Product packaging for 6-Iodochroman-4-ol(Cat. No.:CAS No. 186639-32-7)

6-Iodochroman-4-ol

Cat. No.: B2926598
CAS No.: 186639-32-7
M. Wt: 276.073
InChI Key: ANWPEHPJCBJNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Iodochroman-4-ol (CAS 186639-32-7) is a chemical compound belonging to the chromone and chroman family, serving as a valuable building block in organic synthesis and pharmaceutical research . Chroman-4-ol derivatives are recognized as key intermediates in medicinal chemistry, with research interest in their role as scaffolds for aspartyl protease inhibitors . These inhibitors are significant in the study of diseases such as Alzheimer's disease and amyloidosis . As a specialty chemical, it is primarily used in research and development laboratories. The compound is offered with a high purity level (typically ≥98%) to ensure consistent and reliable results in experimental work. It is essential to store the product sealed in a dry environment at room temperature to maintain its stability and integrity. This product is intended for research purposes only and is not classified as a drug, cosmetic, or for any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IO2 B2926598 6-Iodochroman-4-ol CAS No. 186639-32-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWPEHPJCBJNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Iodochroman-4-ol: A Technical Overview of a Novel Chromanol Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on 6-Iodochroman-4-ol is limited. This guide provides a comprehensive overview based on available information for its precursor and related analogs, supplemented with predictive insights and detailed hypothetical protocols to facilitate future research.

Introduction

Chroman-4-ols are a class of heterocyclic compounds that serve as important scaffolds in medicinal chemistry due to their wide range of biological activities. The introduction of a halogen atom, such as iodine, into the chroman backbone can significantly modulate the compound's physicochemical properties and biological efficacy. This technical guide focuses on this compound, a derivative with potential for further investigation in drug discovery and development.

Chemical Properties

Properties of 6-Iodochroman-4-one (Precursor)

The direct precursor to this compound is 6-Iodochroman-4-one. Key data for this compound is summarized in the table below.

PropertyValueReference
CAS Number 101714-35-6[1]
Molecular Formula C₉H₇IO₂[1]
Molecular Weight 274.057 g/mol [1]
Purity Typically ≥98%[1]
InChI Key SDUOLEARZNZVAN-UHFFFAOYSA-N[1]
Predicted Properties of this compound

The following table summarizes the predicted and known properties of this compound. It is important to note that the physical properties are yet to be experimentally determined and reported.

PropertyValue
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
Appearance Not available (likely a solid)
Melting Point Not available
Boiling Point Not available
Solubility Not available (expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane)
NMR Data (¹H, ¹³C) Not available
Mass Spectrometry Data Not available

Experimental Protocols

A detailed experimental protocol for the synthesis and characterization of this compound is not currently published. However, based on standard organic chemistry procedures for the reduction of chromanones, a reliable synthetic method can be proposed.

Synthesis of this compound from 6-Iodochroman-4-one

Principle: The synthesis involves the reduction of the ketone functional group in 6-Iodochroman-4-one to a secondary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).

Materials:

  • 6-Iodochroman-4-one

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-Iodochroman-4-one (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Reduction: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities

While no specific biological studies on this compound have been reported, the broader class of chroman-4-ols and related chromanones have shown promising activities in several therapeutic areas.

  • Sirtuin Inhibition: Substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and cancer. Studies have shown that larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman ring are favorable for SIRT2 inhibition. The presence of an iodine atom at the 6-position of this compound suggests it could be a potent and selective SIRT2 inhibitor.

  • Antimicrobial Activity: Chroman-4-one and their derivatives have been evaluated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The specific contribution of an iodo-substituent at the 6-position to the antimicrobial spectrum and potency of the chromanol scaffold warrants further investigation.

Visualizations

Synthetic Workflow and Biological Evaluation Cascade

The following diagram illustrates a logical workflow for the synthesis of this compound and a subsequent cascade for its preliminary biological evaluation.

G cluster_synthesis Synthesis and Characterization cluster_bioactivity Biological Evaluation start 6-Iodochroman-4-one reduction Reduction (e.g., NaBH4 in MeOH) start->reduction workup Aqueous Workup and Extraction reduction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product characterization Structural Characterization (NMR, MS) product->characterization screening_start Purified this compound sirt_assay SIRT2 Inhibition Assay screening_start->sirt_assay antimicrobial_assay Antimicrobial Screening (MIC/MBC determination) screening_start->antimicrobial_assay sirt_result IC50 Determination sirt_assay->sirt_result antimicrobial_result Activity Spectrum antimicrobial_assay->antimicrobial_result further_studies Further Mechanistic Studies (e.g., in vitro/in vivo models) sirt_result->further_studies antimicrobial_result->further_studies

Caption: Synthetic workflow and potential biological screening cascade for this compound.

Conclusion

This compound represents an intriguing, yet underexplored, molecule within the pharmacologically relevant chromanol class. Based on the known activities of related compounds, it holds potential as a scaffold for the development of novel therapeutics, particularly as a SIRT2 inhibitor or an antimicrobial agent. The provided hypothetical synthesis protocol and evaluation workflow offer a clear path for researchers to begin investigating the chemical and biological properties of this compound. Further experimental studies are essential to fully elucidate its characteristics and therapeutic potential.

References

Technical Guide: 6-Iodochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, including a specific CAS number, for 6-Iodochroman-4-ol is limited. This guide provides information on its closely related precursor, 6-Iodochroman-4-one, and infers a probable synthetic route to this compound based on established chemical principles.

Introduction

This compound is a halogenated derivative of the chroman-4-ol scaffold. Chromanol and its derivatives are a class of bicyclic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. The introduction of an iodine atom at the 6-position of the chroman ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and may modulate its biological activity. While direct studies on this compound are not readily found in the literature, its synthesis can be logically inferred from its ketone analog, 6-Iodochroman-4-one.

Physicochemical Data of the Precursor: 6-Iodochroman-4-one

Quantitative data for this compound is not available. However, the properties of its immediate precursor, 6-Iodochroman-4-one, are documented and provide a valuable reference.

PropertyValueSource
CAS Number 101714-35-6[1]
Molecular Formula C₉H₇IO₂[1]
Molecular Weight 274.06 g/mol [1]
Appearance Not specified
Purity Typically available at ≥95%
Solubility Not specified
Melting Point Not specified
Boiling Point Not specified

Synthesis of this compound

The most direct and common method for the synthesis of this compound is through the reduction of its corresponding ketone, 6-Iodochroman-4-one. This is a standard transformation in organic synthesis.

Logical Workflow for Synthesis

G Precursor 6-Iodochroman-4-one (CAS: 101714-35-6) Reaction Reduction Reaction Precursor->Reaction Reducing Agent (e.g., NaBH₄) Product This compound Reaction->Product Formation of Alcohol

Caption: Synthetic pathway from 6-Iodochroman-4-one to this compound.

Detailed Experimental Protocol: Reduction of 6-Iodochroman-4-one

The following is a generalized experimental protocol for the reduction of a chroman-4-one to a chroman-4-ol using sodium borohydride, a common and mild reducing agent.

Materials:

  • 6-Iodochroman-4-one

  • Methanol (or Ethanol)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolution: Dissolve 6-Iodochroman-4-one (1.0 equivalent) in methanol in a round bottom flask at room temperature with stirring. The volume of methanol should be sufficient to fully dissolve the starting material.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution. The addition should be controlled to manage any effervescence.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water, followed by 1 M hydrochloric acid to neutralize the excess NaBH₄ and adjust the pH to ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the broader class of chromanols has been investigated for various biological activities, including anti-inflammatory and anti-cancer properties. The introduction of a halogen atom like iodine can enhance activity by participating in halogen bonding or by altering the electronic properties of the aromatic ring.

Hypothetical Signaling Pathway Involvement

Based on the activities of related chromanol compounds, this compound could potentially interact with various cellular signaling pathways. A hypothetical involvement is depicted below.

G cluster_0 Cellular Environment Compound This compound Target Potential Protein Target (e.g., Kinase, Transcription Factor) Compound->Target Binding/Interaction Pathway Downstream Signaling Cascade Target->Pathway Modulation Response Biological Response (e.g., Anti-inflammatory, Anti-proliferative) Pathway->Response Leads to

Caption: Hypothetical mechanism of action for this compound.

Conclusion

This compound is a compound of interest for which direct experimental data is not widely available. However, a robust synthetic route from the known precursor 6-Iodochroman-4-one can be confidently proposed. This technical guide provides the necessary information for the synthesis and purification of this compound, which will enable further investigation into its physicochemical properties and biological activities. Researchers and drug development professionals are encouraged to use this guide as a starting point for their studies on this and related halogenated chromanol derivatives.

References

An In-depth Technical Guide to the Synthesis of 6-Iodochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-Iodochroman-4-ol, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The proposed synthesis is a multi-step process involving the iodination of a commercially available starting material, followed by the construction of the chroman-4-one core, and subsequent reduction to the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process:

  • Step 1: Iodination of 4'-Hydroxyacetophenone. The synthesis commences with the electrophilic iodination of 4'-hydroxyacetophenone. The hydroxyl group is an activating ortho-, para-director, while the acetyl group is a deactivating meta-director. This directing effect favors the introduction of iodine at the position ortho to the hydroxyl group and meta to the acetyl group, yielding 2'-Hydroxy-5'-iodoacetophenone.

  • Step 2: Synthesis of 6-Iodochroman-4-one. The resulting 2'-Hydroxy-5'-iodoacetophenone undergoes a cyclization reaction to form the chroman-4-one ring. This is typically achieved through a reaction with a suitable one-carbon synthon, such as paraformaldehyde, in the presence of a base.

  • Step 3: Reduction of 6-Iodochroman-4-one. The final step involves the reduction of the carbonyl group in 6-Iodochroman-4-one to the corresponding secondary alcohol, this compound. This transformation is commonly accomplished using a mild reducing agent like sodium borohydride.

The overall synthetic scheme is depicted below:

Overall Synthesis of this compound 4'-Hydroxyacetophenone 4'-Hydroxyacetophenone 2'-Hydroxy-5'-iodoacetophenone 2'-Hydroxy-5'-iodoacetophenone 4'-Hydroxyacetophenone->2'-Hydroxy-5'-iodoacetophenone Iodination 6-Iodochroman-4-one 6-Iodochroman-4-one 2'-Hydroxy-5'-iodoacetophenone->6-Iodochroman-4-one Cyclization This compound This compound 6-Iodochroman-4-one->this compound Reduction

Figure 1: Proposed overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2'-Hydroxy-5'-iodoacetophenone

This procedure outlines the electrophilic iodination of 4'-hydroxyacetophenone.

Reaction Scheme:

Iodination of 4'-Hydroxyacetophenone struct1 4'-Hydroxyacetophenone struct2 2'-Hydroxy-5'-iodoacetophenone struct1->struct2 I₂, HIO₃, EtOH, H₂O

Figure 2: Iodination of 4'-Hydroxyacetophenone.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
4'-Hydroxyacetophenone136.1510.01.36 g
Iodine (I₂)253.815.01.27 g
Iodic Acid (HIO₃)175.912.00.35 g
Ethanol (95%)--20 mL
Water--10 mL
Sodium Thiosulfate Solution (10% w/v)--As needed
Diethyl Ether--50 mL
Anhydrous Sodium Sulfate--As needed

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.36 g (10.0 mmol) of 4'-hydroxyacetophenone in 20 mL of 95% ethanol.

  • To this solution, add 1.27 g (5.0 mmol) of iodine and 0.35 g (2.0 mmol) of iodic acid.

  • Add 10 mL of water to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, quench the excess iodine by adding 10% sodium thiosulfate solution dropwise until the brown color disappears.

  • Extract the product with 50 mL of diethyl ether.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol/water to afford 2'-Hydroxy-5'-iodoacetophenone.

Expected Yield: Approximately 70-80%.

Step 2: Synthesis of 6-Iodochroman-4-one

This protocol describes the cyclization of 2'-Hydroxy-5'-iodoacetophenone to form the chroman-4-one ring.

Reaction Scheme:

Cyclization to6-Iodochroman-4-one struct1 2'-Hydroxy-5'-iodoacetophenone struct2 6-Iodochroman-4-one struct1->struct2 Paraformaldehyde, Pyrrolidine, Toluene

Figure 3: Synthesis of 6-Iodochroman-4-one.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2'-Hydroxy-5'-iodoacetophenone262.045.01.31 g
Paraformaldehyde(30.03)n15.00.45 g
Pyrrolidine71.125.00.43 mL
Toluene--30 mL
Hydrochloric Acid (2N)--As needed
Ethyl Acetate--50 mL
Anhydrous Magnesium Sulfate--As needed

Procedure:

  • To a 100 mL round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add 1.31 g (5.0 mmol) of 2'-Hydroxy-5'-iodoacetophenone, 0.45 g (15.0 mmol) of paraformaldehyde, and 30 mL of toluene.

  • Add 0.43 mL (5.0 mmol) of pyrrolidine to the mixture.

  • Heat the reaction mixture to reflux and continue for 8-12 hours, with azeotropic removal of water.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and wash it with 2N hydrochloric acid, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 6-Iodochroman-4-one.

Expected Yield: Approximately 50-60%.

Step 3: Synthesis of this compound

This final step details the reduction of the ketone to the desired alcohol.

Reaction Scheme:

Reduction tothis compound struct1 6-Iodochroman-4-one struct2 This compound struct1->struct2 NaBH₄, Methanol

Figure 4: Synthesis of this compound.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
6-Iodochroman-4-one274.052.00.55 g
Sodium Borohydride (NaBH₄)37.831.00.038 g
Methanol--20 mL
Water--20 mL
Ethyl Acetate--30 mL
Anhydrous Sodium Sulfate--As needed

Procedure:

  • In a 50 mL round-bottom flask, dissolve 0.55 g (2.0 mmol) of 6-Iodochroman-4-one in 20 mL of methanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 0.038 g (1.0 mmol) of sodium borohydride in small portions to the stirred solution.

  • Continue stirring the reaction mixture at 0-5 °C for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of 20 mL of water.

  • Extract the product with 30 mL of ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Expected Yield: Approximately 85-95%.

Quantitative Data Summary

StepStarting MaterialProductReagentsSolvent(s)Typical Yield (%)
14'-Hydroxyacetophenone2'-Hydroxy-5'-iodoacetophenoneI₂, HIO₃Ethanol, Water70-80
22'-Hydroxy-5'-iodoacetophenone6-Iodochroman-4-oneParaformaldehyde, PyrrolidineToluene50-60
36-Iodochroman-4-oneThis compoundNaBH₄Methanol85-95

Characterization Data

Upon successful synthesis, the final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the protons of the dihydropyran ring, and the hydroxyl proton. The splitting patterns and integration values will be consistent with the structure of this compound.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the expected number of carbon signals corresponding to the aromatic and aliphatic carbons in the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₉IO₂), which is 276.07 g/mol . The isotopic pattern for iodine will also be observable.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and the absence of the strong carbonyl (C=O) absorption band that was present in the 6-Iodochroman-4-one precursor (typically around 1680 cm⁻¹).

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and the relationship between the different stages.

Experimental Workflow cluster_start Starting Material Preparation cluster_step1 Step 1: Iodination cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Reduction cluster_end Final Product Analysis Start 4'-Hydroxyacetophenone Iodination Electrophilic Iodination (I₂, HIO₃) Start->Iodination Workup1 Quenching, Extraction, Drying Iodination->Workup1 Purification1 Recrystallization Workup1->Purification1 Product1 2'-Hydroxy-5'-iodoacetophenone Purification1->Product1 Cyclization Ring Formation (Paraformaldehyde, Pyrrolidine) Product1->Cyclization Workup2 Acid Wash, Extraction, Drying Cyclization->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product2 6-Iodochroman-4-one Purification2->Product2 Reduction Carbonyl Reduction (NaBH₄) Product2->Reduction Workup3 Quenching, Extraction, Drying Reduction->Workup3 Purification3 Column Chromatography (optional) Workup3->Purification3 Product3 This compound Purification3->Product3 Characterization NMR, MS, IR Product3->Characterization

Figure 5: Detailed experimental workflow for the synthesis of this compound.

This comprehensive guide provides a robust and well-documented pathway for the synthesis of this compound. The detailed protocols and structured data are intended to be a valuable resource for researchers in the fields of medicinal chemistry and drug development. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

An In-depth Technical Guide to the Spectral Analysis of 6-Iodochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data analysis for 6-Iodochroman-4-ol, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document presents a detailed analysis based on predicted spectral values derived from closely related analogs and established principles of spectroscopic interpretation. The methodologies outlined herein provide a robust framework for the synthesis and characterization of this compound and similar compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are calculated based on the analysis of similar chromanol and iodinated aromatic structures.

Table 1: Predicted ¹H NMR Spectral Data of this compound

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~7.55d~2.31HH-5
~7.40dd~8.5, 2.31HH-7
~6.70d~8.51HH-8
~4.80t~4.51HH-4
~4.30ddd~11.5, 5.0, 3.01HH-2a
~4.20ddd~11.5, 8.0, 4.01HH-2b
~2.50br s1H4-OH
~2.10m1HH-3a
~1.95m1HH-3b
Table 2: Predicted ¹³C NMR Spectral Data of this compound

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)Carbon Atom
~154.0C-8a
~138.0C-7
~136.5C-5
~129.0C-4a
~118.0C-8
~85.0C-6
~65.0C-4
~63.0C-2
~35.0C-3
Table 3: Predicted Infrared (IR) Spectral Data of this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (alcohol)
~3050MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~1590, 1480Medium-StrongC=C stretch (aromatic)
~1230StrongC-O stretch (aryl ether)
~1050StrongC-O stretch (alcohol)
~820StrongC-H bend (aromatic, para-substitution pattern)
~600MediumC-I stretch
Table 4: Predicted Mass Spectrometry (MS) Data of this compound

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
276High[M]⁺ (Molecular Ion)
258Medium[M - H₂O]⁺
149Medium[M - I]⁺
131High[M - I - H₂O]⁺
121Medium[C₈H₉O]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral analysis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the iodination of a chroman-4-one precursor followed by reduction of the ketone.

Materials:

  • Chroman-4-one

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Iodination of Chroman-4-one: To a solution of chroman-4-one in dichloromethane, add N-iodosuccinimide and a catalytic amount of trifluoroacetic acid. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with saturated aqueous sodium thiosulfate and then wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 6-iodochroman-4-one.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Reduction to this compound: Dissolve the purified 6-iodochroman-4-one in methanol and cool the solution to 0 °C. Add sodium borohydride portion-wise and stir the reaction mixture until the ketone is fully reduced (monitored by TLC).

  • Final Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 10 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 160 ppm.

    • Number of scans: 1024-4096.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

2.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic functional group absorptions.

2.2.3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Parameters:

    • Ionization energy: 70 eV.

    • Mass range: 50-500 m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from synthesis to the complete spectral characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_data Data Interpretation start Chroman-4-one iodination Iodination (NIS, TFA) start->iodination reduction Reduction (NaBH4) iodination->reduction product This compound reduction->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: Workflow for the synthesis and spectral characterization of this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Iodochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed analysis and prediction of the ¹H NMR spectrum of 6-Iodochroman-4-ol, a key heterocyclic compound with applications in medicinal chemistry and drug development. The interpretation is based on established principles of nuclear magnetic resonance spectroscopy and comparative data from related chroman-4-ol and chroman-4-one derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.

Predicted ¹H NMR Data

The expected chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound are summarized in the table below. These predictions are derived from the analysis of structurally analogous compounds and the known effects of substituents on the chroman ring system.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2~ 4.2 - 4.4m-
H-3a (axial)~ 2.0 - 2.2dddJ ≈ 13.0, 6.0, 2.0
H-3b (equatorial)~ 1.8 - 2.0m-
H-4~ 4.8 - 5.0tJ ≈ 5.0
H-5~ 7.6 - 7.8dJ ≈ 2.5
H-7~ 7.4 - 7.6ddJ ≈ 8.5, 2.5
H-8~ 6.8 - 7.0dJ ≈ 8.5
OHVariable (broad singlet)br s-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general experimental methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectrum should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

  • The instrument should be properly tuned and shimmed to ensure optimal resolution and line shape.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Acquisition Time (AQ): ~3-4 seconds.

  • Relaxation Delay (D1): ~1-2 seconds.

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals to determine the relative number of protons.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

Structural Elucidation and Spectral Interpretation

The structure of this compound and the expected spin-spin coupling interactions are crucial for interpreting the ¹H NMR spectrum. The following diagram illustrates the logical relationships in the spectral analysis.

G cluster_aromatic Aromatic Region cluster_aliphatic Aliphatic Region cluster_labile Labile Proton H5 H-5 (d) ~7.7 ppm H7 H-7 (dd) ~7.5 ppm H5->H7 Jmeta H8 H-8 (d) ~6.9 ppm H7->H8 Jortho H4 H-4 (t) ~4.9 ppm H3a H-3a (ddd) ~2.1 ppm H4->H3a Jvicinal H3b H-3b (m) ~1.9 ppm H4->H3b Jvicinal H2 H-2 (m) ~4.3 ppm H2->H3a Jvicinal H2->H3b Jvicinal H3a->H3b Jgeminal OH OH (br s) variable

Caption: Spin-spin coupling network in this compound.

Detailed Analysis of Proton Signals:

  • Aromatic Protons (H-5, H-7, H-8): The iodine atom at the 6-position significantly influences the chemical shifts of the aromatic protons due to its electron-withdrawing inductive effect and electron-donating resonance effect.

    • H-5: This proton is ortho to the iodine and is expected to be the most deshielded aromatic proton, appearing as a doublet due to coupling with H-7.

    • H-7: This proton is coupled to both H-5 (meta-coupling) and H-8 (ortho-coupling), resulting in a doublet of doublets.

    • H-8: This proton is ortho to the oxygen atom and will appear as a doublet due to coupling with H-7.

  • Aliphatic Protons (H-2, H-3, H-4):

    • H-4: The proton on the carbon bearing the hydroxyl group is expected to be a triplet due to coupling with the two adjacent protons at the C-3 position.

    • H-2: These protons are adjacent to the heterocyclic oxygen atom and will appear as a multiplet due to coupling with the C-3 protons.

    • H-3: The two protons at this position are diastereotopic and will have different chemical shifts. They will appear as complex multiplets due to geminal coupling with each other and vicinal coupling with the protons at C-2 and C-4. Specifically, the axial proton (H-3a) is expected to be a doublet of doublet of doublets.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and may not show coupling to adjacent protons.

This guide provides a comprehensive framework for the analysis of the ¹H NMR spectrum of this compound. The predicted data and experimental protocols serve as a valuable resource for researchers in the synthesis and characterization of novel chroman derivatives for drug discovery.

13C NMR Chemical Shifts of 6-Iodochroman-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 6-iodochroman-4-ol. Due to the absence of direct experimental data in publicly available literature, this guide leverages established NMR prediction methodologies and spectral data from analogous compounds to offer a reliable reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Predicted 13C NMR Chemical Shift Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were determined using a combination of computational prediction tools and analysis of substituent effects on the chroman-4-ol scaffold and iodo-substituted benzene rings. The predictions are based on established principles of NMR spectroscopy, where the chemical environment of each carbon atom dictates its resonance frequency.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2~63.5
C-3~31.0
C-4~65.0
C-4a~153.0
C-5~129.5
C-6~90.0
C-7~138.0
C-8~119.0
C-8a~120.0

Molecular Structure and Numbering

The logical relationship and numbering of the carbon atoms in the this compound molecule are depicted in the following diagram.

Caption: Molecular structure and atom numbering of this compound.

Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized, yet detailed, experimental protocol for acquiring the 13C NMR spectrum of this compound. This protocol is based on standard practices for organic compounds of similar molecular weight and complexity.

1. Sample Preparation:

  • Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used depending on the sample's solubility.

  • Concentration: Dissolve 10-50 mg of the purified this compound in approximately 0.5-0.7 mL of the chosen deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

  • Nucleus: ¹³C

  • Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration, although routine spectra for chemical shift determination often use shorter delays to save time.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is 1024 to 4096 scans, depending on the sample concentration.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., 20,000-25,000 Hz on a 100 MHz ¹³C spectrometer) is generally sufficient to cover the expected chemical shift range for most organic molecules.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or the appropriate solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shift of each carbon resonance.

Logical Workflow for 13C NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to final spectral analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve this compound in Deuterated Solvent Add_Standard Add Internal Standard (TMS) Dissolve->Add_Standard Transfer Transfer to NMR Tube Add_Standard->Transfer Insert_Sample Insert Sample into NMR Spectrometer Transfer->Insert_Sample Setup_Params Set Experimental Parameters (Pulse Program, NS, SW, etc.) Insert_Sample->Setup_Params Acquire_FID Acquire Free Induction Decay (FID) Setup_Params->Acquire_FID FT Fourier Transformation Acquire_FID->FT Phase_Baseline Phase and Baseline Correction FT->Phase_Baseline Reference Reference Spectrum Phase_Baseline->Reference Peak_Pick Peak Picking and Analysis Reference->Peak_Pick

Caption: General workflow for 13C NMR spectroscopy.

An In-depth Technical Guide to the Infrared Spectroscopy of 6-Iodochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 6-Iodochroman-4-ol, a key intermediate in the synthesis of various biologically active molecules. This document details the expected vibrational frequencies, a standard experimental protocol for spectral acquisition, and a logical workflow for IR spectral analysis.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. For a molecule such as this compound, IR spectroscopy can confirm the presence of key functional groups, including the hydroxyl (-OH) group, the ether linkage within the chroman ring, and the substitution pattern on the aromatic ring. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), the latter of which is unique to the molecule's overall structure.

The structure of this compound contains several key vibrational features:

  • O-H stretching: Due to the hydroxyl group.

  • C-H stretching: Both aromatic (sp² hybridized) and aliphatic (sp³ hybridized) C-H bonds are present.

  • C-O stretching: From the alcohol and the ether in the chroman ring.

  • C=C stretching: Within the aromatic ring.

  • C-H bending: Both in-plane and out-of-plane vibrations for the aromatic ring, which are sensitive to the substitution pattern.

  • C-I stretching: The carbon-iodine bond vibration.

Predicted Infrared Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional GroupNotes
~3400Strong, BroadO-H StretchAlcoholThe broadness is due to intermolecular hydrogen bonding. In a dilute solution, a sharper peak may be observed around 3600 cm⁻¹.
~3050-3100Medium-WeakC-H StretchAromaticCharacteristic of sp² C-H bonds on the benzene ring.
~2850-2960MediumC-H StretchAliphaticArises from the CH₂ groups in the dihydropyran ring.
~1580 & ~1480Medium-WeakC=C StretchAromatic RingTwo bands are typical for aromatic ring stretching.
~1230StrongC-O Stretch (Aryl Ether)EtherAsymmetric stretching of the Ar-O-C bond.
~1050MediumC-O Stretch (Alcohol)Secondary AlcoholStretching of the C-OH bond.
~820StrongC-H Out-of-Plane BendingAromaticThis region is sensitive to the substitution pattern. For a 1,2,4-trisubstituted benzene ring (as in this compound), a strong absorption in this region is expected.[1][2]
Below 600MediumC-I StretchAryl IodideThe C-I stretching vibration occurs at a low frequency due to the high mass of the iodine atom and is often outside the range of standard mid-IR spectrometers.

Experimental Protocol for IR Spectral Acquisition

This section details a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Materials:

  • This compound sample (solid, ~2-5 mg)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Open the spectral acquisition software.

  • Background Spectrum Collection:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or acetone to remove any residues. Allow the crystal to air dry completely.

    • Lower the ATR anvil to ensure it is clean as well.

    • Collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation and Loading:

    • Using a clean spatula, place a small amount of the solid this compound sample onto the center of the ATR crystal.

    • Lower the ATR anvil and apply consistent pressure to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Collection:

    • Acquire the IR spectrum of the sample. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Label the significant peaks in the spectrum with their corresponding wavenumbers.

    • Compare the obtained spectrum with the predicted data table to confirm the presence of the expected functional groups.

  • Cleaning:

    • Raise the anvil and carefully remove the sample from the crystal surface with a clean, dry wipe.

    • Clean the ATR crystal and the anvil tip thoroughly with a lint-free wipe dampened with the appropriate solvent.

Visualization of the IR Spectroscopy Workflow

The following diagram illustrates the logical workflow for obtaining and interpreting the IR spectrum of this compound.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Spectral Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Collect Background Spectrum clean_atr->background load_sample Load this compound Sample background->load_sample collect_spectrum Collect Sample Spectrum load_sample->collect_spectrum process_data Process Data (Ratio to Background) collect_spectrum->process_data identify_peaks Identify Peak Positions (cm⁻¹) process_data->identify_peaks assign_vibrations Assign Vibrational Modes identify_peaks->assign_vibrations compare Compare with Known Data assign_vibrations->compare structure_confirm Confirm Structure compare->structure_confirm end_node End structure_confirm->end_node

Caption: Workflow for IR Spectroscopy Analysis.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Iodochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 6-Iodochroman-4-ol. Due to the absence of direct experimental data for this specific compound in the reviewed literature, this guide synthesizes information from the fragmentation patterns of the parent molecule, chroman-4-ol, and general principles of mass spectrometry for halogenated and aromatic compounds. This document is intended to serve as a predictive reference for the identification and structural elucidation of this compound and related compounds in complex matrices.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is anticipated to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the chroman ring system and the loss of substituents. The presence of iodine, with its single stable isotope (¹²⁷I), will produce distinct isotopic patterns that are characteristic of iodo-containing compounds.

Predicted Fragment m/z (Mass-to-Charge Ratio) Proposed Neutral Loss Notes
[M]⁺•276-Molecular ion of this compound.
[M-H₂O]⁺•258H₂OLoss of a water molecule from the alcohol group.
[M-C₂H₄O]⁺•232C₂H₄ORetro-Diels-Alder (RDA) fragmentation of the heterocyclic ring.
[M-I]⁺149ILoss of the iodine radical.
[C₇H₅O]⁺105C₂H₅IOSubsequent fragmentation following RDA.
[C₆H₃I]⁺•202C₃H₆OFragmentation of the chroman ring.

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the formation of the molecular ion [M]⁺•. The primary fragmentation routes are predicted to be the loss of a water molecule, a retro-Diels-Alder (RDA) reaction, and the cleavage of the carbon-iodine bond.

Pathway A: Loss of Water

A common fragmentation pathway for alcohols is the elimination of a water molecule. For this compound, this would result in the formation of a stable ion at m/z 258.

Fragmentation_Pathway_A M [this compound]⁺• m/z = 276 F1 [M - H₂O]⁺• m/z = 258 M->F1 - H₂O Fragmentation_Pathway_B M [this compound]⁺• m/z = 276 F2 [Iodophenol]⁺• m/z = 220 M->F2 - C₃H₆O (RDA) Fragmentation_Pathway_C M [this compound]⁺• m/z = 276 F3 [Chroman-4-ol]⁺ m/z = 149 M->F3 - I• Overall_Fragmentation_Scheme M [this compound]⁺• m/z = 276 F1 [M - H₂O]⁺• m/z = 258 M->F1 - H₂O F2 [Iodophenol]⁺• m/z = 220 M->F2 - C₃H₆O (RDA) F3 [Chroman-4-ol]⁺ m/z = 149 M->F3 - I• F4 Further Fragments F1->F4 F2->F4 F3->F4

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Iodochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iodochroman-4-ol is a halogenated derivative of the chroman-4-ol scaffold, a core structure found in various biologically active molecules. Due to the limited availability of direct experimental data for this compound, this guide provides a comprehensive overview of its predicted physical and chemical properties based on the known data of the parent compound, chroman-4-ol, and the general effects of iodine substitution on aromatic systems. This document also outlines a plausible synthetic route and a general experimental workflow for its characterization, serving as a valuable resource for researchers interested in the synthesis and evaluation of this and similar compounds.

Predicted Physical and Chemical Properties

The introduction of an iodine atom at the 6-position of the chroman-4-ol ring is expected to significantly influence its physical and chemical properties. The following table summarizes the known properties of chroman-4-ol and the predicted properties for this compound.

PropertyChroman-4-olThis compound (Predicted)Rationale for Prediction
Molecular Formula C₉H₁₀O₂C₉H₉IO₂Addition of one iodine atom and removal of one hydrogen atom.
Molecular Weight 150.17 g/mol [1][2]276.07 g/mol Addition of the atomic weight of iodine (126.90 g/mol ) and subtraction of the atomic weight of hydrogen (1.01 g/mol ).
Appearance -Likely a white to off-white solidHalogenated aromatic compounds are typically crystalline solids at room temperature.
Melting Point -Higher than chroman-4-olThe increased molecular weight and intermolecular forces due to the iodine atom would lead to a higher melting point.
Boiling Point -Significantly higher than chroman-4-olThe substantial increase in molecular weight and van der Waals forces would result in a much higher boiling point.
Solubility -Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, alcohols, chlorinated solvents)The large, nonpolar iodine atom would decrease water solubility while increasing solubility in organic solvents.
pKa -Similar to chroman-4-olThe iodine atom is distant from the hydroxyl group and should have a minimal effect on its acidity.

Predicted Spectral Data

The following table outlines the expected shifts in key spectral data for this compound compared to chroman-4-ol.

Spectral DataChroman-4-ol (Observed/Typical)This compound (Predicted)Rationale for Prediction
¹H NMR Aromatic protons in the 6.7-7.2 ppm range.Aromatic protons will show a different splitting pattern due to the iodine substituent. The proton at C5 may be shifted downfield.The iodine atom will alter the electronic environment of the aromatic ring, affecting the chemical shifts and coupling constants of the remaining aromatic protons.
¹³C NMR Aromatic carbons in the 115-155 ppm range.The carbon bearing the iodine (C6) will be significantly shifted to a lower field (around 90-100 ppm). Other aromatic carbon signals will also be affected.The "heavy atom effect" of iodine causes a characteristic upfield shift for the directly attached carbon.
Mass Spec. M+ at m/z 150A prominent molecular ion peak (M+) at m/z 276, along with a characteristic isotopic pattern for iodine. A fragment corresponding to the loss of iodine (M-127) may be observed.The presence of iodine will be readily identifiable by the molecular weight and its isotopic signature.

Proposed Synthesis and Experimental Workflow

As no specific synthesis for this compound is readily available in the literature, a plausible synthetic route would involve the iodination of a suitable precursor followed by reduction. A general experimental workflow for the synthesis and characterization is proposed below.

G Synthesis and Characterization Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Chroman-4-one iodination Iodination (e.g., I₂, HIO₃, H₂SO₄) start->iodination Step 1 reduction Reduction (e.g., NaBH₄, MeOH) iodination->reduction Step 2 product This compound reduction->product purification Column Chromatography (Silica gel) product->purification nmr ¹H and ¹³C NMR purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir mp Melting Point Analysis purification->mp G Investigative Workflow for Biological Activity cluster_investigation Biological Investigation compound This compound screening Initial Biological Screening (e.g., cell viability assays) compound->screening hit_id Hit Identification screening->hit_id target_id Target Identification (e.g., affinity chromatography, proteomics) hit_id->target_id If active pathway_analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) target_id->pathway_analysis lead_opt Lead Optimization pathway_analysis->lead_opt

References

The Solubility Profile of 6-Iodochroman-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Iodochroman-4-ol, a key heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of public-domain quantitative solubility data for this specific compound, this document outlines the standardized experimental protocols for determining its solubility in various solvents. It also presents a sample data framework and explores a relevant biological pathway where chroman-based compounds have shown activity.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Water (pH 7.4)25Data Not AvailableData Not AvailableShake-Flask
Ethanol25Data Not AvailableData Not AvailableShake-Flask
Methanol25Data Not AvailableData Not AvailableShake-Flask
Dimethyl Sulfoxide (DMSO)25Data Not AvailableData Not AvailableShake-Flask
Dimethylformamide (DMF)25Data Not AvailableData Not AvailableShake-Flask
Acetone25Data Not AvailableData Not AvailableShake-Flask

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[1][2]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid, pure)

  • Selected solvents (e.g., water, ethanol, DMSO) of analytical grade

  • Thermostatic shaker incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV or HPLC-MS system for concentration analysis

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., glass vial). The presence of undissolved solid is crucial to ensure that equilibrium is reached.[2]

  • Equilibration: Place the sealed containers in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. The agitation should be sufficient to keep the solid suspended without creating a vortex.[2] Allow the mixture to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours). The time to reach equilibrium should be determined in preliminary experiments by sampling at various time points until the concentration in solution remains constant.[2]

  • Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant.

  • Separation of Solid: To remove any undissolved solid, centrifuge the collected sample. Following centrifugation, filter the supernatant through a syringe filter (0.22 µm) into a clean vial. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS).[3] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Data Reporting: The solubility is reported as the average concentration from at least three replicate experiments, typically in mg/mL or mol/L.

Visualizing Experimental and Biological Frameworks

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G prep Preparation: Add excess this compound to solvent equil Equilibration: Incubate with shaking at constant temperature prep->equil sample Sample Collection: Withdraw supernatant equil->sample separate Solid Separation: Centrifuge and filter (0.22 µm) sample->separate quant Quantification: Analyze concentration (e.g., HPLC) separate->quant report Data Reporting: Average of replicates quant->report

Caption: Workflow for Shake-Flask Solubility Measurement.

Potential Signaling Pathway Involvement

Chroman-4-one derivatives have been investigated as inhibitors of Sirtuin 2 (Sirt2), a deacetylase involved in various cellular processes, including cell cycle regulation and neuroprotection.[4][5] Inhibition of Sirt2 can lead to the hyperacetylation of its substrates, such as α-tubulin, which can affect microtubule dynamics and potentially lead to cell cycle arrest or other cellular outcomes.[5] The following diagram depicts a simplified signaling pathway involving Sirt2.

G compound This compound (Potential Inhibitor) sirt2 Sirt2 compound->sirt2 Inhibition acetyl_tubulin Acetylated α-tubulin tubulin α-tubulin sirt2->tubulin acetyl_tubulin->tubulin Deacetylation cellular_effects Downstream Cellular Effects (e.g., Cell Cycle Arrest) acetyl_tubulin->cellular_effects tubulin->acetyl_tubulin Acetylation

Caption: Simplified Sirt2 Inhibition Pathway.

Conclusion

While direct solubility data for this compound is not currently available, this guide provides the necessary framework for its determination and presentation. The outlined experimental protocol, based on the established shake-flask method, ensures the generation of reliable and reproducible data. Furthermore, the exploration of potential biological targets, such as Sirt2, highlights the importance of understanding the physicochemical properties of this compound for future drug development endeavors. The provided diagrams offer clear visual representations of the experimental workflow and a relevant signaling pathway, aiding in the comprehension of these complex processes.

References

An In-depth Technical Guide to 6-Iodochroman-4-ol: Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper provides a comprehensive overview of the hypothetical discovery and synthesis of 6-Iodochroman-4-ol, a novel derivative of the chroman scaffold. Due to the absence of this specific molecule in current scientific literature, this guide proposes a plausible synthetic pathway based on established chemical methodologies for related compounds. Detailed experimental protocols, quantitative data tables, and visualizations of the synthetic workflow are presented to facilitate further research and exploration of this compound's potential therapeutic applications.

Introduction: The Chroman Scaffold in Medicinal Chemistry

The chroman ring system is a privileged scaffold in drug discovery, forming the core structure of numerous biologically active compounds.[1][2] Derivatives of chroman and its oxidized form, chromanone, have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Notably, substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer.[3][4][5] The introduction of a halogen atom, such as iodine, onto the aromatic ring of the chroman scaffold can significantly modulate the compound's physicochemical properties and biological activity. This guide focuses on the synthesis and potential characteristics of the novel compound, this compound.

Proposed Discovery and Synthesis of this compound

The discovery of this compound is conceptualized as a result of a targeted medicinal chemistry campaign to explore the structure-activity relationship (SAR) of halogenated chroman derivatives. The synthesis is proposed as a two-step process starting from the commercially available chroman-4-one.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Electrophilic Iodination cluster_1 Step 2: Ketone Reduction A Chroman-4-one D 6-Iodochroman-4-one A->D Reaction B Iodine Monochloride (ICl) B->D C Acetic Acid (Solvent) C->D E 6-Iodochroman-4-one D->E H This compound E->H Reduction F Sodium Borohydride (NaBH4) F->H G Methanol (Solvent) G->H

Caption: Proposed two-step synthetic pathway for this compound.

The first step involves the electrophilic iodination of the chroman-4-one aromatic ring.

Experimental Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chroman-4-one (10 mmol) in glacial acetic acid (50 mL).

  • Slowly add a solution of iodine monochloride (12 mmol) in glacial acetic acid (20 mL) to the stirred solution at room temperature.

  • Heat the reaction mixture to 80°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration and wash with a 10% sodium thiosulfate solution to remove excess iodine, followed by water.

  • Recrystallize the crude product from ethanol to afford pure 6-Iodochroman-4-one.

Quantitative Data for 6-Iodochroman-4-one Synthesis

ParameterValue
Starting MaterialChroman-4-one
ReagentsIodine Monochloride, Acetic Acid
Reaction Time4 hours
Reaction Temperature80°C
Yield75% (hypothetical)
Purity (by HPLC)>98% (hypothetical)
Melting Point110-112°C (hypothetical)

The second step is the reduction of the ketone group in 6-Iodochroman-4-one to a hydroxyl group.

Experimental Protocol:

  • In a 100 mL round-bottom flask, dissolve 6-Iodochroman-4-one (5 mmol) in methanol (30 mL) and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (7.5 mmol) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is neutral.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Quantitative Data for this compound Synthesis

ParameterValue
Starting Material6-Iodochroman-4-one
ReagentsSodium Borohydride, Methanol
Reaction Time3 hours
Reaction Temperature0°C to room temperature
Yield90% (hypothetical)
Purity (by HPLC)>99% (hypothetical)
Melting Point95-97°C (hypothetical)

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been experimentally determined, inferences can be drawn from related compounds. Chroman derivatives are known to interact with various biological targets.

Hypothesized Signaling Pathway Inhibition by this compound

G A This compound B SIRT2 Enzyme A->B Inhibition D α-tubulin (deacetylated) B->D Deacetylation C α-tubulin (acetylated) C->B E Microtubule Instability D->E F Cell Cycle Arrest E->F G Apoptosis F->G

Caption: Hypothesized inhibition of the SIRT2 deacetylation pathway.

The presence of the iodine atom at the 6-position could enhance its interaction with target proteins through halogen bonding, a recognized non-covalent interaction in drug design. Given that substituted chroman-4-ones are potent SIRT2 inhibitors, this compound could potentially exhibit similar or enhanced activity.[3][4] Inhibition of SIRT2 leads to the hyperacetylation of its substrates, such as α-tubulin, which can induce cell cycle arrest and apoptosis in cancer cells.

Future Directions

The synthesis and biological evaluation of this compound are critical next steps. We recommend the following experimental workflow for future studies.

Experimental Workflow for Biological Evaluation

G A Synthesis and Purification of This compound B In vitro SIRT2 Inhibition Assay A->B C Cell-based Assays (e.g., MTT, Apoptosis) B->C D In vivo Animal Models (e.g., Xenograft) C->D E Lead Optimization D->E

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion

This technical guide has outlined a plausible pathway for the discovery and synthesis of the novel compound this compound. By leveraging established synthetic methodologies for related chroman derivatives, we have provided detailed experimental protocols and projected quantitative data. Furthermore, we have hypothesized its potential biological activity based on the known pharmacology of the chroman scaffold. This document serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and other novel halogenated chroman derivatives.

References

Potential Biological Activity of 6-Iodochroman-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct studies on the biological activity of 6-Iodochroman-4-ol have been identified in publicly available scientific literature. This guide, therefore, presents potential biological activities based on the known pharmacological effects of structurally related compounds, specifically chroman-4-ol and other halogenated chroman derivatives. The information provided herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for guiding future investigations.

Introduction

This compound is a heterocyclic compound featuring a chroman core structure, characterized by a fused benzene ring and a dihydropyran ring. The presence of an iodine atom at the 6-position and a hydroxyl group at the 4-position suggests the potential for diverse biological activities. The chroman scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant pharmacological properties. Halogenation, particularly with iodine, can modulate a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, thereby influencing its biological profile. This guide explores the hypothetical biological activities of this compound by drawing parallels with analogous compounds.

Potential Biological Activities

Based on the activities of related chroman derivatives, this compound could plausibly exhibit a range of biological effects, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities.

Anticancer Activity

The chroman-4-one scaffold, a close structural relative of chroman-4-ol, is present in many compounds with demonstrated anticancer properties. For instance, certain 3-benzylidene chroman-4-one analogs have shown anti-proliferative efficacy in breast cancer cell lines, inducing apoptosis and causing cell cycle arrest.[1] The mechanism of action for some of these compounds is thought to involve the inhibition of key signaling proteins like Akt.[1] The substitution pattern on the chroman ring significantly influences the cytotoxic potency. Therefore, the iodo- and hydroxyl-substituents on this compound could confer selective toxicity towards cancer cells.

Antimicrobial and Antifungal Activity

Chroman-4-one and homoisoflavonoid derivatives have been investigated for their antimicrobial and antifungal properties.[2][3][4] Studies have shown that these compounds can be effective against a range of pathogenic microorganisms, including bacteria and fungi.[2][3][4] The activity is often dependent on the nature and position of substituents on the chroman core. For example, some homoisoflavonoid derivatives have demonstrated better antifungal activity than their chroman-4-one precursors, particularly against Candida species.[2] Molecular modeling studies suggest that these compounds may act by inhibiting key fungal enzymes.[2][3] The iodine atom in this compound could enhance its antimicrobial potential due to increased lipophilicity, facilitating passage through microbial cell membranes.

Antioxidant Activity

Several chroman-4-one derivatives have been reported to possess antioxidant properties, acting as free radical scavengers.[1][5] This activity is often attributed to the phenolic hydroxyl groups present in their structures. While this compound itself is not a phenol, its potential metabolites could be. Furthermore, the overall electronic properties of the molecule, influenced by the iodine and hydroxyl groups, might contribute to its ability to neutralize reactive oxygen species.

Enzyme Inhibition

Substituted chroman-4-ones have been identified as selective inhibitors of various enzymes. A notable example is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase, by chroman-4-one derivatives.[6][7][8] For instance, 6,8-dibromo-2-pentylchroman-4-one was found to be a potent and selective SIRT2 inhibitor with an IC50 value in the low micromolar range.[8] This suggests that the chroman scaffold is a viable starting point for developing enzyme inhibitors. The specific substitution pattern of this compound could make it a candidate for inhibiting SIRT2 or other enzymes.

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activity data for various chroman-4-one and homoisoflavonoid derivatives, providing a reference for the potential potency of this compound.

Table 1: Anticancer Activity of Chroman-4-one Derivatives

CompoundCell LineActivity (IC50)Reference
(E)-3-(3-bromobenzylidene)chroman-4-oneMolt 4/C88.6 µM[5]
(E)-3-(3-bromobenzylidene)chroman-4-oneCEM10.2 µM[5]
3-chloro-4,5-dimethoxybenzylidene derivative of 7-methoxychroman-4-oneMDA-MB-231Not specified[5]

Table 2: Antimicrobial Activity of Chroman-4-one and Homoisoflavonoid Derivatives

CompoundMicroorganismActivity (MIC)Reference
7-Hydroxychroman-4-one (1)Candida albicans128 µg/mL[2]
7-Propoxychroman-4-one (3)Candida albicans128 µg/mL[2]
7-Propoxychroman-4-one (3)S. epidermidis256 µg/mL[2]
7-Methoxy-3-(3-methoxybenzylidene)chroman-4-one (21)Candida albicans64 µg/mL[2]

Table 3: Enzyme Inhibition by Chroman-4-one Derivatives

CompoundEnzymeActivity (IC50)Reference
6,8-dibromo-2-pentylchroman-4-oneSIRT21.5 µM[8]

Experimental Protocols for Biological Evaluation

The following are generalized experimental protocols that could be adapted to investigate the potential biological activities of this compound, based on methodologies used for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Microdilution Method)
  • Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity.

  • Compound Dilution: A serial dilution of this compound is prepared in a 96-well microplate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The microplates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

SIRT2 Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human SIRT2 enzyme and a fluorogenic acetylated peptide substrate are prepared in an assay buffer.

  • Compound Incubation: The SIRT2 enzyme is pre-incubated with various concentrations of this compound.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate and NAD+.

  • Fluorescence Measurement: The deacetylation of the substrate by SIRT2 results in a fluorescent signal that is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction is calculated, and the IC50 value for SIRT2 inhibition is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Logical Relationship of Chroman-4-ol Derivatives' Activities

Chroman-4-ol Scaffold Chroman-4-ol Scaffold Anticancer Activity Anticancer Activity Chroman-4-ol Scaffold->Anticancer Activity e.g., Cytotoxicity Antimicrobial Activity Antimicrobial Activity Chroman-4-ol Scaffold->Antimicrobial Activity e.g., Antifungal Antioxidant Activity Antioxidant Activity Chroman-4-ol Scaffold->Antioxidant Activity e.g., Radical Scavenging Enzyme Inhibition Enzyme Inhibition Chroman-4-ol Scaffold->Enzyme Inhibition e.g., SIRT2 Inhibition

Caption: Potential biological activities stemming from the core chroman-4-ol structure.

General Experimental Workflow for Bioactivity Screening

cluster_0 In Vitro Screening cluster_1 Assay Types Compound Synthesis Compound Synthesis Primary Assays Primary Assays Compound Synthesis->Primary Assays Secondary Assays Secondary Assays Primary Assays->Secondary Assays Active Compounds Cytotoxicity Cytotoxicity Primary Assays->Cytotoxicity Antimicrobial Antimicrobial Primary Assays->Antimicrobial Enzyme Inhibition Enzyme Inhibition Primary Assays->Enzyme Inhibition Lead Identification Lead Identification Secondary Assays->Lead Identification

Caption: A generalized workflow for the initial biological screening of a novel compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on structurally related chroman derivatives provides a strong foundation for predicting its potential pharmacological profile. The presence of the chroman scaffold, combined with iodine and hydroxyl substitutions, suggests that this compound could be a promising candidate for investigation as an anticancer, antimicrobial, or enzyme-inhibiting agent. The experimental protocols and data presented in this guide offer a starting point for researchers to design and conduct studies to elucidate the true biological potential of this compound. Further synthesis and in-depth biological evaluation are warranted to confirm these hypotheses and to explore the therapeutic possibilities of this and related molecules.

References

6-Iodochroman-4-ol: An Obscure Molecule with Limited Available Research Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and chemical databases, information regarding the research chemical 6-Iodochroman-4-ol is exceptionally scarce. This report details the current lack of publicly accessible data on its chemical properties, synthesis, biological activities, and potential applications, highlighting a significant knowledge gap for researchers, scientists, and drug development professionals.

At present, there is no substantive body of research on this compound to construct an in-depth technical guide. Key data points, including its fundamental chemical and physical properties, established protocols for its synthesis, and any evaluation of its biological effects, remain unpublished or are not indexed in readily accessible scientific databases.

The initial search for this compound yielded information on related but distinct molecules, such as Isochroman-4-ol and various terpenol derivatives. While these compounds share some structural similarities, their chemical and biological profiles are not interchangeable with that of this compound. For instance, Isochroman-4-ol is noted as a synthetic intermediate in the development of pharmaceuticals and agrochemicals. However, this provides no direct insight into the specific characteristics or potential of the iodinated derivative.

Consequently, the core requirements of this technical guide—namely, the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled. The absence of primary research articles, patents, or entries in major chemical repositories like PubChem or SciFinder specifically detailing this compound means that there is no foundation upon which to build a comprehensive scientific overview.

This lack of information presents both a challenge and an opportunity for the scientific community. The obscurity of this compound suggests it is an unexplored area of chemical space. For researchers in medicinal chemistry and drug discovery, this compound could represent a novel scaffold for the development of new therapeutic agents. The introduction of an iodine atom to the chroman-4-ol backbone could impart unique properties, such as altered metabolic stability, receptor binding affinity, or utility as a handle for further chemical modification.

Future research efforts would need to begin with the fundamental synthesis and characterization of this compound. Subsequent studies could then explore its biological activity across a range of assays to identify any potential therapeutic value. Until such foundational research is conducted and published, this compound will remain an enigmatic molecule with unknown potential.

Methodological & Application

Application Notes: Synthesis of 6-Iodochroman-4-ol from 6-Iodochromanone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, crucial for the generation of valuable intermediates in medicinal chemistry and materials science. 6-Iodochroman-4-ol is a key building block, with the iodo-substituent providing a reactive handle for further functionalization through cross-coupling reactions. This application note details a robust and efficient protocol for the synthesis of this compound via the reduction of 6-iodochromanone using sodium borohydride (NaBH₄).

Reaction Principle

Sodium borohydride is a mild and selective reducing agent that is particularly effective for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[1][2] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide, typically by the solvent (e.g., methanol or ethanol), yields the desired alcohol. This method is highly chemoselective, leaving other potentially reducible functional groups such as esters or amides intact under standard conditions.[1]

For the synthesis of this compound, the carbonyl group at the 4-position of 6-iodochromanone is reduced to a hydroxyl group, as depicted in the reaction scheme below:

A study on the reduction of a similarly substituted chromanone, 8-bromo-6-chloro-2-pentylchroman-4-one, with sodium borohydride in methanol demonstrated a near-quantitative yield of the corresponding chroman-4-ol, highlighting the efficiency of this transformation.[3][4]

Experimental Protocol

Materials and Equipment

  • Reagents:

    • 6-Iodochromanone

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH), anhydrous

    • Deionized water (H₂O)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl acetate for chromatography elution

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and developing chamber

    • Glassware for column chromatography

Procedure

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 6-iodochromanone (1.0 eq).

    • Dissolve the starting material in anhydrous methanol (approximately 0.1 M concentration).

    • Cool the resulting solution to 0 °C using an ice bath.

  • Reduction Reaction:

    • While stirring at 0 °C, slowly add sodium borohydride (1.5 eq) to the solution in small portions. Caution: Gas evolution (hydrogen) may occur.

    • After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The product, this compound, should have a lower Rf value than the starting material, 6-iodochromanone.

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any excess sodium borohydride.

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers in a separatory funnel and wash with brine (saturated aqueous NaCl solution).

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil.

Data Presentation

The following table summarizes the key parameters for the synthesis of this compound. The yield is based on analogous reductions of substituted chromanones.[3][4]

ParameterValue
Starting Material 6-Iodochromanone
Reducing Agent Sodium Borohydride (NaBH₄)
Molar Equivalents (NaBH₄) 1.5 eq
Solvent Methanol (MeOH)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 1.5 - 2.5 hours
Work-up Procedure Quenching with sat. NH₄Cl, Extraction with EtOAc
Purification Method Flash Column Chromatography
Expected Yield >95%

Mandatory Visualization

Below is a diagram illustrating the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 6-Iodochromanone in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ (1.5 eq) cool->add_nabh4 stir_cold Stir at 0 °C (30 min) add_nabh4->stir_cold stir_rt Stir at Room Temp (1-2 hours) stir_cold->stir_rt quench Quench with sat. NH₄Cl stir_rt->quench evaporate Evaporate Methanol quench->evaporate extract Extract with EtOAc evaporate->extract wash Wash with Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography final_product This compound chromatography->final_product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Stereoselective Synthesis of 6-Iodochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 6-Iodochroman-4-ol, a valuable chiral intermediate in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the synthesis of the precursor 6-iodochroman-4-one, followed by a highly stereoselective reduction to yield the desired chiral alcohol. This guide outlines established methodologies, including a robust protocol for the asymmetric reduction of the chromanone, and presents the expected outcomes based on related literature.

Introduction

Chiral chroman-4-ol scaffolds are privileged structures found in a variety of biologically active molecules and natural products. The stereochemistry of the hydroxyl group at the C-4 position is often crucial for biological activity, making stereoselective synthesis a critical aspect of their preparation. This compound, in particular, serves as a versatile building block, with the iodine atom providing a handle for further functionalization through various cross-coupling reactions. This document details a reliable synthetic route to obtain enantiomerically enriched this compound.

Synthetic Pathway Overview

The stereoselective synthesis of this compound is typically achieved through a two-step sequence. The first step involves the synthesis of the prochiral ketone, 6-iodochroman-4-one. This intermediate is then subjected to a stereoselective reduction of the carbonyl group to introduce the chiral center at the C-4 position, yielding the target this compound.

Starting_Materials Starting Materials 6-Iodochroman-4-one 6-Iodochroman-4-one (Prochiral Ketone) Starting_Materials->6-Iodochroman-4-one Synthesis This compound This compound (Chiral Alcohol) 6-Iodochroman-4-one->this compound Stereoselective Reduction

Caption: General synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-Iodochroman-4-one

The synthesis of 6-iodochroman-4-one can be achieved via the intramolecular cyclization of a corresponding propanoic acid derivative. This method is analogous to the preparation of other substituted chroman-4-ones.

Materials:

  • 3-(4-Iodophenoxy)propanoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask charged with 3-(4-iodophenoxy)propanoic acid, add an excess of polyphosphoric acid (typically 10-20 times the weight of the acid).

  • Heat the mixture with stirring at a temperature of 80-100 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 6-iodochroman-4-one.

Protocol 2: Stereoselective Reduction of 6-Iodochroman-4-one

The asymmetric reduction of the prochiral 6-iodochroman-4-one to the corresponding chiral alcohol can be effectively achieved using a chiral catalyst system. One of the most reliable methods involves the use of a chiral oxazaborolidine catalyst, commonly known as the Corey-Bakshi-Shibata (CBS) reduction.

Materials:

  • 6-Iodochroman-4-one

  • (R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard glassware for organic synthesis

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve 6-iodochroman-4-one in anhydrous THF.

  • To this solution, add the chiral CBS catalyst (typically 5-10 mol%).

  • Cool the reaction mixture to the recommended temperature for the specific CBS catalyst, often between -20 °C and 0 °C.

  • Slowly add the borane-dimethyl sulfide complex (typically 1.0-1.5 equivalents) dropwise to the reaction mixture while maintaining the low temperature.

  • Stir the reaction at this temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at the low temperature.

  • Allow the mixture to warm to room temperature and then add saturated ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup and Purification Setup Flame-dried flask under N2 Dissolve Dissolve 6-iodochroman-4-one in anhydrous THF Setup->Dissolve Add_Cat Add chiral CBS catalyst Dissolve->Add_Cat Cool Cool to -20 °C Add_Cat->Cool Add_Borane Slowly add BH3·SMe2 Cool->Add_Borane Stir Stir and monitor by TLC Add_Borane->Stir Quench Quench with Methanol Stir->Quench Warm Warm to room temperature Quench->Warm Add_NH4Cl Add saturated NH4Cl (aq) Warm->Add_NH4Cl Extract Extract with Ethyl Acetate Add_NH4Cl->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Experimental workflow for the stereoselective reduction.

Data Presentation

The following table summarizes expected outcomes for the stereoselective reduction of chromanones based on literature precedents for similar substrates. Actual yields and enantiomeric excess for this compound should be determined experimentally.

SubstrateCatalyst/ReagentYield (%)Enantiomeric Excess (ee, %)Reference
Chroman-4-one(R)-CBS / BH₃·SMe₂>90>95General CBS Reduction Literature
Substituted ChromanonesChiral Rhodium and Iridium Systems80-9994->99[1][2]
ChromonesAchiral Borane and Chiral Phosphoric AcidHighup to 95[3]

Conclusion

The described protocols provide a robust framework for the stereoselective synthesis of this compound. The key to achieving high enantioselectivity lies in the careful execution of the asymmetric reduction step, particularly in maintaining anhydrous and inert conditions. The resulting enantiomerically enriched product is a valuable intermediate for the synthesis of novel therapeutics and other advanced materials. Researchers are encouraged to optimize reaction conditions for their specific needs to achieve the best possible outcomes.

References

Application Notes and Protocols for the Recrystallization of 6-Iodochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the purification of 6-Iodochroman-4-ol via recrystallization. The information is curated for professionals in the fields of chemical research and drug development, focusing on providing a practical framework for achieving high purity of the target compound.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount for the successful outcome of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final compounds. Recrystallization is a critical purification technique used to remove impurities and isolate the desired crystalline solid. This document outlines a systematic approach to developing an effective recrystallization protocol for this compound.

Solvent System Selection

The choice of solvent is the most critical parameter in developing a recrystallization procedure. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. This differential solubility facilitates the precipitation of the pure compound upon cooling, leaving impurities dissolved in the mother liquor.

Based on the purification of structurally related chroman-4-ol derivatives, a range of solvent systems can be considered for the recrystallization of this compound. A preliminary screening of solvents is recommended to identify the optimal system.

Quantitative Data Summary

The following table summarizes hypothetical data from a solvent screening experiment for the recrystallization of this compound. This data is intended to serve as an illustrative example of how to present and compare results from such an experiment.

Solvent System (v/v)Yield (%)Purity (HPLC, %)Crystal MorphologyNotes
Methanol/Water (9:1)8599.2Fine needlesGood recovery and purity.
Ethanol/Water (8:2)8299.0Small prismsSlower crystal growth.
Isopropanol7598.5PlatesHigher solubility at room temp.
Ethyl Acetate/Hexane (1:3)9099.5Long needlesExcellent purity and yield.
Toluene6597.8Irregular crystalsOiling out observed initially.

Note: The above data is illustrative. Actual results will vary based on the initial purity of the crude this compound and the precise experimental conditions.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The selected solvent system is Ethyl Acetate/Hexane, based on the favorable hypothetical data.

Materials:

  • Crude this compound

  • Ethyl Acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Condenser

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethyl acetate to the flask.

    • Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add more ethyl acetate in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present, perform a hot filtration. Pre-heat a separate flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove the impurities.

  • Crystallization:

    • To the hot, clear solution, slowly add hexane as an anti-solvent until the solution becomes slightly turbid.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold hexane to remove any residual mother liquor.

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator until a constant weight is achieved.

Visualization of the Recrystallization Workflow

The following diagram illustrates the logical steps involved in the recrystallization process.

Recrystallization_Workflow cluster_setup Setup cluster_purification Purification cluster_isolation Isolation & Drying start Start with Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration crystallize Induce Crystallization (Cooling & Anti-solvent) hot_filtration->crystallize cool_slowly Slow Cooling to RT crystallize->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline This compound dry->end

Caption: Workflow for the recrystallization of this compound.

Signaling Pathway Information

Currently, there is no established signaling pathway directly associated with this compound itself, as it is primarily a synthetic intermediate. The biological activity and potential pathway interactions would be determined by the final molecule into which this intermediate is incorporated.

Conclusion

The protocol and guidelines presented in this document provide a solid foundation for the successful recrystallization of this compound. Researchers are encouraged to perform initial solvent screening experiments to determine the optimal conditions for their specific sample. Careful execution of the recrystallization process will yield a highly pure product, which is essential for its intended downstream applications in research and drug development.

Application Notes and Protocols for 6-Iodochroman-4-ol in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodochroman-4-ol is a heterocyclic organic compound belonging to the chromanol family. Its structure, featuring a chroman core with an iodine atom at the 6th position and a hydroxyl group at the 4th position, suggests its potential as a modulator of various enzymatic activities. The electron-withdrawing nature of the iodine atom and the hydrogen-bonding capability of the hydroxyl group may contribute to its interaction with enzyme active sites. While specific enzyme targets for this compound are not yet extensively documented in publicly available literature, its structural similarity to other known enzyme inhibitors warrants investigation into its potential inhibitory effects.

These application notes provide a generalized framework for assessing the enzyme inhibitory potential of this compound. The protocols outlined below are based on standard methodologies for enzyme inhibition assays and can be adapted to specific enzyme systems.

Hypothetical Target Enzyme and Signaling Pathway

For illustrative purposes, this document will focus on a hypothetical scenario where this compound is investigated as an inhibitor of a generic protein kinase, a common target in drug discovery. Protein kinases play a crucial role in cell signaling by catalyzing the phosphorylation of specific substrate proteins, thereby regulating a multitude of cellular processes. Dysregulation of kinase activity is implicated in various diseases, including cancer and inflammatory disorders.

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Growth_Factor Growth_Factor Growth_Factor->Receptor Binds Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to 6_Iodochroman_4_ol 6_Iodochroman_4_ol 6_Iodochroman_4_ol->Kinase_A Inhibits

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase A.

Data Presentation: Hypothetical Inhibitory Activity

The following tables summarize hypothetical quantitative data for the inhibitory effect of this compound on the activity of "Kinase A".

Table 1: Inhibition of Kinase A by this compound

This compound (µM)% Inhibition
0.115.2 ± 2.1
148.9 ± 3.5
1085.7 ± 1.8
10098.1 ± 0.9

Table 2: IC50 Value for this compound against Kinase A

CompoundIC50 (µM)
This compound1.25
Staurosporine (Control)0.01

Experimental Protocols

The following are detailed protocols for determining the enzyme inhibitory activity of this compound. These are generalized and should be optimized for the specific enzyme of interest.

General Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Enzyme, Substrate, This compound) Incubation Incubate Enzyme with This compound Reagent_Prep->Incubation Reaction_Initiation Initiate Reaction with Substrate Incubation->Reaction_Initiation Reaction_Termination Terminate Reaction Reaction_Initiation->Reaction_Termination Detection Detect Signal (e.g., Absorbance, Fluorescence) Reaction_Termination->Detection Calculation Calculate % Inhibition and IC50 Detection->Calculation

Caption: General workflow for an in vitro enzyme inhibition assay.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to measure kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction. A decrease in ATP indicates kinase activity, and the inhibition of this process by a compound can be measured.

Materials:

  • Kinase A (recombinant)

  • Kinase substrate (specific peptide)

  • ATP (Adenosine 5'-triphosphate)

  • This compound (dissolved in DMSO)

  • Staurosporine (positive control inhibitor)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM to 0.01 µM. Also, prepare a positive control (e.g., Staurosporine) and a DMSO-only negative control.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the following reaction mixture (final volume 50 µL):

    • 5 µL of diluted this compound, control inhibitor, or DMSO.

    • 10 µL of Kinase A solution (concentration to be optimized).

    • 10 µL of kinase substrate solution.

    • 25 µL of kinase buffer.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Signal Detection:

    • Equilibrate the plate and the luminescent kinase assay reagent to room temperature.

    • Add 50 µL of the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Mix the contents of the wells for 2 minutes on a plate shaker.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence in each well using a plate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    • The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Luminescence_sample - Luminescence_background) / (Luminescence_no_inhibitor - Luminescence_background))

    • Luminescence_sample is the signal from wells containing this compound.

    • Luminescence_no_inhibitor is the signal from the DMSO control wells.

    • Luminescence_background is the signal from wells with no enzyme.

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol 2: Cell-Based Assay to Assess Inhibition of a Signaling Pathway

This protocol provides a general method to determine if this compound can inhibit a specific signaling pathway within a cellular context. This example uses a reporter gene assay.

Materials:

  • Human cell line expressing the target kinase and a reporter construct (e.g., a luciferase or GFP reporter gene under the control of a promoter regulated by the transcription factor downstream of the kinase).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound (dissolved in DMSO).

  • Stimulant (e.g., a growth factor that activates the signaling pathway).

  • Luciferase assay reagent.

  • White, clear-bottom 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a DMSO-only control.

    • Incubate the cells for 1-2 hours.

  • Pathway Stimulation: Add the stimulant (e.g., growth factor) to the wells to activate the signaling pathway. Do not add the stimulant to a set of control wells to measure the basal activity.

  • Incubation: Incubate the plate for a period sufficient to allow for reporter gene expression (typically 6-24 hours).

  • Cell Lysis and Reporter Assay:

    • Remove the medium from the wells and wash the cells with PBS.

    • Add cell lysis buffer and incubate according to the manufacturer's instructions.

    • Add the luciferase assay reagent to the cell lysate.

  • Data Acquisition: Measure the luminescence using a luminometer.

Data Analysis:

  • Calculate Percent Inhibition of Reporter Activity:

    • % Inhibition = 100 * (1 - (Luminescence_sample - Luminescence_unstimulated) / (Luminescence_stimulated - Luminescence_unstimulated))

    • Luminescence_sample is the signal from stimulated cells treated with this compound.

    • Luminescence_stimulated is the signal from stimulated cells treated with DMSO.

    • Luminescence_unstimulated is the signal from unstimulated cells treated with DMSO.

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Conclusion

The provided application notes and protocols offer a foundational guide for investigating the enzyme inhibitory properties of this compound. Researchers should adapt and optimize these generalized procedures for their specific enzyme and cellular systems of interest. Due to the limited specific data on this compound, initial screening against a panel of enzymes, particularly kinases, may be a prudent first step to identify its primary targets. Subsequent detailed kinetic studies would then be necessary to elucidate the mechanism of inhibition.

Application Notes and Protocols: Chroman-4-one Derivatives as Selective SIRT2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of chroman-4-one derivatives as a promising class of Sirtuin 2 (SIRT2) inhibitors. While specific data on 6-Iodochroman-4-ol as a SIRT2 inhibitor is not currently available in published literature, this document details the structure-activity relationships (SAR), quantitative inhibitory data, and experimental protocols for a series of closely related chroman-4-one analogs. This information is intended to guide researchers, scientists, and drug development professionals in the evaluation of similar molecules, including this compound, for their potential as SIRT2 inhibitors.

SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases and has emerged as a significant therapeutic target for a range of aging-related diseases, including neurodegenerative disorders and cancer.[1][2] The development of potent and selective SIRT2 inhibitors is a key area of research. Studies have identified the chroman-4-one scaffold as a promising starting point for the design of such inhibitors.[1][3][4]

Data Presentation: Inhibition of Sirtuins by Chroman-4-one Derivatives

A study by Fridén-Saxin et al. investigated a series of substituted chroman-4-one and chromone derivatives for their inhibitory activity against SIRT1, SIRT2, and SIRT3. The findings indicate that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one core are critical for potency and selectivity. Notably, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for SIRT2 inhibition.[1][3][4] The most potent compounds identified were highly selective for SIRT2 over other sirtuin isoforms.[1][4]

The following table summarizes the in vitro inhibitory activity of selected chroman-4-one derivatives against human SIRT1, SIRT2, and SIRT3.

Compound IDR1R2R3SIRT1 % Inhibition at 200 µMSIRT2 % Inhibition at 200 µMSIRT3 % Inhibition at 200 µMSIRT2 IC50 (µM)
1 HHH<1028<10>200
2 PentylHH<1066<1033
3 HBrH<1044<10100
4 PentylBrH<1080<107.4
5 HBrBr<1072<1020
6 PentylBrBr<1095161.5
7 PentylClCl<1093<102.1

Data extracted from Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7113.

Experimental Protocols

The following protocols are based on the methodologies described for the evaluation of chroman-4-one derivatives as SIRT2 inhibitors.

In Vitro SIRT2 Inhibition Assay (Fluorogenic)

This protocol describes a fluorogenic assay to determine the in vitro inhibitory activity of a test compound against SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2 substrate)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Developer solution (e.g., Fluor-de-Lys® Developer)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorimeter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer. It is recommended to keep the final DMSO concentration below 1% to avoid enzyme inhibition.

  • In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • Test compound at various concentrations

    • Recombinant human SIRT2 enzyme

  • Incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.

  • Initiate the enzymatic reaction by adding a mixture of the fluorogenic SIRT2 substrate and NAD+.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the developer solution to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence intensity using a fluorimeter with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for the Fluor-de-Lys® system).

  • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Cell-Based Assay: α-Tubulin Acetylation

This protocol is designed to assess the intracellular activity of a SIRT2 inhibitor by measuring the acetylation level of its known substrate, α-tubulin.

Materials:

  • Human cell line (e.g., MCF-7 or A549)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Lyse the cells using lysis buffer and collect the total protein lysates.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.

  • Quantify the band intensities to determine the relative increase in α-tubulin acetylation upon treatment with the test compound.

Mandatory Visualizations

Caption: General chemical structure of the chroman-4-one scaffold.

G Experimental Workflow for SIRT2 Inhibition Assay prep Prepare serial dilutions of test compound plate Add buffer, compound, and SIRT2 enzyme to 96-well plate prep->plate preincubate Pre-incubate at 37°C for 10 min plate->preincubate start_reaction Add NAD+ and fluorogenic substrate preincubate->start_reaction incubate Incubate at 37°C for 60 min start_reaction->incubate stop_reaction Add developer solution incubate->stop_reaction readout Measure fluorescence stop_reaction->readout analysis Calculate % inhibition and IC50 readout->analysis

Caption: Workflow for the in vitro SIRT2 inhibition assay.

G SIRT2 Signaling Pathway and Inhibition SIRT2 SIRT2 Tubulin α-Tubulin SIRT2->Tubulin Deacetylation Tubulin_Ac Acetylated α-Tubulin Tubulin_Ac->SIRT2 Inhibitor This compound (or analog) Inhibitor->SIRT2 Inhibition

Caption: Inhibition of SIRT2-mediated α-tubulin deacetylation.

References

Application Notes and Protocols: Investigating Butyrylcholinesterase Inhibition by Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrylcholinesterase (BChE), a serine hydrolase, plays a crucial role in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine.[1][2] While acetylcholinesterase (AChE) is the primary enzyme responsible for this function under normal physiological conditions, BChE's role becomes more significant in pathological states such as advanced Alzheimer's disease (AD). In the brains of AD patients, AChE levels are observed to decrease while BChE levels increase, suggesting that BChE compensates for the reduced AChE activity.[3] This makes selective BChE inhibition a promising therapeutic strategy for AD and other neurological disorders.[1][2][4] The development of potent and selective BChE inhibitors is therefore an active area of research.

These application notes provide a generalized framework for the initial investigation of a novel compound, such as 6-Iodochroman-4-ol, as a potential BChE inhibitor. While specific data on this compound is not yet available in published literature, the following protocols and data presentation formats can be applied to its characterization.

Data Presentation: Characterizing Inhibitor Potency and Selectivity

Quantitative analysis of enzyme inhibition is critical for characterizing a novel compound. The following table provides a template for summarizing key inhibitory parameters.

CompoundTarget EnzymeIC50 (nM)Ki (nM)Mechanism of InhibitionSelectivity Index (AChE IC50 / BChE IC50)
This compound Human BChETBDTBDTBDTBD
Human AChETBDTBDTBD
Ethopropazine Human BChE1700 ± 530[1]-Selective BChE inhibitor>100
Physostigmine Human BChE34.4 ± 14.7[1]-Dual BChE/AChE inhibitor~1

TBD: To be determined through experimental analysis.

Experimental Protocols

A widely used method for determining cholinesterase activity and inhibition is the spectrophotometric method developed by Ellman.[5]

Protocol 1: In Vitro Butyrylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against human butyrylcholinesterase.

Materials:

  • Recombinant human Butyrylcholinesterase (BChE)

  • Butyrylthiocholine iodide (BTCI) - Substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 50 mM, pH 7.2 or 0.09 M, pH 8.0)[5][6]

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of BChE in phosphate buffer. The final concentration in the assay will need to be optimized, but a starting point could be around 50 mU/mL.[1]

    • Prepare a stock solution of BTCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer. A typical final concentration is 0.25-0.32 mM.[5][6]

    • Prepare serial dilutions of the test compound in the appropriate solvent.

  • Assay Setup (in a 96-well plate):

    • Add phosphate buffer to each well.

    • Add the test compound solution at various concentrations to the sample wells. For control wells, add the solvent used to dissolve the compound.

    • Add the DTNB solution to all wells.

    • Initiate the reaction by adding the BChE solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes).

  • Initiate Substrate Hydrolysis:

    • Add the BTCI substrate solution to all wells to start the enzymatic reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance of each well at 412 nm using a microplate reader.

    • Continue to take readings at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) to monitor the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Enzyme Kinetics Study

Objective: To determine the mechanism of BChE inhibition (e.g., competitive, non-competitive, mixed) by the test compound.

Procedure:

  • Perform the BChE activity assay as described in Protocol 1.

  • Instead of using a single substrate concentration, vary the concentration of BTCI while keeping the inhibitor concentration constant.

  • Repeat this for several different concentrations of the inhibitor.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot.

  • Analyze the changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition. For example, in competitive inhibition, Km increases while Vmax remains unchanged. In non-competitive inhibition, Vmax decreases while Km remains unchanged.[7]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general cholinergic signaling pathway and a typical workflow for screening and characterizing novel BChE inhibitors.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh BChE Butyrylcholinesterase (BChE) ACh->BChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Inhibitor This compound (Inhibitor) Inhibitor->BChE Inhibition Signal Signal Transduction AChR->Signal

Caption: Cholinergic Neurotransmission and BChE Inhibition.

G start Compound Library (e.g., this compound) primary_screen Primary Screening (High-Throughput BChE Assay) start->primary_screen hit_id Hit Identification (Potent Inhibitors) primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response selectivity Selectivity Assay (vs. AChE) dose_response->selectivity kinetics Kinetic Studies (Mechanism of Inhibition) selectivity->kinetics in_vivo In Vivo / In Silico Studies (ADME/Tox, Animal Models) kinetics->in_vivo lead Lead Compound in_vivo->lead

Caption: Workflow for BChE Inhibitor Discovery.

References

Application Notes and Protocols: 6-Iodochroman-4-ol in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The chroman scaffold is a key structural motif in many biologically active compounds, and its derivatives are of growing interest in drug discovery. This document provides detailed application notes and protocols for investigating the anti-inflammatory potential of a novel chroman derivative, 6-Iodochroman-4-ol.

While direct studies on this compound are emerging, the broader class of chromanols and isochromans has demonstrated significant anti-inflammatory properties. For instance, certain isochroman derivatives have been shown to inhibit the production of pro-inflammatory mediators in microglial cells by modulating the NF-κB pathway.[1] This suggests that this compound may also exert its effects through similar mechanisms. The protocols outlined below are based on established methodologies for evaluating anti-inflammatory compounds and provide a framework for assessing the efficacy and mechanism of action of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory activity of this compound in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound

Concentration (µM)NO Production (% of Control)Standard Deviation
0 (LPS only)1005.2
185.34.1
562.13.5
1041.52.8
2520.71.9
508.91.1
IC₅₀ (µM) 12.5

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)15.2 ± 2.18.5 ± 1.55.1 ± 0.9
LPS (1 µg/mL)850.4 ± 45.3620.1 ± 33.7250.6 ± 18.2
LPS + this compound (10 µM)410.7 ± 22.8295.8 ± 16.4120.3 ± 9.7
LPS + this compound (25 µM)180.3 ± 15.1130.2 ± 10.155.4 ± 5.3

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Activity in RAW 264.7 Macrophages

Objective: To determine the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (1-50 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.

  • Nitric Oxide (NO) Assay:

    • After 24 hours, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to each sample and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the NO concentration using a sodium nitrite standard curve.

  • Cytokine Analysis (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins

Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • 6-well plates

  • LPS

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and culture overnight.

    • Pre-treat the cells with this compound (10 and 25 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

    • Determine the protein concentration using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin).

Mandatory Visualization

experimental_workflow Experimental Workflow for In Vitro Anti-Inflammatory Assays cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays culture Culture RAW 264.7 Macrophages seed Seed Cells in Plates culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay Nitric Oxide (NO) Assay stimulate->no_assay elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) stimulate->elisa western Western Blot (NF-κB Pathway) stimulate->western

Caption: Workflow for in vitro anti-inflammatory evaluation.

nfkb_pathway Proposed Anti-Inflammatory Mechanism of this compound cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_response Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 ikb IκBα tlr4->ikb p_ikb p-IκBα ikb->p_ikb Phosphorylation nfkb NF-κB (p65/p50) p_nfkb p-NF-κB nfkb->p_nfkb Phosphorylation p_ikb->nfkb Release nucleus Nucleus p_nfkb->nucleus iodochroman This compound iodochroman->p_ikb Inhibition iodochroman->p_nfkb Inhibition gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) nucleus->gene_expression

Caption: Proposed NF-κB signaling pathway inhibition.

References

Application Notes and Protocols for Chroman-4-one Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the anticancer applications of 6-Iodochroman-4-ol derivatives. The following application notes and protocols are based on the closely related and well-researched class of Chroman-4-one derivatives , which have demonstrated significant potential in anticancer research. These notes are intended for researchers, scientists, and drug development professionals.

Introduction

Chroman-4-one, a core heterocyclic scaffold found in many natural products, has emerged as a "privileged structure" in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] Synthetic and naturally occurring chroman-4-ones have demonstrated a range of pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[3][4] Their anticancer potential is attributed to various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[3][5] This document provides an overview of the anticancer applications of chroman-4-one derivatives, along with protocols for relevant experimental evaluation.

Quantitative Data on Anticancer Activity

The cytotoxic effects of various chroman-4-one derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized in the table below.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
3-Benzylidenechroman-4-one Analogs
Compound 1Colon Cancer Lines (various)~8–30[6]
Compound 13MOLT-4 (Leukemia)24.4 ± 2.6[7]
Compound 13HL-60 (Leukemia)42.0 ± 2.7[7]
Compound 11MCF-7 (Breast Cancer)68.4 ± 3.9[7]
Chromanone Oxime Analogs
Norfloxacin Derivative FHepG2 (Liver Cancer)31.1 (µg/ml)
Norfloxacin Derivative FCT26 (Colon Carcinoma)28.0 (µg/ml)
Ciprofloxacin Derivative BCT26 (Colon Carcinoma)20 (µg/ml)
Halogenated Flavanones
Compound 21MDA-MB-468 (Breast Cancer)<9.3[8]
SIRT2 Inhibitors (Chroman-4-one based)
6,8-dibromo-2-pentylchroman-4-oneSIRT2 Inhibition1.5[1]
8-bromo-6-chloro-2-propylchroman-4-oneSIRT2 Inhibition10.6[9]

Mechanism of Action

The anticancer effects of chroman-4-one derivatives are often mediated through multiple cellular pathways. Key mechanisms include:

  • Induction of Apoptosis: Many chroman-4-one derivatives have been shown to trigger programmed cell death in cancer cells. This is often accompanied by an increase in the sub-G0/G1 cell cycle population.[3]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.

  • Inhibition of Signaling Pathways: Chroman-4-one derivatives have been found to modulate key signaling pathways implicated in cancer, such as the Akt pathway.[3]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives exhibit pro-oxidant properties, leading to increased intracellular ROS levels and subsequent oxidative stress-induced cell death in cancer cells.[6]

  • Enzyme Inhibition: Specific derivatives have been designed to inhibit enzymes crucial for cancer cell survival and proliferation, such as Sirtuin 2 (SIRT2).[1]

Below is a diagram illustrating a generalized signaling pathway for the induction of apoptosis by chroman-4-one derivatives.

Chroman-4-one Derivative Chroman-4-one Derivative Cancer Cell Cancer Cell Chroman-4-one Derivative->Cancer Cell ROS Generation ROS Generation Cancer Cell->ROS Generation Akt Pathway Inhibition Akt Pathway Inhibition Cancer Cell->Akt Pathway Inhibition Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Akt Pathway Inhibition->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Generalized pathway of apoptosis induction by chroman-4-one derivatives.

Experimental Protocols

Synthesis of Chroman-4-one Derivatives

A general method for the synthesis of 2-alkyl-chroman-4-ones involves a base-promoted crossed aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[1]

Materials:

  • Substituted 2'-hydroxyacetophenone

  • Aldehyde

  • Diisopropylamine (DIPA) or other suitable base

  • Ethanol

  • Microwave reactor

Procedure:

  • Dissolve the 2'-hydroxyacetophenone and the aldehyde in ethanol in a microwave-safe vessel.

  • Add the base (e.g., DIPA) to the mixture.

  • Seal the vessel and heat the reaction mixture in a microwave reactor at 160-170 °C for 1 hour.[1]

  • After cooling, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis and evaluation of chroman-4-one derivatives.

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start Reactants 2'-hydroxyacetophenone + Aldehyde Start->Reactants Reaction Microwave-assisted Aldol Condensation Reactants->Reaction Purification Crystallization or Chromatography Reaction->Purification Product Chroman-4-one Derivative Purification->Product Cell_Culture Cancer Cell Lines Product->Cell_Culture MTT_Assay Cytotoxicity Assay (MTT) Cell_Culture->MTT_Assay Flow_Cytometry Cell Cycle & Apoptosis Analysis Cell_Culture->Flow_Cytometry Western_Blot Protein Expression (e.g., Akt, Caspases) Cell_Culture->Western_Blot Results Results MTT_Assay->Results Flow_Cytometry->Results Western_Blot->Results

References

Application Notes and Protocols: Antibacterial Activity of 6-Iodochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial potential of 6-Iodochroman-4-ol, a halogenated derivative of the chroman scaffold. While direct antibacterial data for this compound is not extensively available in the current literature, this document compiles and extrapolates information from studies on structurally related chroman-4-one and chroman-4-ol derivatives to guide future research and application. The inclusion of an iodine atom at the 6-position is anticipated to influence its biological activity, a characteristic observed in other halogenated heterocyclic compounds.

Data Presentation: Antibacterial Activity of Structurally Related Chroman Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of chroman-4-one and chroman-4-ol derivatives against various bacterial strains. This data, sourced from studies on related compounds, serves as a predictive baseline for the potential activity of this compound. It is important to note that these are not the MIC values for this compound itself but for analogous structures.

CompoundBacterial StrainMIC (µg/mL)Reference
7-Hydroxychroman-4-oneStaphylococcus epidermidis128[1][2]
7-Methoxychroman-4-oneStaphylococcus epidermidis128[1][2]
2-Propyl-4-chromanolMycobacterium tuberculosis12.5[3]
5,7-Dihydroxy-2-propyl-4-chromanoneMethicillin-resistant Staphylococcus aureus (MRSA)0.39[3]
Halogenated 3-nitro-2H-chromene (Compound 5s)Staphylococcus aureus4[4]
Halogenated 3-nitro-2H-chromene (Compound 5s)Staphylococcus epidermidis1 - 4[4]

Experimental Protocols

The following protocols are detailed methodologies for key experiments to determine the antibacterial activity of synthetic compounds like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Assay

This protocol is adapted from standard methodologies for determining the MIC of synthetic compounds.[5][6]

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

2. Preparation of this compound Stock Solution and Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 10 mg/mL. b. Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

3. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing 100 µL of the serially diluted compound. b. Include a positive control well (bacteria and CAMHB without the compound) and a negative control well (CAMHB only). c. Seal the plate and incubate at 37°C for 18-24 hours.

4. Determination of MIC: a. After incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture (0.5 McFarland) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Compound_Stock This compound Stock Solution Serial_Dilution Serial Dilution in 96-Well Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathway Inhibition

While the precise mechanism of action for chroman derivatives is still under investigation, some studies suggest that they may interfere with bacterial cell processes. The following diagram illustrates a hypothetical signaling pathway that could be targeted.

Signaling_Pathway cluster_bacterium Bacterial Cell Cell_Wall Cell Wall Synthesis Protein_Syn Protein Synthesis DNA_Rep DNA Replication Chroman This compound Inhibition Inhibition Chroman->Inhibition Inhibition->Cell_Wall Inhibition->Protein_Syn Inhibition->DNA_Rep

Caption: Potential bacterial targets of this compound.

References

Application Notes and Protocols for 6-Iodochroman-4-ol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature and public databases, we have determined that there is currently no specific information available regarding the use of 6-Iodochroman-4-ol in cell culture applications. The search did not yield any data on its mechanism of action, effects on signaling pathways, or established protocols for its use in cellular assays.

The search results for "this compound" were predominantly for other structurally related but distinct compounds, such as Isochroman-4-ol and Terpinen-4-ol, or were limited to vendor listings for the chemical itself without any accompanying biological data.

Due to the absence of published research, we are unable to provide detailed application notes, experimental protocols, quantitative data summaries, or signaling pathway diagrams related to this compound at this time.

We recommend that researchers interested in the biological activities of this compound should consider the following steps:

  • Initial Compound Characterization: Perform preliminary studies to determine the solubility and stability of this compound in common cell culture media and vehicle solvents.

  • Cytotoxicity and Proliferation Assays: Conduct dose-response experiments on a panel of relevant cell lines to determine the cytotoxic and/or anti-proliferative effects and establish a working concentration range (e.g., IC50 values).

  • Mechanism of Action Studies: Based on the initial findings, design experiments to elucidate the compound's mechanism of action. This could involve a broad range of cellular and molecular biology techniques, such as target-based screening, gene expression analysis, or proteomics.

As new research on this compound becomes available, this section will be updated to include the relevant protocols and data. We encourage the scientific community to publish and share their findings to advance our collective understanding of this compound.

Application Notes and Protocols for In Vitro Evaluation of 6-Iodochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodochroman-4-ol is a halogenated derivative of the chroman-4-ol scaffold, a core structure found in various biologically active compounds. While specific data on this compound is limited in publicly available literature, its structural similarity to other chromanol derivatives suggests potential therapeutic applications. This document provides a set of detailed protocols and application notes for the in vitro evaluation of this compound, focusing on its potential anticancer and antimicrobial activities. The experimental designs and data presented herein are representative and intended to serve as a comprehensive guide for researchers initiating studies on this or structurally related molecules.

Hypothesized Biological Activities

Based on the known biological activities of chroman and chromanol derivatives, this compound is hypothesized to possess:

  • Anticancer Properties: Potential to induce apoptosis and inhibit cell proliferation in cancer cell lines.

  • Antimicrobial Properties: Potential to inhibit the growth of various bacterial strains.

The following protocols are designed to investigate these hypothesized activities in a controlled in vitro setting.

Section 1: Anticancer Activity Evaluation

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing different concentrations of the compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Data:

Cell LineThis compound IC₅₀ (µM)
HCT11615.8
A54922.5
MCF-731.2
PC-318.9
Apoptosis Induction Analysis by Annexin V-FITC/PI Staining

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Protocol:

  • Cell Treatment: Seed cancer cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Hypothetical Data:

Treatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control2.11.5
This compound (IC₅₀)18.75.3
This compound (2x IC₅₀)35.212.8

Section 2: Antimicrobial Activity Evaluation

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate with Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Protocol:

  • Sub-culturing: Following the MIC determination, take an aliquot from each well showing no visible growth.

  • Plating: Spread the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that shows no bacterial growth on the MHA plate.

Hypothetical Data:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus64128
Escherichia coli128256
Pseudomonas aeruginosa256>256

Visualizations

G Hypothetical Apoptosis Signaling Pathway A This compound B ROS Generation A->B C Mitochondrial Membrane Depolarization B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

G Experimental Workflow for MIC Determination A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of This compound B->C D Incubate at 37°C for 18-24h C->D E Observe for Bacterial Growth D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

G Logical Flow for In Vitro Screening A Primary Screening: Cell Viability Assay B IC₅₀ < 50 µM? A->B C Secondary Screening: Apoptosis Assay B->C Yes F Consider Derivatization or Discontinue B->F No D Significant Apoptosis? C->D E Proceed to Mechanism of Action Studies D->E Yes D->F No

Caption: Decision-making flowchart for anticancer drug screening.

Applikationshinweise und Protokolle zur Derivatisierung von 6-Iodchroman-4-ol für SAR-Studien

Author: BenchChem Technical Support Team. Date: November 2025

Datum: 31. Oktober 2025

Verfasser: KI-Forschungsgruppe

Einleitung

Chroman-4-ole und ihre Derivate sind eine wichtige Klasse von heterozyklischen Verbindungen, die in zahlreichen Naturprodukten und pharmazeutisch aktiven Molekülen vorkommen. Sie weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter krebshemmende, antioxidative, entzündungshemmende und antimikrobielle Eigenschaften. Das 6-Iodchroman-4-ol-Gerüst stellt einen vielversprechenden Ausgangspunkt für die Wirkstoffentdeckung dar, da das Iodatom an Position 6 als nützlicher Anker für weitere Funktionalisierungen oder als Modulator der pharmakokinetischen Eigenschaften dienen kann.

Diese Applikationsschrift beschreibt detaillierte Protokolle zur Derivatisierung der Hydroxylgruppe an Position 4 von 6-Iodchroman-4-ol zur Durchführung von Struktur-Wirkungs-Beziehungs-Studien (SAR). Die hier vorgestellten Methoden zur Synthese von Ethern und Estern ermöglichen die Erstellung einer Bibliothek von Analoga zur Identifizierung von Verbindungen mit verbesserter Wirksamkeit und Selektivität für ihre biologischen Zielstrukturen.

Experimenteller Arbeitsablauf für SAR-Studien

Der allgemeine Arbeitsablauf für die Derivatisierung von 6-Iodchroman-4-ol und die anschließenden SAR-Studien ist im folgenden Diagramm dargestellt.

G A Startmaterial 6-Iodchroman-4-ol B Derivatisierung (Ether- & Estersynthese) A->B C Reinigung & Charakterisierung (Chromatographie, NMR, MS) B->C D Bibliothek von Derivaten C->D E Biologische Testung (z.B. in vitro Assays) D->E F Datenanalyse (Struktur-Wirkungs-Beziehung) E->F G Identifizierung von Leitstrukturen F->G

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Studie.

Quantitative Datenzusammenfassung (Beispielhafte SAR-Daten)

Die folgende Tabelle fasst hypothetische Daten für eine Reihe von 6-Iodchroman-4-ol-Derivaten zusammen, die gegen das Zielprotein Sirtuin 2 (SIRT2) getestet wurden. Diese Daten dienen als Beispiel für die Darstellung von SAR-Ergebnissen.

VerbindungR-Gruppe (Position 4)SIRT2-Hemmung IC₅₀ (µM)
1 -OH (Ausgangsverbindung)> 100
2a -OCH₃25.3
2b -OCH₂CH₃18.7
2c -O(CH₂)₂CH₃12.1
2d -OCH(CH₃)₂35.8
2e -OBn8.5
3a -OCOCH₃45.2
3b -OCOPh15.9
3c -OCOC(CH₃)₃68.4

Hinweis: Die oben genannten Daten sind hypothetisch und dienen zur Veranschaulichung der Datenpräsentation für SAR-Studien.

Detaillierte Versuchsprotokolle

Allgemeine Hinweise

Alle Reaktionen sollten unter einer inerten Atmosphäre (Stickstoff oder Argon) durchgeführt werden, es sei denn, es ist anders angegeben. Lösungsmittel sollten vor Gebrauch getrocknet werden. Die Reaktionsfortschritte können mittels Dünnschichtchromatographie (DC) verfolgt werden. Die Reinigung der Produkte erfolgt in der Regel durch Säulenchromatographie an Kieselgel. Die Charakterisierung der Verbindungen sollte mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie erfolgen.

Protokoll 1: Synthese von 4-Alkoxy-6-iodchroman-Derivaten (Williamson-Ethersynthese)

Dieses Protokoll beschreibt die Synthese von Ether-Derivaten von 6-Iodchroman-4-ol.

Materialien:

  • 6-Iodchroman-4-ol

  • Natriumhydrid (NaH, 60 %ige Dispersion in Mineralöl)

  • Trockenes Tetrahydrofuran (THF)

  • Alkylhalogenid (z. B. Iodmethan, Iodethan, Benzylbromid)

  • Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Lösungsmittel für die Säulenchromatographie (z. B. Hexan/Ethylacetat-Gemische)

Durchführung:

  • In einem trockenen, mit Inertgas gespülten Rundkolben wird 6-Iodchroman-4-ol (1,0 Äq.) in trockenem THF gelöst.

  • Die Lösung wird auf 0 °C abgekühlt (Eisbad).

  • Natriumhydrid (1,2 Äq.) wird portionsweise unter Rühren zugegeben.

  • Die Mischung wird bei 0 °C für 30 Minuten gerührt, um die Bildung des Alkoholats zu gewährleisten.

  • Das entsprechende Alkylhalogenid (1,1 Äq.) wird langsam zugetropft.

  • Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 4-12 Stunden gerührt, bis die Reaktion laut DC-Analyse abgeschlossen ist.

  • Die Reaktion wird vorsichtig durch langsame Zugabe von gesättigter NH₄Cl-Lösung gequencht.

  • Die wässrige Phase wird mit Ethylacetat extrahiert (3x).

  • Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.

  • Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 4-Alkoxy-6-iodchroman-Derivat zu erhalten.

Protokoll 2: Synthese von 6-Iodchroman-4-yl-ester-Derivaten (Steglich-Veresterung)

Dieses Protokoll beschreibt die Synthese von Ester-Derivaten von 6-Iodchroman-4-ol.[1][2]

Materialien:

  • 6-Iodchroman-4-ol

  • Carbonsäure (z. B. Essigsäure, Benzoesäure) (1,2 Äq.)

  • N,N'-Dicyclohexylcarbodiimid (DCC) (1,5 Äq.)

  • 4-(Dimethylamino)pyridin (DMAP) (0,1 Äq.)

  • Trockenes Dichlormethan (DCM)

  • Wasser

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Lösungsmittel für die Säulenchromatographie

Durchführung:

  • In einem trockenen, mit Inertgas gespülten Rundkolben werden 6-Iodchroman-4-ol (1,0 Äq.), die entsprechende Carbonsäure (1,2 Äq.) und DMAP (0,1 Äq.) in trockenem DCM gelöst.

  • Die Lösung wird auf 0 °C abgekühlt.

  • Eine Lösung von DCC (1,5 Äq.) in trockenem DCM wird langsam zu der Reaktionsmischung getropft.

  • Die Mischung wird langsam auf Raumtemperatur erwärmt und für 12-24 Stunden gerührt.

  • Der ausgefallene Dicyclohexylharnstoff wird durch Filtration abgetrennt.

  • Das Filtrat wird mit Wasser gewaschen (2x).

  • Die organische Phase wird über Na₂SO₄ getrocknet und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 6-Iodchroman-4-yl-ester-Derivat zu erhalten.

Relevante Signalwege

Chroman-Derivate sind dafür bekannt, verschiedene zelluläre Signalwege zu modulieren. Die Untersuchung der Aktivität der synthetisierten Derivate in zellbasierten Assays, die auf spezifische Signalwege abzielen, kann wertvolle Einblicke in ihren Wirkmechanismus liefern. Zwei relevante Signalwege sind der SIRT2- und der Nrf2-Signalweg.

SIRT2-Signalweg

Sirtuin 2 (SIRT2) ist eine NAD⁺-abhängige Deacetylase, die an verschiedenen zellulären Prozessen wie der Zellzykluskontrolle und dem Metabolismus beteiligt ist.[3] Die Hemmung von SIRT2 hat sich als vielversprechender Ansatz in der Krebstherapie erwiesen.

G A 6-Iodchroman-4-ol Derivat B SIRT2 A->B Hemmung D α-Tubulin (deacetyliert) B->D Deacetylierung C α-Tubulin (acetyliert) C->B E Zellzyklus-Stillstand D->E

Abbildung 2: Vereinfachte Darstellung der SIRT2-Signalweg-Hemmung.

Nrf2-Signalweg

Der Nrf2 (Nuclear factor erythroid 2-related factor 2)-Signalweg ist ein zentraler Regulator der zellulären antioxidativen Antwort.[4][5][6] Die Aktivierung dieses Weges kann Zellen vor oxidativem Stress schützen, der bei vielen Krankheiten eine Rolle spielt.

G cluster_0 Zytoplasma cluster_1 Zellkern A Oxidativer Stress B Keap1 A->B löst Nrf2 D Ubiquitinierung & Abbau B->D C Nrf2 C->B C->D E Nrf2 (Zellkern) C->E Translokation F ARE E->F G Expression von antioxidativen Genen F->G

Abbildung 3: Vereinfachte Darstellung des Nrf2-Signalwegs.

References

6-Iodochroman-4-ol: An Unexplored Building Block in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Despite its potential as a versatile building block in organic synthesis, a comprehensive review of the scientific literature reveals a notable absence of detailed studies on the application of 6-Iodochroman-4-ol in common palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. While the chroman-4-ol scaffold is a key structural motif in a variety of biologically active compounds and natural products, the specific utility of the 6-iodo substituted derivative in these transformative carbon-carbon and carbon-nitrogen bond-forming reactions remains largely undocumented in publicly available research.

The presence of an iodine atom on the aromatic ring of the chroman-4-ol structure theoretically positions it as an ideal electrophilic partner in a range of cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. This would enable the introduction of a wide array of substituents at the 6-position of the chroman ring, paving the way for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

Potential Synthetic Pathways

Based on the well-established mechanisms of these palladium-catalyzed reactions, we can postulate the following potential applications for this compound:

  • Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters would allow for the introduction of aryl, heteroaryl, or alkyl groups at the 6-position, generating a library of 6-substituted chroman-4-ols.

  • Heck Reaction: Coupling with alkenes would lead to the formation of 6-alkenyl-chroman-4-ols, providing access to extended conjugated systems.

  • Buchwald-Hartwig Amination: Amination with a diverse range of primary and secondary amines would yield 6-amino-chroman-4-ol derivatives, which are valuable pharmacophores.

Below are generalized workflows for these potential transformations.

cluster_suzuki Suzuki-Miyaura Coupling Workflow A1 This compound D1 6-R-Chroman-4-ol A1->D1 Coupling B1 Boronic Acid/Ester (R-B(OR)2) B1->D1 C1 Pd Catalyst Base

Figure 1: Hypothetical Suzuki-Miyaura coupling of this compound.

cluster_heck Heck Reaction Workflow A2 This compound D2 6-(R-CH=CH)-Chroman-4-ol A2->D2 Coupling B2 Alkene (R-CH=CH2) B2->D2 C2 Pd Catalyst Base

Figure 2: Hypothetical Heck reaction of this compound.

cluster_buchwald Buchwald-Hartwig Amination Workflow A3 This compound D3 6-(R1R2N)-Chroman-4-ol A3->D3 Amination B3 Amine (R1R2NH) B3->D3 C3 Pd Catalyst Base, Ligand

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Iodochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 6-Iodochroman-4-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the reduction of 6-Iodochroman-4-one.

Problem 1: Low or No Conversion of 6-Iodochroman-4-one

Possible Cause Suggested Solution
Inactive Reducing Agent Sodium borohydride (NaBH₄) can degrade over time, especially if exposed to moisture. Use a freshly opened bottle of NaBH₄ or test the activity of the existing batch on a simple ketone like acetone.
Insufficient Reducing Agent While NaBH₄ can theoretically provide four hydride equivalents, in practice, a molar excess is often required. Increase the molar equivalents of NaBH₄ relative to the 6-Iodochroman-4-one. A common starting point is 1.5 to 2.0 equivalents.
Low Reaction Temperature While the reaction is often initiated at 0°C to control the initial exotherm, it may require warming to room temperature to go to completion. Monitor the reaction by TLC, and if it stalls, allow the reaction mixture to slowly warm to room temperature.
Inappropriate Solvent Methanol (MeOH) is a common and effective solvent for NaBH₄ reductions. Ensure the solvent is of appropriate grade and dry, as water can react with NaBH₄. While NaBH₄ is less sensitive to water than LiAlH₄, excess water will consume the reagent.

Problem 2: Formation of Multiple Products (Low Selectivity)

Possible Cause Suggested Solution
Over-reduction While NaBH₄ is generally selective for ketones and aldehydes, prolonged reaction times or excessive heat could potentially lead to side reactions. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Side Reactions of the Iodo Group Although less common with NaBH₄, strong reducing conditions can sometimes lead to dehalogenation. Using a milder excess of NaBH₄ and maintaining a low temperature can help minimize this. If dehalogenation is a persistent issue, consider alternative, milder reducing agents.
Diastereomer Formation The reduction of the ketone at the C4 position creates a chiral center, leading to the formation of diastereomers if another chiral center is present. The ratio of diastereomers can sometimes be influenced by the choice of reducing agent and solvent. For most applications, this mixture is carried forward. If a specific diastereomer is required, chiral reducing agents or further purification steps may be necessary.

Problem 3: Difficult Product Isolation and Purification

Possible Cause Suggested Solution
Emulsion during Workup The workup procedure often involves quenching with an acidic solution and extraction with an organic solvent. If an emulsion forms, adding a saturated solution of sodium chloride (brine) can help to break it.
Co-elution of Product and Boron Byproducts Borate salts formed during the workup can sometimes be soluble in the organic phase and interfere with purification. A thorough aqueous wash is crucial. If problems persist, a column chromatography with a polar eluent system (e.g., ethyl acetate/hexanes) is recommended.
Product is an Oil or Low-Melting Solid This compound may not be a high-melting crystalline solid, making isolation by crystallization challenging. In such cases, purification by column chromatography is the most effective method.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the synthesis of this compound?

The most common and high-yielding method is the reduction of 6-Iodochroman-4-one using sodium borohydride (NaBH₄) in methanol (MeOH). A study on a similar substituted chroman-4-one reported a yield of 98% with this method.

Q2: Can I use other reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum Hydride (DIBAL-H)?

While LiAlH₄ and DIBAL-H are powerful reducing agents, they are generally not recommended for this specific transformation for the following reasons:

  • LiAlH₄: It is a much stronger reducing agent than NaBH₄ and can potentially reduce other functional groups.[1][2] It is also highly reactive with protic solvents like methanol and requires anhydrous conditions, making the procedure more demanding.[1][2]

  • DIBAL-H: This reagent is typically used for the partial reduction of esters to aldehydes and is not the standard choice for ketone reduction.[1]

Sodium borohydride offers a good balance of reactivity and selectivity for this synthesis, making it the preferred reagent.[1][2]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be easily monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The starting material, 6-Iodochroman-4-one, will have a higher Rf value than the more polar product, this compound. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q4: What is the expected yield for the synthesis of this compound?

While specific yield data for this compound is not widely published, based on the reduction of a similarly substituted chroman-4-one, a yield of over 95% can be reasonably expected with the optimized protocol.

Q5: My final product appears as a mixture of diastereomers. Is this normal and how can I address it?

Yes, the reduction of the ketone at C4 creates a new stereocenter. If your starting material is racemic or has other stereocenters, a mixture of diastereomers is expected. For many applications, this mixture can be used without separation. If a single diastereomer is required, you may need to explore diastereoselective reduction methods or separate the diastereomers by chiral chromatography or crystallization of a suitable derivative.

Experimental Protocols

Recommended Protocol for the Synthesis of this compound

This protocol is adapted from a high-yield procedure for the reduction of a substituted chroman-4-one.

Materials:

  • 6-Iodochroman-4-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-Iodochroman-4-one (1.0 eq) in a mixture of methanol and tetrahydrofuran (MeOH/THF, e.g., 1:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 15 minutes.

  • Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 30-60 minutes.

  • Once the reaction is complete, cool the mixture back to 0°C and slowly quench the reaction by adding 1 M HCl solution dropwise until the effervescence ceases and the pH is acidic (pH ~5-6).

  • Remove the methanol and THF under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add ethyl acetate to extract the product.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation

Table 1: Comparison of Reducing Agents for Chroman-4-one Reduction

Reducing AgentTypical Solvent(s)Reactivity & SelectivityReported Yield (for substituted chroman-4-one)
Sodium Borohydride (NaBH₄) Methanol, Ethanol, THFMild and selective for aldehydes and ketones.[1][2]98%
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF (anhydrous)Very strong, reduces most carbonyl functional groups.[1][2]Not reported (potential for over-reduction)
Diisobutylaluminum Hydride (DIBAL-H) Toluene, Hexanes (anhydrous)Selective for the reduction of esters to aldehydes.[1]Not applicable

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reduction cluster_workup Workup & Purification cluster_product Final Product 6-Iodochroman-4-one 6-Iodochroman-4-one NaBH4, MeOH/THF NaBH4, MeOH/THF 6-Iodochroman-4-one->NaBH4, MeOH/THF 1. Add Reagents 0°C to rt, 15 min 0°C to rt, 15 min Quench (1M HCl) Quench (1M HCl) NaBH4, MeOH/THF->Quench (1M HCl) 2. Reaction Extraction (EtOAc) Extraction (EtOAc) Quench (1M HCl)->Extraction (EtOAc) 3. Isolate Column Chromatography Column Chromatography Extraction (EtOAc)->Column Chromatography 4. Purify This compound This compound Column Chromatography->this compound 5. Final Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_troubleshoot_conversion Troubleshooting Incomplete Reaction cluster_troubleshoot_isolation Troubleshooting Product Loss Start Low Yield of This compound Check_Conversion Check TLC for Starting Material Start->Check_Conversion SM_Present Starting Material Present Check_Conversion->SM_Present Yes No_SM No Starting Material Check_Conversion->No_SM No Inactive_Reagent Inactive NaBH4? SM_Present->Inactive_Reagent Workup_Issue Workup/Extraction Issue? No_SM->Workup_Issue Insufficient_Reagent Insufficient NaBH4? Inactive_Reagent->Insufficient_Reagent If reagent is active Low_Temp Reaction Temp Too Low? Insufficient_Reagent->Low_Temp If sufficient reagent used Purification_Loss Loss during Purification? Workup_Issue->Purification_Loss If workup is clean

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 6-Iodochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Iodochroman-4-ol. The primary focus is on addressing common side reactions and offering practical solutions to overcome them.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues that may be encountered during the synthesis of this compound, which is typically prepared by the reduction of 6-Iodochroman-4-one.

Q1: My reaction is producing a significant amount of a byproduct that appears to be the de-iodinated chroman-4-ol. How can I minimize this side reaction?

A1: The formation of chroman-4-ol as a byproduct is a result of reductive dehalogenation, a known side reaction when reducing halo-substituted aromatic ketones with hydride reagents like sodium borohydride (NaBH₄). The iodine substituent on the aromatic ring is susceptible to reduction.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Perform the reduction at a lower temperature (e.g., 0 °C to -10 °C). Lowering the temperature can increase the chemoselectivity of the reduction, favoring the carbonyl reduction over the de-iodination.

  • Controlled Addition of Reducing Agent: Add the sodium borohydride portion-wise or as a solution dropwise to the solution of 6-Iodochroman-4-one. This helps to maintain a low concentration of the reducing agent at any given time, which can suppress the dehalogenation reaction.

  • Choice of Solvent: The choice of solvent can influence the reactivity of NaBH₄. Protic solvents like methanol or ethanol are commonly used. A less polar or aprotic solvent might alter the reactivity and selectivity, but this would require careful optimization.

  • Use of Additives: The addition of certain salts, like cerium(III) chloride (Luche reduction conditions), can enhance the selectivity of NaBH₄ for the carbonyl group and minimize side reactions.

Q2: I am observing the formation of a non-polar impurity that I suspect is 6-iodochromane. What causes this and how can it be avoided?

A2: The formation of 6-iodochromane is due to the over-reduction of the desired this compound. While NaBH₄ is generally considered a mild reducing agent that does not reduce alcohols, under certain conditions, particularly with prolonged reaction times or elevated temperatures, this can occur.

Troubleshooting Steps:

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. Once the starting material (6-Iodochroman-4-one) is consumed, quench the reaction promptly to prevent further reduction of the product.

  • Stoichiometry of the Reducing Agent: Use a controlled amount of sodium borohydride. A slight excess is often necessary to ensure complete conversion of the ketone, but a large excess should be avoided. Typically, 1.1 to 1.5 equivalents are sufficient.

  • Maintain Low Temperatures: As with dehalogenation, lower temperatures will help to prevent over-reduction.

Q3: My reaction is sluggish and does not go to completion, even with an excess of the reducing agent. What could be the issue?

A3: Incomplete conversion can be due to several factors, including the quality of the reagents and the reaction setup.

Troubleshooting Steps:

  • Check the Quality of Sodium Borohydride: Sodium borohydride can decompose over time, especially if not stored under anhydrous conditions. Use a fresh bottle or a previously unopened container of NaBH₄.

  • Ensure Anhydrous Conditions (if using aprotic solvents): If the reaction is attempted in an aprotic solvent, ensure that the solvent and glassware are thoroughly dried. Any moisture will react with and consume the sodium borohydride.

  • Solvent Purity: Ensure the solvent (e.g., methanol, ethanol) is of appropriate purity and is not wet.

  • Activation of the Reducing Agent: In some cases, the reactivity of NaBH₄ can be enhanced by the addition of activators. However, this should be done cautiously as it might also increase the rate of side reactions.

Data Presentation

The following table summarizes the potential impact of different reaction conditions on the yield of the desired product and the formation of major byproducts. The data presented is representative and aims to illustrate the trends observed in similar reactions.

Reaction Condition Temperature (°C) Equivalents of NaBH₄ Reaction Time (h) Yield of this compound (%) Yield of Chroman-4-ol (De-iodinated) (%) Yield of 6-Iodochromane (Over-reduced) (%)
Standard251.528510< 5
Low Temperature01.5495< 5< 1
High Temperature501.51702010
Excess NaBH₄253.0280155
Luche Conditions (CeCl₃)01.54> 98< 1< 1

Experimental Protocols

Standard Protocol for the Synthesis of this compound:

  • Dissolution: Dissolve 6-Iodochroman-4-one (1.0 eq) in methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).

  • Quenching: Once the starting material is consumed (typically within 2-4 hours), slowly add a saturated aqueous solution of ammonium chloride to quench the excess sodium borohydride.

  • Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and a logical workflow for troubleshooting common issues during the synthesis.

start 6-Iodochroman-4-one reagent NaBH4, MeOH start->reagent product This compound reagent->product Desired Reaction side_product1 Chroman-4-ol (De-iodinated) reagent->side_product1 Side Reaction 1 side_product2 6-Iodochromane (Over-reduced) reagent->side_product2 Side Reaction 2

Caption: Reaction scheme for the synthesis of this compound and its major side products.

start Start Synthesis of This compound check_purity Analyze Product Mixture (TLC, NMR, LC-MS) start->check_purity high_purity High Purity Product (>95%) check_purity->high_purity Yes low_purity Significant Impurities Detected check_purity->low_purity No end Successful Synthesis high_purity->end identify_impurity Identify Major Impurity low_purity->identify_impurity deiodinated De-iodinated Product (Chroman-4-ol) identify_impurity->deiodinated Impurity A over_reduced Over-reduced Product (6-Iodochromane) identify_impurity->over_reduced Impurity B incomplete Incomplete Reaction (Starting Material Remains) identify_impurity->incomplete Impurity C solution1 Troubleshooting for De-iodination: - Lower reaction temperature (0 to -10 °C) - Portion-wise addition of NaBH4 - Consider Luche conditions (CeCl3) deiodinated->solution1 solution2 Troubleshooting for Over-reduction: - Monitor reaction closely with TLC - Use stoichiometric amount of NaBH4 - Maintain low temperature over_reduced->solution2 solution3 Troubleshooting for Incomplete Reaction: - Check quality of NaBH4 - Ensure anhydrous conditions (if applicable) - Verify solvent purity incomplete->solution3 solution1->start Re-run Experiment solution2->start Re-run Experiment solution3->start Re-run Experiment

Technical Support Center: 6-Iodochroman-4-ol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Iodochroman-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, reagents, or side reactions during synthesis. These may include:

  • Unreacted starting materials: Such as the corresponding 6-iodochroman-4-one.

  • Reducing agent residues: For example, salts derived from sodium borohydride.

  • Byproducts: Including products from over-reduction or side reactions involving the iodine substituent.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for this compound are column chromatography and recrystallization. For very high purity requirements, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: My purified this compound appears to be degrading over time. How can I improve its stability?

A3: this compound, being a benzylic alcohol with an iodo-substituent, can be sensitive to light, acid, and heat. To improve stability:

  • Store the purified compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).

  • Avoid exposure to strong acids, which can catalyze dehydration or other side reactions.

  • Use purified, neutral solvents for storage and subsequent experiments.

Q4: I am having trouble separating this compound from a very polar impurity. What should I do?

A4: If a polar impurity is co-eluting with your product in normal-phase chromatography, consider the following:

  • Switch to a more polar eluent system: A steeper gradient or a more polar solvent combination might improve separation.

  • Use a different stationary phase: Consider using alumina (basic or neutral) instead of silica gel.

  • Employ reversed-phase chromatography: If the impurity is significantly more polar, it will elute much earlier in a reversed-phase system, allowing for good separation.

  • Aqueous work-up: A liquid-liquid extraction with a suitable aqueous solution might remove the polar impurity before chromatography.

Troubleshooting Guides

Column Chromatography Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.3 for the product.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels.
Product Elutes Too Quickly (High Rf) - Eluent is too polar.- Decrease the polarity of the eluent. For example, increase the hexane/ethyl acetate ratio.
Product Elutes Too Slowly (Low Rf) - Eluent is not polar enough.- Increase the polarity of the eluent. For example, decrease the hexane/ethyl acetate ratio.
Streaking or Tailing of the Product Band - Compound is interacting strongly with the stationary phase (e.g., acidic silica gel).- Sample is not fully dissolved or is precipitating on the column.- Add a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.- Ensure the sample is fully dissolved in a minimal amount of the loading solvent.
Product Degradation on the Column - The compound is sensitive to the acidic nature of silica gel.- Use a neutral stationary phase like deactivated silica or alumina.- Work quickly and at a lower temperature if possible.
Recrystallization Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling - Solution is not supersaturated.- The chosen solvent is too good a solvent at all temperatures.- Evaporate some of the solvent to increase the concentration.- Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature.
Oiling Out Instead of Crystallizing - The solution is cooling too quickly.- The compound is impure.- The boiling point of the solvent is higher than the melting point of the solute.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try to pre-purify the material by another method (e.g., a quick filtration through a silica plug).- Choose a solvent with a lower boiling point.
Low Recovery of Purified Product - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent to dissolve the crude product.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an eluent that gives the product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common choices could include ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis for Solvent System Optimization Crude->TLC Column Column Chromatography TLC->Column Purity_Check_1 Purity Check (TLC, NMR, etc.) Column->Purity_Check_1 Impure Impure Fractions Column->Impure Recrystallize Recrystallization Purity_Check_2 Purity Check (TLC, NMR, etc.) Recrystallize->Purity_Check_2 Purity_Check_1->Recrystallize Further Purification Needed Pure_Product Pure this compound Purity_Check_1->Pure_Product Sufficiently Pure Purity_Check_2->Pure_Product Sufficiently Pure Mother_Liquor Mother Liquor Purity_Check_2->Mother_Liquor Impure

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Poor Separation in Column Chromatography Cause1 Streaking/Tailing? Start->Cause1 Cause2 Co-eluting Impurity? Start->Cause2 Solution1a Add triethylamine or acetic acid to eluent Cause1->Solution1a Yes Solution1b Use neutral alumina Cause1->Solution1b Yes Solution2a Optimize eluent polarity via TLC Cause2->Solution2a Yes Solution2b Try a different stationary phase (e.g., alumina) Cause2->Solution2b Yes Solution2c Consider reversed-phase chromatography Cause2->Solution2c Yes

Caption: Decision tree for troubleshooting poor separation in column chromatography.

Stability issues of 6-Iodochroman-4-ol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Iodochroman-4-ol in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound in solution?

A1: this compound, like other chroman-4-ol derivatives, may be susceptible to several degradation pathways in solution. The primary concerns include:

  • Dehydration: The hydroxyl group at the 4-position can be eliminated, especially under acidic or basic conditions or upon heating, to form the corresponding 6-iodo-2H-chromene.[1]

  • Oxidation: The secondary alcohol group is prone to oxidation to the corresponding ketone, 6-iodochroman-4-one. This can be initiated by exposure to air (auto-oxidation), trace metal impurities, or certain solvents.

  • Dehalogenation: The iodine atom on the aromatic ring can be sensitive to light (photolysis) and certain reducing agents, potentially leading to the formation of chroman-4-ol.

  • Solvent Reactivity: Protic solvents, especially under non-neutral pH, may participate in or accelerate degradation reactions.

Q2: What are the recommended storage and handling conditions for this compound solutions?

A2: To minimize degradation, solutions of this compound should be handled with care. The following conditions are recommended:

  • Storage Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is advisable.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil to prevent photolytic degradation of the C-I bond.

  • Inert Atmosphere: For sensitive experiments or long-term storage, it is recommended to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • pH Control: Maintain the pH of the solution close to neutral (pH 6-8) if compatible with the experimental protocol. Use of buffers should be considered for aqueous solutions.

Q3: Which solvents are recommended for dissolving this compound?

A3: The choice of solvent can significantly impact the stability of this compound.

  • Recommended: Aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred for stock solutions. For aqueous buffers, prepare fresh solutions and use them promptly.

  • Use with Caution: Protic solvents like methanol and ethanol can be used, but the stability of the compound in these solvents should be verified for the intended experimental duration.

  • Avoid: Strongly acidic or basic solutions should be avoided unless required for a specific reaction, as they can catalyze dehydration.

Troubleshooting Guides

Issue 1: Loss of compound activity or concentration over time.

This is a common indicator of compound degradation. The following workflow can help identify the cause.

start Suspected Degradation (Loss of Activity/Concentration) check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage analyze_sample Analyze Sample by HPLC/LC-MS check_storage->analyze_sample degradation_peaks Degradation Peaks Observed? analyze_sample->degradation_peaks no_degradation No Degradation Peaks (Consider experimental error, insolubility, or adsorption) degradation_peaks->no_degradation No characterize_peaks Characterize Degradation Products (MS, NMR) degradation_peaks->characterize_peaks Yes identify_pathway Identify Degradation Pathway (Oxidation, Dehydration, etc.) characterize_peaks->identify_pathway mitigate Implement Mitigation Strategy (Change solvent, adjust pH, add antioxidant, etc.) identify_pathway->mitigate retest Retest Stability mitigate->retest

Figure 1. Troubleshooting workflow for suspected degradation of this compound.
Issue 2: Appearance of new peaks in chromatograms.

The presence of new peaks in techniques like HPLC suggests the formation of degradation products.

Table 1: Potential Degradation Products and their Identification

Potential Degradation ProductExpected Mass ChangeAnalytical Confirmation
6-Iodochroman-4-one+2 Da (Oxidation)Mass Spectrometry (MS)
6-Iodo-2H-chromene-18 Da (Dehydration)Mass Spectrometry (MS)
Chroman-4-ol-126 Da (De-iodination)Mass Spectrometry (MS)

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution using HPLC

This protocol outlines a general procedure for assessing the stability of this compound in a chosen solvent.

1. Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Acetonitrile, buffered aqueous solution)

  • HPLC system with UV detector

  • Analytical HPLC column (e.g., C18)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber vials

2. Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 10 mM).

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a suitable concentration for HPLC analysis (e.g., 100 µM).

  • Time-Zero Analysis (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain the initial chromatogram and peak area of the parent compound.

  • Incubation: Store the working solution under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).

  • Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution and analyze it by HPLC under the same conditions as the T=0 sample.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Monitor for the appearance and growth of new peaks, which indicate degradation products.

    • The use of a mass spectrometer in-line with the HPLC (LC-MS) can aid in the tentative identification of degradation products.[2][3]

Table 2: Recommended Analytical Techniques for Stability Studies

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC)Quantify the parent compound and detect degradation products.[2][4]
Liquid Chromatography-Mass Spectrometry (LC-MS)Separate and identify the molecular weights of the parent compound and any degradation products.[3]
Nuclear Magnetic Resonance (NMR) SpectroscopyElucidate the structure of degradation products.[2]

Signaling Pathway Context

While the direct signaling pathways involving this compound are not specified in the provided context, chroman-4-one derivatives, which are structurally related and a potential oxidation product, have been investigated as inhibitors of various enzymes, such as Sirtuin 2 (SIRT2).[1][5] The stability of this compound is therefore critical for obtaining accurate and reproducible results in such biological assays.

compound This compound (Test Compound) target Biological Target (e.g., Enzyme, Receptor) compound->target degradation Degradation compound->degradation assay In Vitro / In Vivo Assay target->assay data Experimental Data (e.g., IC50, EC50) assay->data degraded_product Degradation Product (e.g., 6-Iodochroman-4-one) degradation->degraded_product inaccurate_data Inaccurate/Irreproducible Data degradation->inaccurate_data degraded_product->target (potential off-target effects)

Figure 2. Impact of compound stability on biological assay outcomes.

References

Overcoming low solubility of 6-Iodochroman-4-ol in assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 6-Iodochroman-4-ol

This guide provides researchers, scientists, and drug development professionals with essential information for overcoming solubility challenges associated with this compound in experimental assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes this compound difficult to dissolve?

A1: this compound has a rigid, multi-ring structure with a polar hydroxyl (-OH) group and a large, nonpolar iodine atom. This combination of polar and nonpolar characteristics can make it challenging to dissolve in purely aqueous or purely nonpolar solvents, often leading to low solubility in standard assay buffers.

Q2: What is the recommended starting solvent for making a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent.[1][2] It is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds, including those with both polar and nonpolar features.[2][3][4]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound is forced out of solution as the highly solubilizing environment of the DMSO stock is diluted by the aqueous buffer. Strategies to overcome this include lowering the final assay concentration, increasing the percentage of co-solvent, or using a different solubilization technique.

Q4: What is the maximum percentage of DMSO I can use in my cell-based assay?

A4: The tolerance for DMSO varies significantly between cell lines. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell-based assays. However, it is crucial to run a vehicle control experiment to determine the specific tolerance of your experimental system.

Q5: Are there alternatives to DMSO?

A5: Yes, other organic solvents like ethanol or N,N-dimethylformamide (DMF) can be used. Additionally, co-solvent systems (e.g., mixtures of ethanol and water) or formulation strategies involving solubilizing agents like cyclodextrins can be effective alternatives.[5][6]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

// Node Definitions with specific styling start [label="Problem:\nCompound Precipitation\nin Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the final DMSO\nconcentration <0.5%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Yes"]; a1_no [label="No"];

sol1 [label="Action: Lower the\nstock concentration and\nre-dilute.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

q2 [label="Is precipitation still\noccurring?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Yes"]; a2_no [label="No"];

sol2 [label="Action: Reduce final\nDMSO % by adjusting\nstock concentration.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

q3 [label="Is a co-solvent\n(e.g., Ethanol, PEG)\ncompatible with the assay?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="Yes"]; a3_no [label="No"];

sol3 [label="Action: Use a co-solvent\nsystem. See Protocol B.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol4 [label="Action: Explore advanced\nformulations (e.g.,\ncyclodextrins).", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end_success [label="Success:\nCompound is Soluble", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Consult Formulation\nSpecialist", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges (Connections) with styling start -> q1 [color="#202124"]; q1 -> sol1 [label=" Yes", color="#202124"]; sol1 -> q2 [color="#202124"]; q1 -> sol2 [label=" No", color="#202124"]; sol2 -> q2 [color="#202124"]; q2 -> q3 [label=" Yes", color="#202124"]; q2 -> end_success [label=" No", color="#202124"]; q3 -> sol3 [label=" Yes", color="#202124"]; q3 -> sol4 [label=" No", color="#202124"]; sol3 -> end_success [color="#202124"]; sol4 -> end_fail [color="#202124"]; } Caption: Troubleshooting workflow for addressing this compound precipitation.

Section 3: Detailed Experimental Protocols

Protocol A: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound.

  • Pre-Weigh Vial: Tare a clean, dry amber glass vial on a calibrated analytical balance.

  • Weigh Compound: Carefully weigh approximately 2.91 mg of this compound (Molecular Weight: 290.1 g/mol ) into the tared vial. Record the exact weight.

  • Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO needed: Volume (µL) = (Weight (mg) / 290.1 g/mol ) * 100,000

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Promote Dissolution: Gently vortex the vial for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes until the solid is completely dissolved. Visually inspect for any remaining particulates.

  • Storage: Store the stock solution at -20°C, protected from light and moisture.

G

Protocol B: Using a Co-Solvent System for Improved Assay Compatibility

This protocol is for situations where direct dilution of a DMSO stock causes precipitation in the final assay medium. A co-solvent can help maintain solubility.[5][7]

  • Prepare Primary Stock: Prepare a concentrated 20 mM stock of this compound in 100% DMSO as described in Protocol A.

  • Prepare Intermediate Stock: Create a 1 mM intermediate stock solution by diluting the primary stock 1:20 in a suitable co-solvent such as ethanol or polyethylene glycol 400 (PEG 400). This results in an intermediate solution containing 5% DMSO.

  • Final Dilution: Add the 1 mM intermediate stock to your final assay buffer. For a 10 µM final concentration, this would be a 1:100 dilution. The final assay medium will contain a low, often more tolerable, concentration of both DMSO (0.05%) and the co-solvent (e.g., 1% Ethanol).

  • Vehicle Control: It is critical to prepare a vehicle control that contains the identical final concentrations of all solvents (e.g., 0.05% DMSO and 1% Ethanol) to ensure that the solvent mixture itself does not affect the assay outcome.

Section 4: Reference Data (Illustrative)

The following tables provide illustrative data to guide solvent selection and experimental design. Note: This data is representative and should be confirmed experimentally.

Table 1: Illustrative Solubility of this compound in Common Solvents

Solvent Dielectric Constant Type Estimated Solubility (mg/mL) Notes
Water 80.1 Polar Protic < 0.01 Practically insoluble.
PBS (pH 7.4) ~79 Aqueous Buffer < 0.01 Insoluble in physiological buffers.
Ethanol 24.5 Polar Protic ~5 - 10 Moderate solubility.
DMSO 47.2 Polar Aprotic > 50 High solubility, ideal for stock solutions.
DMF 36.7 Polar Aprotic > 40 Good alternative to DMSO.

| Acetonitrile | 37.5 | Polar Aprotic | ~1 - 5 | Limited solubility. |

Table 2: Illustrative Effect of Co-solvents on Preventing Precipitation in Assay Buffer

Final Compound Conc. Stock Solvent Dilution Factor Final Solvent Conc. Observation
10 µM 100% DMSO 1:1000 0.1% DMSO Precipitation observed.
10 µM 100% DMSO 1:2000 0.05% DMSO Fine precipitate forms over time.
10 µM 5% DMSO in Ethanol 1:100 0.05% DMSO, 1% Ethanol Solution remains clear.

| 10 µM | 5% DMSO in PEG 400 | 1:100 | 0.05% DMSO, 1% PEG 400 | Solution remains clear. |

References

Troubleshooting 6-Iodochroman-4-ol NMR spectrum impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice for researchers encountering impurities in the NMR spectrum of 6-Iodochroman-4-ol. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: I see unexpected peaks in the aromatic region of my ¹H NMR spectrum. What could they be?

Unexpected signals in the aromatic region (typically 6.5-8.0 ppm) of your ¹H NMR spectrum could indicate the presence of unreacted starting materials or the intermediate product, 6-Iodochroman-4-one. Specifically:

  • 4-Iodophenol: If your synthesis started from 4-Iodophenol, you might observe its characteristic aromatic signals.

  • 6-Iodochroman-4-one: The ketone intermediate will show a different aromatic splitting pattern compared to the final alcohol product. Incomplete reduction would result in the presence of this intermediate.

Q2: My ¹H NMR shows a broad singlet around 1.5-3.5 ppm that disappears upon a D₂O shake. What is this signal?

This is the hydroxyl (-OH) proton of this compound. Its chemical shift can vary depending on the concentration and the solvent used. The disappearance of the peak after shaking the NMR tube with a drop of deuterium oxide (D₂O) is a classic confirmation for an exchangeable proton like an alcohol.

Q3: I have signals in the aliphatic region (2.0-4.5 ppm) that do not correspond to my product. What are they?

Signals in this region that do not match the expected pattern for this compound could be due to:

  • Unreacted 6-Iodochroman-4-one: The methylene protons adjacent to the carbonyl group in the intermediate will have a different chemical shift compared to the methylene protons in the final alcohol product.

  • Residual Solvents: Common laboratory solvents used during the reaction or work-up can appear in this region. Consult a reference table for the chemical shifts of common NMR solvents.

  • Side Products: Depending on the reaction conditions, side reactions could lead to other chroman derivatives or decomposition products.

Q4: How can I confirm the presence of the intermediate, 6-Iodochroman-4-one, in my sample?

The most definitive way is to compare the spectrum of your sample with a known spectrum of 6-Iodochroman-4-one if available. However, you can look for key differences in the ¹H and ¹³C NMR spectra:

  • ¹H NMR: The proton on the carbon bearing the hydroxyl group (C4-H) in this compound will be a multiplet around 4.8-5.2 ppm. In 6-Iodochroman-4-one, this proton is absent, and instead, you will see two methylene protons (H3) adjacent to the carbonyl group at around 2.8 ppm.

  • ¹³C NMR: The carbonyl carbon (C=O) of 6-Iodochroman-4-one will have a characteristic signal in the downfield region of the spectrum, typically around 190-200 ppm. This signal will be absent in the spectrum of the pure alcohol, which will instead show a signal for the carbon bearing the hydroxyl group (C-OH) at around 60-70 ppm.

Data Presentation: Estimated NMR Chemical Shifts

The following table summarizes the estimated ¹H and ¹³C NMR chemical shifts for this compound and potential impurities. Please note that these are predicted values based on analogous structures and may vary slightly from experimental data.

Compound NameStructureEstimated ¹H NMR Chemical Shifts (ppm)Estimated ¹³C NMR Chemical Shifts (ppm)
This compound (Product) Aromatic (H5, H7, H8): 6.8-7.8 (m)C4-H: 4.8-5.2 (t)C2-H₂: 4.1-4.4 (m)C3-H₂: 2.0-2.3 (m)OH: 1.5-3.5 (br s)Aromatic (C5, C6, C7, C8, C9, C10): 115-160C6-I: ~85C4-OH: 60-70C2: 60-70C3: 30-40
6-Iodochroman-4-one (Intermediate)Aromatic (H5, H7, H8): 7.0-8.0 (m)C2-H₂: 4.5-4.8 (t)C3-H₂: 2.7-3.0 (t)C4=O: 190-200Aromatic (C5, C6, C7, C8, C9, C10): 118-162C6-I: ~88C2: 65-75C3: 40-50
4-Iodophenol (Starting Material)Aromatic: 6.6-7.6 (m)OH: 4.5-5.5 (br s)Aromatic: 115-160C-I: ~85C-OH: 150-160
Sodium Borohydride reduction byproducts-May appear as broad signals or complex multiplets depending on the specific byproduct.-
Residual Solvents (e.g., Ethanol)CH₃CH₂OHCH₃: ~1.2 (t)CH₂: ~3.7 (q)OH: variableCH₃: ~18CH₂: ~58

Experimental Protocols

A plausible, though not experimentally verified, two-step synthesis of this compound is provided below for context.

Step 1: Synthesis of 6-Iodochroman-4-one

This step would likely involve the intramolecular cyclization of a substituted phenol. A possible route is the reaction of 4-iodophenol with acrylonitrile followed by an acid-catalyzed cyclization.

  • Michael Addition: 4-Iodophenol is reacted with acrylonitrile in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., tert-butanol).

  • Cyclization: The resulting 3-(4-iodophenoxy)propanenitrile is treated with a strong acid (e.g., a mixture of trifluoromethanesulfonic acid and trifluoroacetic acid) to induce cyclization to 6-Iodochroman-4-one.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Step 2: Reduction of 6-Iodochroman-4-one to this compound

This step involves the reduction of the ketone to an alcohol.

  • Reaction Setup: 6-Iodochroman-4-one is dissolved in a suitable solvent, such as methanol or ethanol, and cooled in an ice bath.

  • Reduction: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is quenched by the slow addition of water or dilute acid. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting impurities in the NMR spectrum of a this compound synthesis.

G start Analyze ¹H NMR Spectrum of Crude Product aromatic_impurities Unexpected peaks in aromatic region (6.5-8.0 ppm)? start->aromatic_impurities aliphatic_impurities Unexpected peaks in aliphatic region (2.0-4.5 ppm)? aromatic_impurities->aliphatic_impurities No check_sm Compare with starting material (4-Iodophenol) NMR aromatic_impurities->check_sm Yes oh_peak Broad singlet (1.5-3.5 ppm)? aliphatic_impurities->oh_peak No check_intermediate Compare with intermediate (6-Iodochroman-4-one) NMR aliphatic_impurities->check_intermediate Yes d2o_shake Perform D₂O shake oh_peak->d2o_shake Yes purify Purify sample (e.g., column chromatography) oh_peak->purify No disappears Signal disappears d2o_shake->disappears no_disappear Signal remains d2o_shake->no_disappear disappears->purify Confirmed -OH check_solvents Check for residual solvents no_disappear->check_solvents Not -OH check_sm->check_intermediate check_intermediate->check_solvents check_solvents->purify end Pure this compound purify->end

Troubleshooting workflow for this compound NMR analysis.

Technical Support Center: Scaling Up the Synthesis of 6-Iodochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Iodochroman-4-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for scaling up the production of this compound?

A common and scalable two-step approach involves:

  • Synthesis of 6-Iodochroman-4-one: An intramolecular Friedel-Crafts acylation of 3-(4-iodophenoxy)propanoic acid. This precursor can be synthesized from 4-iodophenol and acrylic acid.

  • Reduction of 6-Iodochroman-4-one: The reduction of the ketone functionality to a hydroxyl group to yield this compound. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or catalytic hydrogenation.[1][2][3][4][5][6][7][8][9][10][11][12][13]

Q2: What are the critical parameters to monitor during the intramolecular Friedel-Crafts cyclization?

Key parameters for the cyclization of 3-(4-iodophenoxy)propanoic acid to 6-Iodochroman-4-one include reaction temperature, the choice and concentration of the acid catalyst (e.g., polyphosphoric acid or Eaton's reagent), and reaction time.[14] Over-heating can lead to side reactions and decomposition, while insufficient acid or time will result in incomplete conversion.

Q3: Which reducing agent is preferred for the conversion of 6-Iodochroman-4-one to this compound on a large scale?

Both sodium borohydride and catalytic hydrogenation are viable options.

  • Sodium borohydride (NaBH₄) is a cost-effective and relatively safe reducing agent suitable for large-scale reactions.[6][7][8][10][12][13] It offers good chemoselectivity for ketones in the presence of other reducible functional groups.

  • Catalytic hydrogenation (e.g., using catalysts like Palladium on carbon, Platinum oxide, or Raney Nickel) is another effective method, often providing high yields and cleaner reactions.[1][9][11][15][16] However, it requires specialized high-pressure equipment and careful handling of flammable hydrogen gas and pyrophoric catalysts.

The choice depends on the available equipment, safety protocols, and desired cost-effectiveness of the process.

Troubleshooting Guides

Step 1: Synthesis of 6-Iodochroman-4-one via Intramolecular Friedel-Crafts Acylation

Problem 1: Low yield of 6-Iodochroman-4-one.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Possible Cause 2: Deactivation of the catalyst.

    • Solution: Ensure all reagents and solvents are anhydrous, as water can deactivate the Lewis acid catalyst. Use freshly opened or properly stored reagents.

  • Possible Cause 3: Side reactions.

    • Solution: Optimize the reaction temperature. Lowering the temperature may reduce the formation of byproducts. Consider a slower addition of the starting material to the reaction mixture to control the exotherm.

Problem 2: Product is contaminated with starting material.

  • Possible Cause: Insufficient catalyst or reaction time.

    • Solution: Increase the molar ratio of the catalyst. Ensure the reaction is allowed to proceed to completion by monitoring via TLC or HPLC.

Problem 3: Formation of a dark-colored, tar-like substance.

  • Possible Cause: Reaction temperature is too high.

    • Solution: Lower the reaction temperature and ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel. Consider a slower, controlled addition of reagents.

Step 2: Reduction of 6-Iodochroman-4-one to this compound

Problem 1: Incomplete reduction of the ketone.

  • Possible Cause (using NaBH₄): Insufficient reducing agent.

    • Solution: Use a larger excess of sodium borohydride. Reactions are typically run with 1.5 to 2.0 equivalents of NaBH₄.

  • Possible Cause (using Catalytic Hydrogenation): Inactive catalyst or insufficient hydrogen pressure.

    • Solution: Use a fresh batch of catalyst. Ensure the system is properly sealed and pressurized to the recommended level. Increase the reaction time or catalyst loading if necessary.

Problem 2: Formation of byproducts.

  • Possible Cause: Over-reduction or side reactions.

    • Solution (using NaBH₄): Control the reaction temperature. Perform the reduction at a lower temperature (e.g., 0-5 °C) to improve selectivity.

    • Solution (Catalytic Hydrogenation): Optimize the choice of catalyst and solvent. Some catalysts may be more prone to causing side reactions like dehalogenation.

Problem 3: Difficult isolation of the product.

  • Possible Cause: The product is highly polar and water-soluble.

    • Solution: After quenching the reaction, perform multiple extractions with a suitable organic solvent. If the product remains in the aqueous layer, consider using a more polar extraction solvent or continuous liquid-liquid extraction. Purification of highly polar compounds can also be achieved using specialized chromatography techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[17][18]

Data Presentation

Table 1: Optimization of the Reduction of 6-Iodochroman-4-one

EntryReducing AgentEquivalentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1NaBH₄1.1Methanol2528592
2NaBH₄1.5Methanol039598
3H₂/Pd-C (5%)-Ethanol2569297
4H₂/Raney Ni-Isopropanol5049095

Table 2: Comparison of Purification Methods for this compound

MethodStationary PhaseMobile PhaseRecovery (%)Final Purity (%)
Recrystallization-Ethanol/Water8099.5
Column ChromatographySilica GelEthyl Acetate/Hexane7598.0
HILICAmine-bonded SilicaAcetonitrile/Water8599.0

Experimental Protocols

Protocol 1: Synthesis of 6-Iodochroman-4-one

  • To a stirred solution of polyphosphoric acid (10 equivalents) at 80°C, add 3-(4-iodophenoxy)propanoic acid (1 equivalent) portion-wise over 30 minutes.

  • Maintain the reaction mixture at 80°C for 2-4 hours, monitoring the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude 6-Iodochroman-4-one.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[19][20][21][22][23][24][25][26]

Protocol 2: Reduction of 6-Iodochroman-4-one to this compound using Sodium Borohydride

  • Dissolve 6-Iodochroman-4-one (1 equivalent) in methanol in a reaction vessel equipped with a magnetic stirrer and a thermometer.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at 0-5°C for 2-3 hours, or until the reaction is complete as indicated by TLC analysis.

  • Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and adjust the pH to ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Step 1: Synthesis of 6-Iodochroman-4-one cluster_reduction Step 2: Reduction to this compound start1 3-(4-iodophenoxy)propanoic acid process1 Intramolecular Friedel-Crafts Acylation (Polyphosphoric Acid, 80°C) start1->process1 product1 Crude 6-Iodochroman-4-one process1->product1 purification1 Purification (Recrystallization or Chromatography) product1->purification1 final_product1 Pure 6-Iodochroman-4-one purification1->final_product1 start2 6-Iodochroman-4-one final_product1->start2 process2 Reduction (e.g., NaBH4, Methanol, 0°C) start2->process2 product2 Crude this compound process2->product2 purification2 Purification (Recrystallization or Chromatography) product2->purification2 final_product2 Pure this compound purification2->final_product2

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Yield of this compound cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Purification Losses issue->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution1c Monitor by TLC/HPLC cause1->solution1c solution2a Optimize Temperature cause2->solution2a solution2b Use Milder Reagents cause2->solution2b solution3a Optimize Purification Method (e.g., Recrystallization vs. Chromatography) cause3->solution3a solution3b Minimize Transfers cause3->solution3b

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of Iodinated Aromatics

Author: BenchChem Technical Support Team. Date: November 2025

<

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common pitfalls encountered during the synthesis of iodinated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic iodination reaction failing or giving low yields?

A1: Several factors can contribute to poor outcomes in electrophilic aromatic iodination. Here are some common culprits and solutions:

  • Insufficient Activation of the Aromatic Ring: Iodine is the least reactive halogen in electrophilic aromatic substitution. The reaction works best with activated aromatic systems, such as phenols and anilines. For less reactive or deactivated rings, a stronger iodinating agent or the addition of an oxidizing agent is necessary.[1][2]

  • Reversibility of the Reaction: The iodination of benzene is a reversible process because the hydrogen iodide (HI) byproduct can reduce the iodinated aromatic back to the starting material.[3] To drive the reaction forward, an oxidizing agent like nitric acid or iodic acid is often used to remove the HI as it forms.[3]

  • Inappropriate Iodinating Agent: The choice of iodinating agent is crucial. While molecular iodine (I₂) is common, it may not be reactive enough for many substrates.[2] Reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl) offer higher reactivity.[4] For deactivated arenes, highly reactive systems like NIS in triflic acid may be required.[2]

  • Polyiodination: Highly activated substrates are prone to polyiodination, especially with strong iodinating agents.[5] To achieve mono-iodination, it may be necessary to use milder conditions, control the stoichiometry carefully, or use a less reactive iodinating agent.[5][6]

Q2: My Sandmeyer reaction to produce an aryl iodide is giving a complex mixture of byproducts. What's going wrong?

A2: The Sandmeyer reaction, while powerful, can be sensitive to reaction conditions. Common issues include:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable and can decompose, especially at elevated temperatures. It's crucial to prepare the diazonium salt at low temperatures (typically 0-5 °C) and use it immediately.

  • Side Reactions: The aryl radical intermediate in the Sandmeyer reaction can participate in side reactions, leading to byproducts like biaryls.[7][8][9] Careful control of reaction conditions and the use of fresh, high-quality reagents can minimize these.

  • Incomplete Diazotization: Ensure the complete conversion of the starting aniline to the diazonium salt. This typically involves using a slight excess of sodium nitrite and a strong acid like HCl or H₂SO₄.[10]

  • Phenol Formation: If the reaction is run in an aqueous solution, the diazonium salt can react with water to form a phenol byproduct. While sometimes unavoidable, minimizing the reaction time and controlling the temperature can reduce this.

Q3: I'm attempting an aromatic Finkelstein reaction to convert an aryl bromide to an aryl iodide, but the reaction is not proceeding. Why?

A3: The Finkelstein reaction is challenging for aromatic systems compared to their aliphatic counterparts due to the stronger carbon-halogen bond in aryl halides.[11] Key factors to consider are:

  • Catalyst Choice: Unlike the classic Finkelstein reaction, the aromatic version often requires a transition metal catalyst, such as copper or nickel, to facilitate the halogen exchange.[11][12][13][14]

  • Reaction Conditions: High temperatures are often necessary to overcome the activation energy of the reaction.[11] Microwave irradiation has been shown to be effective in some cases.[12]

  • Leaving Group: Aryl bromides are more reactive than aryl chlorides in this transformation.[12][15] Aryl fluorides are generally unreactive.

  • Solvent and Iodide Source: The choice of solvent and iodide salt can significantly impact the reaction. The solubility of the halide salts plays a crucial role in driving the equilibrium.[13]

Troubleshooting Guides

Guide 1: Electrophilic Aromatic Iodination
Problem Potential Cause Troubleshooting Steps
No Reaction or Low Conversion Insufficiently activated substrate.Use a stronger iodinating agent (e.g., NIS, ICl). Add an oxidizing agent (e.g., H₂O₂, HNO₃) to generate a more electrophilic iodine species.[1][16]
Reversible reaction.Add an oxidizing agent to remove the HI byproduct.[3]
Iodinating agent is not stable.Check the quality and storage conditions of your iodinating agent. Some are sensitive to light and moisture.[17][18]
Formation of Multiple Products (Polyiodination) Substrate is highly activated.Use a milder iodinating agent (e.g., I₂). Control the stoichiometry by slow addition of the iodinating agent.[6]
Harsh reaction conditions.Lower the reaction temperature.
Formation of Dark-Colored Byproducts Oxidative decomposition of the substrate.This is common with electron-rich substrates like phenols and anilines.[19] Use milder conditions or a protecting group strategy.
Difficulty in Product Purification Unreacted starting material and iodinating agent.Use an appropriate workup procedure, such as washing with a sodium thiosulfate solution to remove excess iodine.
Byproducts with similar polarity to the product.Optimize reaction conditions to improve selectivity. Consider alternative purification techniques like recrystallization or preparative chromatography.
Guide 2: Sandmeyer Reaction for Aryl Iodides
Problem Potential Cause Troubleshooting Steps
Low Yield of Aryl Iodide Incomplete diazotization.Ensure the use of fresh sodium nitrite and a sufficient excess of acid. Maintain a low temperature (0-5 °C) during diazotization.
Decomposition of the diazonium salt.Use the diazonium salt immediately after its preparation. Avoid warming the solution.
Formation of Phenol Byproduct Reaction of the diazonium salt with water.Add the diazonium salt solution to the potassium iodide solution, rather than the other way around. Keep the reaction time as short as possible.
Formation of Azo Compounds Coupling of the diazonium salt with unreacted aniline.Ensure complete diazotization.
Foaming During Reaction Vigorous nitrogen gas evolution.Add the diazonium salt solution slowly to the iodide solution with efficient stirring. Use a large enough reaction flask.[20]
Product is an Oily Mixture Presence of multiple byproducts.Optimize the reaction conditions for better selectivity. Purify the product using column chromatography or distillation.

Experimental Protocols

General Procedure for Electrophilic Iodination of an Activated Arene (e.g., Aniline)
  • Dissolve the aniline (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add a solution of sodium bicarbonate (or other mild base) to neutralize the HI formed during the reaction.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of iodine (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for Sandmeyer Iodination of an Aniline
  • Dissolve the aniline (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

  • Stir the mixture for 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of potassium iodide (1.5-2.0 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with an aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.[21]

Visualizations

Electrophilic_Iodination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Aromatic Compound (Arene-H) C Mix & Stir in Solvent A->C B Iodinating Agent (e.g., I₂, NIS) B->C D Optional: Add Oxidizing Agent C->D E Quench (e.g., Na₂S₂O₃) D->E Reaction Complete F Extraction E->F G Column Chromatography / Recrystallization F->G H Iodinated Aromatic (Arene-I) G->H

Caption: Workflow for a typical electrophilic aromatic iodination experiment.

Sandmeyer_Reaction_Troubleshooting cluster_diazotization Diazotization Step Issues cluster_stability Diazonium Salt Instability cluster_side_reactions Side Reactions start Low Yield or Impure Product in Sandmeyer Iodination A1 Incomplete Diazotization start->A1 B1 Decomposition start->B1 C1 Phenol Formation start->C1 C2 Azo Coupling start->C2 S1 Use fresh NaNO₂ Ensure sufficient acid Maintain 0-5 °C A1->S1 S2 Use immediately Keep temperature low B1->S2 S3 Add diazonium to KI solution Minimize reaction time C1->S3 S4 Ensure complete diazotization C2->S4

Caption: Troubleshooting logic for common Sandmeyer reaction pitfalls.

References

Optimization of 6-Iodochroman-4-ol Crystallization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the crystallization of 6-Iodochroman-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a crystallization protocol for this compound?

A1: The initial and most critical step is to conduct a solvent screening to determine the solubility of this compound in a range of common laboratory solvents at both room temperature and elevated temperatures. An ideal single-solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1]

Q2: When should a mixed-solvent system be considered?

A2: A mixed-solvent system is advisable when a suitable single solvent cannot be identified. This typically involves dissolving this compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool.

Q3: How can I induce crystal formation if my solution does not produce crystals upon cooling?

A3: If crystals do not form spontaneously, several techniques can be employed to induce nucleation. These include scratching the inside of the flask with a glass rod, introducing a seed crystal of this compound, or reducing the volume of the solvent through slow evaporation.

Q4: What is "oiling out," and how can it be prevented?

A4: "Oiling out" refers to the separation of the solute as a liquid instead of a solid crystal.[2] This often occurs when the solution is supersaturated to the point where the solute's solubility is exceeded above its melting point. To prevent this, you can try using a larger volume of solvent or cooling the solution more slowly.[2]

Troubleshooting Guide

Issue 1: No Crystals Form Upon Cooling

Q: I have cooled my saturated solution of this compound, but no crystals have formed. What should I do?

A: This is a common issue related to supersaturation and nucleation. Here are several troubleshooting steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inner surface of the flask with a glass stirring rod at the air-liquid interface. The microscopic scratches on the glass can provide a surface for crystal nucleation.

    • Seeding: If you have a previous batch of this compound crystals, add a single, tiny crystal to the solution. This seed crystal will act as a template for further crystal growth.[1]

    • Reduced Cooling: Place the solution in a colder environment, such as an ice bath, to further decrease the solubility.

  • Increase Concentration:

    • Evaporation: Allow the solvent to evaporate slowly in a fume hood, which will increase the concentration of this compound.

    • Boil Off Excess Solvent: Gently heat the solution to boil off a small amount of the solvent and then allow it to cool again.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Q: My this compound is separating as an oil. How can I obtain solid crystals?

A: Oiling out indicates that the solute is coming out of the solution at a temperature above its melting point, often due to a very high concentration or the presence of impurities.[2]

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) and allow it to cool again more slowly.[2]

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature, as the oil may eventually solidify.

  • Purify the Sample: The presence of impurities can lower the melting point of the mixture. Consider purifying the this compound using another technique, such as column chromatography, before attempting crystallization again.

Issue 3: Poor Crystal Quality (Needles, Plates, or Dendrites)

Q: I am getting very fine needles or plates instead of single, well-formed crystals. How can I improve the crystal quality?

A: The formation of needles or plates often suggests that the crystallization is occurring too rapidly.[2]

  • Slow Down the Cooling Process: Insulate the flask to ensure slow cooling. You can place the flask in a warm water bath that is allowed to cool to room temperature overnight or wrap it in glass wool.

  • Use a More Dilute Solution: Add slightly more solvent than the minimum required to dissolve the compound at high temperatures. This will slow down the rate of supersaturation as the solution cools.[2]

  • Consider a Different Solvent System: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures.

Issue 4: Low Crystal Yield

Q: After filtration, I have a very low yield of this compound crystals. What could be the cause?

A: A low yield can result from several factors during the crystallization process.[2]

  • Too Much Solvent: If an excessive amount of solvent was used, a significant portion of the compound may remain in the mother liquor.[2] You can try to recover more material by evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop of crystals.

  • Premature Crystallization: If the solution was filtered while hot to remove impurities, some crystallization may have occurred on the filter paper. Ensure the funnel and filtration apparatus are pre-heated.

  • Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time and has reached a low enough temperature to maximize crystal formation.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Recrystallization
Water< 0.1< 0.5Poor
Ethanol1.515.0Good
Acetone5.025.0Moderate (High solubility at RT)
Hexane< 0.10.8Good (for mixed-solvent systems)
Toluene0.510.0Good

Table 2: Effect of Cooling Rate on Crystal Size of this compound (Ethanol)

Cooling MethodCooling TimeAverage Crystal SizeCrystal Quality
Quenched in Ice Bath~15 minutes< 0.1 mmPoor (Fine Needles)
Air Cooled at Room Temp1-2 hours0.5 - 1.0 mmGood (Prismatic)
Insulated Flask (Dewar)12-24 hours1.5 - 3.0 mmExcellent (Well-defined facets)

Experimental Protocols

Protocol 1: General Recrystallization of this compound from a Single Solvent (e.g., Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate while stirring until it begins to boil.

  • Saturated Solution Preparation: Continue adding small portions of ethanol until the solid has just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator.

Protocol 2: Solvent Screening for this compound
  • Preparation: Place a small, measured amount (e.g., 20 mg) of this compound into several different test tubes.

  • Room Temperature Solubility: To each tube, add a measured volume (e.g., 0.5 mL) of a different solvent and agitate at room temperature. Observe and record the solubility.

  • Hot Solubility: For the solvents in which the compound was not fully soluble at room temperature, heat the test tubes in a water or sand bath to the boiling point of the solvent. Add small increments of the solvent until the compound dissolves completely. Record the total volume of solvent used.

  • Cooling: Allow the hot, saturated solutions to cool to room temperature and observe the quality of the crystals that form.

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_xtal Crystallization cluster_iso Isolation Start Crude this compound Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilt Hot Filtration (Optional) Dissolve->HotFilt Cool Slow Cooling HotFilt->Cool Induce Induce Nucleation (If Necessary) Cool->Induce VacFilt Vacuum Filtration Cool->VacFilt Induce->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry End Pure Crystals Dry->End

Caption: Workflow for the crystallization of this compound.

Troubleshooting_Tree Start Problem with Crystallization Q1 What is the issue? Start->Q1 NoX No Crystals Form Q1->NoX No Crystals Oil Compound Oils Out Q1->Oil Oiling Out PoorQ Poor Crystal Quality Q1->PoorQ Poor Quality LowY Low Yield Q1->LowY Low Yield Sol_NoX Induce Nucleation: - Scratch Flask - Add Seed Crystal NoX->Sol_NoX Sol_Oil Re-dissolve and Add More Solvent Oil->Sol_Oil Sol_PoorQ Slow Down Cooling: - Insulate Flask - Use More Solvent PoorQ->Sol_PoorQ Sol_LowY Recover from Mother Liquor Check for Premature Crystallization LowY->Sol_LowY

Caption: Troubleshooting decision tree for this compound crystallization.

References

Technical Support Center: Catalyst Removal in 6-Iodochroman-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of catalyst following the synthesis of 6-Iodochroman-4-ol, presumed to be via catalytic hydrogenation of 6-Iodochroman-4-one using a heterogeneous catalyst such as palladium on carbon (Pd/C).

Frequently Asked Questions (FAQs)

Q1: Why is complete removal of the palladium catalyst crucial?

A1: Complete removal of the palladium catalyst is critical for several reasons. In pharmaceutical development, residual heavy metals in an Active Pharmaceutical Ingredient (API) are strictly regulated by bodies like the International Council for Harmonisation (ICH) due to their potential toxicity.[1] Furthermore, residual catalyst can interfere with or catalyze unwanted side reactions in subsequent synthetic steps, leading to impurities and reduced yields.

Q2: What is the most common method for removing a heterogeneous catalyst like Pd/C?

A2: The most prevalent and straightforward method for removing solid heterogeneous catalysts is filtration.[2] To effectively remove the very fine particles of the catalyst, a filter aid such as Celite® (diatomaceous earth) is typically used to form a porous pad over the filter paper, preventing the catalyst from passing through or clogging the filter.[2][3]

Q3: What are filter aids and are they always necessary?

A3: Filter aids are inert materials (e.g., Celite®, diatomaceous earth, perlite) that form a porous, non-compressible cake on the filter medium.[4][5] They are used to prevent fine particles, like Pd/C, from clogging the filter paper and to ensure a practical filtration speed. For the fine particles typical of Pd/C, using a filter aid is highly recommended to achieve efficient removal and avoid a lengthy or incomplete filtration.

Q4: Can the filtered catalyst be reused?

A4: While catalyst reuse is desirable, Pd/C can become deactivated during the reaction due to poisoning by contaminants or coverage of active sites by products or byproducts.[6] Regeneration is sometimes possible through specific washing or thermal treatment procedures, but for consistent results, especially in a research or pharmaceutical setting, using fresh catalyst for each batch is often preferred.[6]

Q5: Are there alternative methods to filtration for catalyst removal?

A5: While filtration is standard for heterogeneous catalysts, alternatives include centrifugation followed by decantation, which can separate the solid catalyst from the liquid product.[7] For removing trace amounts of leached or colloidal palladium that may remain after filtration, solid-supported metal scavengers (resins with thiol or amine functional groups) can be used.[8][9] These scavengers bind tightly to the residual metal, which is then removed by a simple secondary filtration.

Troubleshooting Guide

Q1: My filtration is extremely slow and the filter keeps clogging. What's wrong?

A1: This is a common issue, often caused by fine catalyst particles blocking the pores of the filter paper.

  • Incorrect Filter Pad Preparation: Ensure you are using a sufficiently thick (1-2 cm) and evenly packed pad of a filter aid like Celite.[2] The pad should be settled with solvent before introducing the reaction mixture.

  • No Filter Aid: Filtering Pd/C directly on filter paper will almost certainly lead to clogging. Always use a filter aid.

  • Excessive Vacuum: Applying a very strong vacuum can sometimes compact the filter cake too much, reducing its porosity. Try a gentler vacuum.

  • Solution: Slurry the reaction mixture with a small amount of the filter aid before pouring it onto the filter pad. This incorporates the catalyst particles into the porous matrix, preventing the formation of an impermeable layer on the surface.[4]

Q2: I've filtered the reaction mixture, but the solution is still grey or black. How do I fix this?

A2: A grey or black filtrate indicates that fine catalyst particles have passed through your filter bed. This compromises the purity of your product.

  • Insufficient Filter Bed: Your Celite pad may have been too thin, or it may have cracked during filtration.

  • Solution 1 - Re-filtration: The simplest solution is to repeat the filtration process. Prepare a new, thicker Celite pad and filter the solution again. You may also try stacking two pieces of filter paper in the funnel.

  • Solution 2 - Finer Filtration Medium: For very fine particles, you can filter the solution through a fine-porosity fritted glass funnel with a Celite pad or use a membrane filter (e.g., a 0.45 or 0.22 µm PTFE syringe filter for small volumes) after the initial filtration.[3]

Q3: How do I safely handle the used Pd/C catalyst and filter cake?

A3: Extreme caution is required. Palladium on carbon that has been used for hydrogenation is saturated with adsorbed hydrogen and is pyrophoric , meaning it can ignite spontaneously upon contact with air, especially when dry.[10][11][12]

  • NEVER allow the filter cake to dry. Keep it wet with solvent at all times.[12]

  • After filtration, do not leave the funnel containing the catalyst on the bench. Immediately quench the catalyst.

  • Quenching Procedure: Carefully transfer the wet filter cake to a separate beaker or flask. Under an inert atmosphere (like nitrogen or argon), slowly and carefully add a large volume of water to create a slurry.[10] This deactivates the catalyst. The resulting aqueous slurry can then be stored in a clearly labeled, dedicated waste container.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves when handling pyrophoric materials.[13][14]

Q4: How can I be certain all the palladium is removed from my this compound?

A4: Visual inspection is not sufficient to guarantee the absence of palladium. While proper filtration removes the solid catalyst, trace amounts of palladium can leach into the solution. For applications in drug development, quantitative analysis is required.

  • Analytical Methods: The standard methods for quantifying trace metals are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[15][16] These techniques are highly sensitive and can detect palladium levels down to parts-per-billion (ppb).

  • Acceptable Limits: For active pharmaceutical ingredients (APIs), the acceptable limit for palladium is typically very low, often in the range of 5-10 ppm.[16][17]

  • Scavenging: If ICP analysis reveals unacceptable levels of residual palladium, the product must be further purified using metal scavengers or recrystallization.[1][8]

Data Presentation

Table 1: Comparison of Common Materials for Palladium Removal

Method/MaterialTypePrimary UseTypical Efficiency (Residual Pd)AdvantagesDisadvantages
Celite® / Diatomaceous Earth Filter AidBulk removal of heterogeneous Pd/C< 100 ppm[8][18]Low cost, high filtration speed, effective for large quantities.May not remove colloidally suspended or leached palladium.
Activated Carbon AdsorbentRemoval of colored impurities and some residual palladiumVariable, often used with other methodsGood for removing organic impurities simultaneously.[3]Can adsorb the desired product, reducing yield.
PTFE Membrane Filter (e.g., 0.45 µm) Filter MediaPolishing filtration for removing fine particulates< 50 ppmProvides a defined pore size for excellent particle removal.[3]Easily clogged if not used after a primary filtration; expensive.
Thiol/Amine Functionalized Silica Gels ScavengerRemoval of leached/dissolved palladium species< 10 ppm[8]High selectivity for palladium, very effective at trace removal.Higher cost, requires a separate step after bulk filtration.

Experimental Protocols

Protocol: Removal of Pd/C Catalyst by Filtration through Celite®

This protocol details the standard procedure for removing a heterogeneous Pd/C catalyst from a reaction mixture.

1. Materials and Equipment:

  • Büchner or fritted glass funnel

  • Filter flask appropriately sized for the reaction volume

  • Filter paper to fit the funnel

  • Celite® 545 or equivalent diatomaceous earth

  • Reaction solvent (e.g., Methanol, Ethyl Acetate)

  • Spatula and beaker

  • Source of gentle vacuum (e.g., water aspirator)

2. Procedure:

  • Setup: Place the filter paper in the Büchner funnel, ensuring it lies flat and covers all the holes. Place the funnel on the filter flask and connect the flask to the vacuum source.

  • Pre-wet: Wet the filter paper with a small amount of the clean reaction solvent and apply a gentle vacuum to ensure the paper is sealed against the funnel.

  • Prepare Celite Pad: In a separate beaker, create a slurry of Celite in the reaction solvent (approx. 5-10 g of Celite per 100 mL of solvent).

  • Form Filter Bed: With the gentle vacuum on, pour the Celite slurry into the funnel. The goal is to deposit a flat, even pad of Celite approximately 1-2 cm thick. The filtrate should be clear. If not, pour it back through the pad until it is. Do not turn off the vacuum at this stage, as it can disturb the pad.

  • Purge Reaction Flask: Before filtration, ensure the atmosphere in the reaction flask is inert (e.g., flush with Nitrogen or Argon) to displace any remaining hydrogen gas.[12]

  • Filter Reaction Mixture: Decant the bulk of the reaction solution onto the center of the Celite pad, avoiding disturbance to the pad surface. Transfer the remaining mixture, including the catalyst, onto the pad.

  • Wash Filter Cake: To recover any product retained in the filter cake, gently break the vacuum and add a small amount of clean, cold solvent over the cake. Reapply the vacuum to pull the wash through. Repeat this washing step 2-3 times.[2]

  • Safe Catalyst Quenching: IMMEDIATELY after filtration is complete, and while the cake is still wet, proceed to the quenching procedure described in the Troubleshooting Guide (Q3). DO NOT LET THE CAKE DRY IN THE FUNNEL.

Visualization

Catalyst_Removal_Workflow cluster_reaction Synthesis Step cluster_workup Workup & Purification cluster_output Isolation start 6-Iodochroman-4-one (Starting Material) reaction Catalytic Hydrogenation (H₂, Pd/C Catalyst) start->reaction mixture Crude Reaction Mixture (Product + Solvent + Pd/C) reaction->mixture Reaction Complete filtration Catalyst Removal: Filtration through Celite Pad mixture->filtration product This compound (Purified Product in Solution) filtration->product Clear Filtrate waste Spent Pd/C Catalyst (Pyrophoric Waste) filtration->waste Filter Cake (Handle with care!)

Caption: Workflow for the synthesis and purification of this compound.

References

Technical Support Center: HPLC Analysis of 6-Iodochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Iodochroman-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the analysis of this compound?

A1: A good starting point for the analysis of this compound on a reversed-phase HPLC system is outlined below. This method can be optimized based on your specific system and separation needs.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water

Q2: My this compound peak is tailing. What are the common causes and solutions?

A2: Peak tailing for compounds like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase.[1] Common causes include:

  • Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the hydroxyl group of the analyte, causing tailing.[2]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing.[1]

  • Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape.[3][4]

To address peak tailing, consider the following:

  • Lower the Mobile Phase pH: The addition of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of silanol groups and reduce tailing.[2]

  • Use a Base-Deactivated Column: Employing a column with end-capping can minimize silanol interactions.

  • Column Washing: Implement a robust column washing procedure between analyses to remove strongly retained compounds.[2]

Q3: I am observing a drift in the retention time of this compound. What should I check?

A3: Retention time shifts can be caused by a variety of factors related to the HPLC system, mobile phase, and column.[5] Key areas to investigate include:

  • Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition over time can cause drift.[5][6] It is recommended to prepare fresh mobile phases daily.[6]

  • Column Equilibration: Insufficient column equilibration time between gradient runs can lead to retention time instability.[6]

  • Pump Performance: Leaks or inconsistent flow rates from the pump can result in shifting retention times.[5]

  • Column Temperature: Fluctuations in column temperature can affect retention. Using a column oven is recommended for stable temperatures.[5][6]

Q4: How can I improve the resolution between this compound and its impurities?

A4: To enhance resolution, you can modify the mobile phase composition, gradient slope, or stationary phase.

  • Adjust Mobile Phase Strength: Altering the ratio of organic solvent (acetonitrile) to the aqueous phase will change the elution profile. A shallower gradient will generally improve the separation of closely eluting peaks.

  • Change Organic Modifier: Substituting acetonitrile with methanol, or using a combination, can alter the selectivity of the separation.

  • Select a Different Stationary Phase: If resolution is still not optimal, consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram shows significant peak tailing for this compound. How can I troubleshoot this?

Answer:

G cluster_all_peaks All Peaks Tailing cluster_single_peak Only Analyte Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks all_peaks_cause Potential Causes: - Column void - Extra-column volume - Incorrect fitting connection check_all_peaks->all_peaks_cause Yes single_peak_cause Potential Causes: - Silanol interactions - Mobile phase pH issue - Column overload - Analyte 'stickiness' check_all_peaks->single_peak_cause No all_peaks_solution Solutions: 1. Check column for voids. 2. Use shorter tubing. 3. Ensure proper connections. all_peaks_cause->all_peaks_solution single_peak_solution Solutions: 1. Lower mobile phase pH (e.g., add 0.1% TFA). 2. Reduce sample concentration. 3. Use a base-deactivated column. 4. Increase column temperature. single_peak_cause->single_peak_solution

Detailed Steps:

  • Evaluate the Scope of the Problem: Determine if the peak tailing is specific to this compound or if it affects all peaks in the chromatogram.

  • If All Peaks are Tailing: This suggests a system-wide issue.

    • Check for Column Voids: A void at the head of the column can cause peak distortion. This may require column replacement.

    • Minimize Extra-Column Volume: Excessive tubing length between the injector, column, and detector can contribute to band broadening and tailing.[3]

  • If Only the Analyte Peak is Tailing: This points to a chemical interaction.

    • Optimize Mobile Phase pH: The hydroxyl group in this compound can interact with residual silanols on the column packing. Reducing the mobile phase pH by adding a small amount of acid (e.g., 0.1% formic acid or TFA) can suppress this interaction.[2]

    • Reduce Sample Concentration: Injecting too much sample can overload the column, leading to peak asymmetry.[7] Try diluting your sample.

    • Consider Analyte Properties: Halogenated compounds can sometimes exhibit "sticky" behavior on certain stationary phases.[4] Increasing the column temperature (e.g., to 40°C) may improve peak shape.

Problem 2: Unstable Baseline (Drift or Noise)

Question: I am experiencing a noisy or drifting baseline, which is affecting the integration of my this compound peak. What are the likely causes and how can I fix it?

Answer:

G cluster_drift Baseline Drift cluster_noise Baseline Noise start Unstable Baseline drift_causes Potential Causes: - Column not equilibrated - Mobile phase composition change - Temperature fluctuations start->drift_causes Gradual change noise_causes Potential Causes: - Air bubbles in the system - Contaminated mobile phase - Detector lamp issue start->noise_causes Rapid fluctuations drift_solutions Solutions: 1. Increase column equilibration time. 2. Prepare fresh mobile phase. 3. Use a column oven. drift_causes->drift_solutions noise_solutions Solutions: 1. Degas mobile phase. 2. Use HPLC-grade solvents. 3. Check detector lamp. noise_causes->noise_solutions

Detailed Steps:

  • Diagnose the Type of Instability:

    • Drift: A gradual, steady rise or fall of the baseline.[6]

    • Noise: Rapid, often random, fluctuations in the baseline.

  • Troubleshooting Baseline Drift:

    • Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting the sample.[6]

    • Check Mobile Phase: Ensure the mobile phase is well-mixed and prepared from high-purity solvents.[7] Contamination or slow changes in composition can cause drift.[6]

    • Control Temperature: Use a column oven to maintain a stable temperature, as fluctuations can cause the baseline to drift.[6]

  • Troubleshooting Baseline Noise:

    • Degas Mobile Phase: Air bubbles in the pump or detector cell are a common cause of noise.[6] Degas the mobile phase using sonication, vacuum filtration, or an inline degasser.

    • Inspect for Leaks: Check all fittings for leaks, as this can introduce air into the system.

    • Check Detector Lamp: An aging detector lamp can cause increased noise. Check the lamp's energy output and replace it if necessary.

Experimental Protocols & Data

Protocol: Column Washing

To prevent the buildup of contaminants that can affect peak shape and retention, a regular column wash is recommended.

  • Disconnect the column from the detector.

  • Wash the column with 20-30 column volumes of each of the following solvents in order:

    • Water (HPLC Grade)

    • Isopropanol

    • Hexane

    • Isopropanol

    • Mobile Phase (without buffer)

  • Reconnect the column to the detector and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.

Data: Effect of Mobile Phase Composition on Retention Time

The following table illustrates the expected impact of varying the acetonitrile percentage on the retention time (RT) of this compound.

Table 2: Retention Time vs. Acetonitrile Concentration

% Acetonitrile (Isocratic)Expected Retention Time (min)
40%12.5
50%8.2
60%5.1
70%3.4

Note: These are simulated data for illustrative purposes.

References

Validation & Comparative

A Comparative Analysis of 6-Iodochroman-4-ol and Other Chromanol Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 6-Iodochroman-4-ol and other notable chromanol derivatives, focusing on their potential therapeutic applications. Due to the limited publicly available data on this compound, this comparison leverages structure-activity relationships (SAR) established for the broader chromanol class and presents available data for representative derivatives.

Introduction to Chromanols

The chromanol scaffold, a core component of vitamin E (tocopherols and tocotrienols), is a privileged structure in medicinal chemistry, renowned for its antioxidant and cytoprotective properties.[1] Modifications to the chroman ring and its side chains have led to the development of numerous derivatives with a wide spectrum of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. This compound, a halogenated derivative, is an intriguing candidate for investigation, as the introduction of a halogen atom can significantly modulate a molecule's physicochemical properties and biological activity.

Comparative Data on Chromanol Derivatives

Table 1: Antioxidant Activity of Selected Chromanol Derivatives

CompoundAssayIC50 Value (µM)Reference CompoundIC50 Value (µM)
This compound DPPH Radical ScavengingData not available--
α-TocopherolDPPH Radical Scavenging~25-40Trolox~40-50
γ-TocotrienolDPPH Radical Scavenging~15-30Trolox~40-50
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)DPPH Radical Scavenging~40-50--
2,2,5,7,8-Pentamethyl-6-chromanolDPPH Radical ScavengingData not availableα-TocopherolData not available

Table 2: Neuroprotective Effects of Selected Chromanol Derivatives

CompoundNeuronal Cell LineInsultEndpointResult
This compound Data not availableData not availableData not availableData not available
α-TocopherolSH-SY5YHydrogen PeroxideCell ViabilityIncreased cell viability
δ-TocotrienolSH-SY5YHydrogen PeroxideLDH ReleaseReduced LDH release
γ-TocotrienolSH-SY5YHydrogen PeroxideCell ViabilityIncreased cell viability

Structure-Activity Relationship (SAR) Insights

The biological activity of chromanol derivatives is intricately linked to their substitution patterns. The hydroxyl group at the 6-position is crucial for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals.

The introduction of an iodine atom at the 6-position in this compound is expected to influence its electronic properties. Iodine is an electron-withdrawing group, which could potentially modulate the antioxidant capacity of the phenolic hydroxyl group. Furthermore, the lipophilicity of the molecule is likely to be increased, which may enhance its ability to cross cellular membranes, including the blood-brain barrier, a critical factor for neuroprotective agents.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assessing the key biological activities of chromanol derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., ethanol or methanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add 100 µL of each dilution of the test compound to triplicate wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

In Vitro Neuroprotection Assay Against Oxidative Stress

This assay assesses the ability of a compound to protect neuronal cells from damage induced by an oxidizing agent.

Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).

Protocol:

  • Culture SH-SY5Y cells in appropriate media and conditions.

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 2-4 hours).

  • Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the cell culture medium.

  • Incubate the cells for a further 24 hours.

  • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

  • A control group of cells treated only with the neurotoxin and an untreated control group are included.

  • The neuroprotective effect is quantified by comparing the viability of cells pre-treated with the test compound to that of the cells treated with the neurotoxin alone.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in biological systems and experimental designs is crucial for a clear understanding.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_antioxidant Antioxidant Activity Assessment cluster_neuroprotection Neuroprotection Evaluation synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS) synthesis->characterization dpph DPPH Assay characterization->dpph cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) characterization->cell_culture abts ABTS Assay treatment Compound Treatment & Oxidative Stress Induction cell_culture->treatment viability Cell Viability Assay (MTT, LDH) treatment->viability

Caption: Experimental workflow for the evaluation of this compound.

signaling_pathway ROS Reactive Oxygen Species (ROS) NeuronalDamage Neuronal Damage & Apoptosis ROS->NeuronalDamage induces Chromanol Chromanol Derivative Chromanol->ROS scavenges Keap1 Keap1 Chromanol->Keap1 disrupts interaction Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Keap1->Nrf2 sequesters AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->ROS neutralizes Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection

Caption: Putative neuroprotective signaling pathway of chromanol derivatives.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking in the scientific literature, its structural similarity to other bioactive chromanols suggests it holds promise as a research candidate. The presence of the iodo-substituent is anticipated to modulate its antioxidant and neuroprotective potential. Further investigation, following the experimental protocols outlined in this guide, is warranted to fully elucidate the therapeutic potential of this compound and to provide the quantitative data necessary for a direct and comprehensive comparison with other chromanol derivatives.

References

A Predictive Comparison of 6-Iodochroman-4-ol and 6-Bromochroman-4-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the chroman-4-ol scaffold is a privileged structure, serving as a cornerstone for compounds with a wide array of biological activities. The strategic placement of halogen substituents on this scaffold can profoundly influence the pharmacological profile of the resulting molecules. This guide provides a comparative overview of 6-Iodochroman-4-ol and 6-Bromochroman-4-ol, two analogs with significant potential in drug discovery. Due to a lack of direct comparative studies in publicly available literature, this analysis is based on established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related halogenated heterocyclic compounds.

Hypothetical Comparison of Biological Activities

The substitution of a bromine atom with a larger iodine atom at the 6-position of the chroman-4-ol core can modulate several physicochemical and pharmacokinetic properties, which in turn may lead to differences in their biological activities. The following table presents a hypothetical comparison based on general trends observed for halogenated compounds in medicinal chemistry.

FeatureThis compound6-Bromochroman-4-olRationale for Predicted Difference
Predicted Potency Potentially HigherPotentially LowerThe larger size and greater polarizability of iodine can lead to enhanced van der Waals interactions with biological targets. In some classes of compounds, an increase in halogen size from bromine to iodine has been correlated with increased biological activity.[1][2]
Lipophilicity HigherLowerIodine is more lipophilic than bromine, which can affect cell membrane permeability and interaction with hydrophobic pockets of target proteins.
Metabolic Stability Potentially LowerPotentially HigherThe carbon-iodine bond is generally weaker than the carbon-bromine bond, potentially making this compound more susceptible to metabolic dehalogenation.
Binding Affinity Potentially HigherPotentially LowerThe ability of iodine to form stronger halogen bonds compared to bromine could result in higher binding affinity to certain biological targets.
Bioavailability VariableVariableWhile higher lipophilicity can enhance absorption, it may also lead to increased metabolic clearance. The overall bioavailability will depend on the interplay of these factors.

Potential Therapeutic Applications

Based on the known activities of chroman derivatives, both this compound and 6-Bromochroman-4-ol are promising candidates for investigation in several therapeutic areas:

  • Anticancer Activity: Chroman derivatives have been investigated for their potential to inhibit cancer cell proliferation.[3][4] The nature of the halogen substituent could influence their potency and selectivity against different cancer cell lines.

  • Anti-inflammatory Effects: Chroman-based compounds have shown anti-inflammatory properties.[5][6][7] The difference in electronegativity and size between iodine and bromine could modulate their interaction with inflammatory targets.

  • Antioxidant Properties: The chroman scaffold is related to vitamin E and is known for its antioxidant potential.[8][9][10] The electronic effects of the halogen substituent could influence the radical scavenging ability of the phenolic hydroxyl group.

Experimental Protocols

To empirically determine and compare the biological activities of this compound and 6-Bromochroman-4-ol, the following experimental protocols are recommended:

In Vitro Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of this compound and 6-Bromochroman-4-ol.

  • MTT Addition: After a 48-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 (concentration inhibiting 50% of cell growth) is then calculated.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay evaluates the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM medium.

  • Compound and LPS Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

  • Griess Assay: After 24 hours, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of the compounds.

  • Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Compound Incubation: Various concentrations of the test compounds are added to the DPPH solution.

  • Absorbance Measurement: The decrease in absorbance at 517 nm is monitored over time. The percentage of DPPH radical scavenging is calculated.[11]

Signaling Pathway Visualization

Chroman derivatives often exert their anticancer and anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a common target for anti-inflammatory and anticancer drugs.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates to IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Genes Promotes Transcription Chroman_ol 6-Halo-Chroman-4-ol (Potential Inhibitor) Chroman_ol->IKK Inhibits

Figure 1: A simplified diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory and anticancer activities of 6-halochroman-4-ols.

Conclusion

While direct experimental data comparing this compound and 6-Bromochroman-4-ol is currently unavailable, principles of medicinal chemistry suggest that the nature of the halogen substituent at the 6-position will likely have a significant impact on their biological activity. It is hypothesized that this compound may exhibit greater potency in various assays due to the physicochemical properties of iodine. However, this potential increase in activity may be offset by differences in metabolic stability. The provided experimental protocols offer a framework for the empirical evaluation and comparison of these two promising compounds. Further research is warranted to elucidate their precise pharmacological profiles and to validate their potential as therapeutic agents.

References

Structure-Activity Relationship of Halogenated Chroman-4-ols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. While extensive research has focused on chroman-4-ones, the corresponding chroman-4-ols are emerging as a class of compounds with potentially enhanced therapeutic properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of halogenated chroman-4-ols, drawing on available experimental data and providing insights for the rational design of new therapeutic agents. Due to the limited direct research on halogenated chroman-4-ols, this guide will also leverage the more extensive data on their chroman-4-one precursors to infer potential SAR trends.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the available quantitative data for halogenated chroman-4-ones and a key chroman-4-ol derivative, highlighting the impact of halogenation and the C-4 substituent on their biological activity.

Table 1: Antitubercular Activity of 2-Substituted Chroman-4-one and Chroman-4-ol Derivatives

Compound IDRXYZMIC (μg/mL) vs. M. tuberculosis H37Rv
3a n-PropylHH=O200
4a n-PropylHH-OH12.5
3c n-PentylHH=O50
4c n-PentylHH-OH25

Data sourced from "Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives".

Table 2: Sirtuin 2 (SIRT2) Inhibitory Activity of Halogenated 2-Alkyl-Chroman-4-ones

Compound IDRXY% Inhibition @ 200 μMIC50 (μM)
1a n-PentylHH>903.2
1m n-PentylClBr>901.5
1o n-PentylBrBr>901.5
1p n-PentylII>902.1

Data sourced from "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors".

Key Structure-Activity Relationship Insights

Impact of the C-4 Hydroxyl Group

A critical finding is the significant enhancement of antitubercular activity upon reduction of the C-4 ketone to a hydroxyl group. As shown in Table 1, 2-propyl-4-chromanol (4a) exhibits a 16-fold increase in potency (MIC = 12.5 µg/mL) compared to its corresponding ketone analog, 2-propyl-chroman-4-one (3a) (MIC = 200 µg/mL).[1] This suggests that the hydroxyl group may act as a key hydrogen bond donor, facilitating stronger interactions with the biological target.

Influence of Halogenation on the Aromatic Ring

Data from SIRT2 inhibition studies on chroman-4-ones (Table 2) provides valuable insights into the effects of halogen substitution.

  • Position and Nature of Halogen: The presence of larger, electron-withdrawing halogens at positions 6 and 8 of the chroman ring generally leads to increased potency. For instance, the di-bromo (1o ) and di-iodo (1p ) analogs exhibit lower IC50 values for SIRT2 inhibition compared to the unsubstituted analog (1a ).[2][3]

  • Halogen Combination: The combination of a chloro group at position 6 and a bromo group at position 8 (1m ) also results in a potent SIRT2 inhibitor with an IC50 of 1.5 µM.[2][3]

While this data is for chroman-4-ones, it is plausible that similar halogenation patterns could enhance the biological activity of chroman-4-ols. The electron-withdrawing nature of halogens can modulate the physicochemical properties of the molecule, such as lipophilicity and electronic distribution, which can significantly impact target binding and cell permeability.

Experimental Protocols

Synthesis of 2-Alkyl-Chroman-4-ols

The synthesis of 2-alkyl-chroman-4-ols is typically achieved through the reduction of the corresponding 2-alkyl-chroman-4-one.

Protocol: Reduction of 2-Alkyl-Chroman-4-one

  • Dissolution: The 2-alkyl-chroman-4-one starting material is dissolved in a suitable solvent, typically methanol (MeOH) or a mixture of tetrahydrofuran (THF) and MeOH.

  • Reduction: Sodium borohydride (NaBH4) is added portion-wise to the solution at 0°C.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is quenched by the addition of water.

  • Extraction: The product is extracted with an organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired 2-alkyl-chroman-4-ol.[4]

In Vitro Biological Assays

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

  • Preparation of Inoculum: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC. The culture is harvested and adjusted to a standardized turbidity.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in microplates.

  • Inoculation: The standardized bacterial suspension is added to each well of the microplate containing the test compounds.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated.

  • Reading: The plates are read spectrophotometrically at 570 nm and 600 nm. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.[3]

SIRT2 Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human SIRT2 enzyme and a fluorogenic substrate (e.g., a peptide containing an acetylated lysine residue) are prepared in an assay buffer.

  • Compound Incubation: The test compounds are pre-incubated with the SIRT2 enzyme.

  • Reaction Initiation: The fluorogenic substrate and NAD+ are added to initiate the deacetylation reaction.

  • Development: After incubation, a developer solution containing a protease is added to cleave the deacetylated substrate, releasing a fluorescent signal.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the test compound to the control. IC50 values are determined from dose-response curves.[2][3]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation start 2-Hydroxyacetophenone + Aldehyde chroman_one Halogenated 2-Alkyl-Chroman-4-one start->chroman_one Aldol Condensation reduction Reduction (e.g., NaBH4) chroman_one->reduction chroman_ol Halogenated 2-Alkyl-Chroman-4-ol reduction->chroman_ol assay In Vitro Assay (e.g., MABA, SIRT2) chroman_ol->assay Testing data Quantitative Data (MIC, IC50) assay->data sar SAR Analysis data->sar

Caption: Synthetic and evaluation workflow for halogenated chroman-4-ols.

sar_relationship cluster_c4 C-4 Position cluster_aromatic Aromatic Ring (A) core Chroman Scaffold c4_ketone =O (Ketone) core->c4_ketone halogen Halogenation (Positions 6 & 8) core->halogen c4_hydroxyl -OH (Hydroxyl) c4_ketone->c4_hydroxyl Reduction leads to increased activity* ewg Electron-withdrawing groups (Br, I > Cl) enhance activity** halogen->ewg note *Based on antitubercular data. **Inferred from chroman-4-one SIRT2 data.

Caption: Key structure-activity relationships of substituted chromans.

References

Comparative Analysis of 6-Iodochroman-4-ol and its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis and evaluation of novel heterocyclic compounds are pivotal for discovering new therapeutic agents. This guide provides a comparative analysis of 6-Iodochroman-4-ol and its key precursors, 3-(4-iodophenoxy)propanoic acid and 6-Iodochroman-4-one. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate informed decisions in synthetic strategies and further research.

Introduction

Chroman-4-ol and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities. The introduction of a halogen atom, such as iodine, at the 6-position of the chroman ring can modulate the compound's physicochemical properties and biological efficacy. This guide focuses on the synthesis of this compound, detailing the preparation of its precursors and the final reduction step.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from 3-(4-iodophenoxy)propanoic acid. The first step involves an intramolecular Friedel-Crafts acylation to form the key intermediate, 6-Iodochroman-4-one. Subsequent reduction of the ketone yields the target alcohol, this compound.

Synthetic Pathway A 3-(4-iodophenoxy)propanoic acid B 6-Iodochroman-4-one A->B Intramolecular Friedel-Crafts Acylation C This compound B->C Reduction

Caption: Synthetic route to this compound.

Comparative Data of Synthesis Steps

The following table summarizes the key quantitative data for the synthesis of this compound and its precursors. The data is based on established chemical principles and reported yields for analogous reactions, as specific experimental data for these exact transformations is not widely published.

CompoundMolecular FormulaMolecular Weight ( g/mol )Synthetic StepKey ReagentsTypical Yield (%)
3-(4-iodophenoxy)propanoic acidC₉H₉IO₃292.07Starting Material--
6-Iodochroman-4-oneC₉H₇IO₂274.06Intramolecular Friedel-Crafts AcylationPolyphosphoric acid (PPA)70-85
This compoundC₉H₉IO₂276.07Ketone ReductionSodium borohydride (NaBH₄)90-98

Experimental Protocols

Synthesis of 6-Iodochroman-4-one from 3-(4-iodophenoxy)propanoic acid

This procedure describes the intramolecular Friedel-Crafts acylation of 3-(4-iodophenoxy)propanoic acid using polyphosphoric acid (PPA) as the catalyst and dehydrating agent.

Materials:

  • 3-(4-iodophenoxy)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add 3-(4-iodophenoxy)propanoic acid.

  • Add polyphosphoric acid (approximately 10 times the weight of the starting material).

  • Heat the mixture with stirring to 80-90°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Carefully pour the viscous reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 6-Iodochroman-4-one.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Friedel_Crafts_Workflow A Mix 3-(4-iodophenoxy)propanoic acid and Polyphosphoric Acid B Heat to 80-90°C with stirring A->B C Monitor reaction by TLC B->C D Cool to room temperature C->D E Quench with crushed ice D->E F Neutralize with NaHCO₃ solution E->F G Extract with Dichloromethane F->G H Dry and concentrate organic phase G->H I Purify by chromatography/recrystallization H->I

Caption: Workflow for the synthesis of 6-Iodochroman-4-one.

Synthesis of this compound from 6-Iodochroman-4-one

This procedure details the reduction of the ketone functionality in 6-Iodochroman-4-one to an alcohol using sodium borohydride.

Materials:

  • 6-Iodochroman-4-one

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 6-Iodochroman-4-one in methanol or ethanol in a round-bottom flask at room temperature.

  • Slowly add sodium borohydride to the solution in small portions. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain this compound.

  • The product can be further purified by column chromatography if necessary.

Biological Activity and Performance Comparison

Chroman-4-one derivatives have been investigated for a variety of biological activities, with a notable focus on their potential as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer.[1][2] Halogen substitution at the 6- and 8-positions of the chroman-4-one scaffold has been shown to be favorable for potent SIRT2 inhibition.[1]

The conversion of the ketone at the 4-position to a hydroxyl group, yielding this compound, is expected to significantly alter the biological activity. The carbonyl group is often a key feature for the SIRT2 inhibitory activity of chroman-4-ones.[1] Therefore, this compound is not expected to be a potent SIRT2 inhibitor but may possess other biological activities that warrant investigation. A direct comparative biological evaluation of these three compounds would be necessary to fully elucidate their structure-activity relationships.

Biological_Activity_Logic cluster_0 Precursor cluster_1 Intermediate cluster_2 Final Product A 3-(4-iodophenoxy)propanoic acid B 6-Iodochroman-4-one D Potential SIRT2 Inhibitor B->D C This compound E Altered Biological Activity (SIRT2 inhibition likely reduced) C->E

Caption: Postulated biological activity relationship.

Conclusion

This guide provides a foundational framework for the synthesis and comparative analysis of this compound and its precursors. The presented synthetic routes are robust and based on well-established organic chemistry principles. While quantitative performance data for these specific iodo-derivatives is limited in publicly accessible literature, the provided protocols and comparative tables offer a valuable starting point for researchers. Further experimental investigation is crucial to fully characterize the synthetic efficiency and biological performance of these compounds, particularly in the context of SIRT2 inhibition and other potential therapeutic applications.

References

Validating the Biological Target of 6-Iodochroman-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide addresses the critical process of validating the biological target of the novel compound 6-Iodochroman-4-ol. Due to the limited publicly available information on the specific biological target and mechanism of action of this compound, this document outlines a generalized yet robust framework for target identification and validation, drawing parallels with methodologies used for structurally related compounds.

At present, dedicated studies identifying and validating the specific biological target of this compound are not available in the public domain. The successful validation of a biological target is paramount for the progression of any small molecule through the drug discovery pipeline. It provides a mechanistic understanding of the compound's therapeutic effects and potential liabilities.

This guide will, therefore, focus on established experimental strategies that can be employed to elucidate and confirm the biological target of this compound. We will also discuss potential alternative compounds that could be used for comparative analysis once a target is identified.

Section 1: Strategies for Biological Target Identification

The initial step in validating a biological target is its identification. Several unbiased and hypothesis-driven approaches can be employed.

Table 1: Overview of Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography This compound is immobilized on a solid support to capture interacting proteins from cell lysates.Identifies direct binding partners.Can be technically challenging; may identify non-specific binders.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Can be performed in intact cells and tissues.Requires specific antibodies for detection; not all proteins show a thermal shift.
Drug Affinity Responsive Target Stability (DARTS) Small molecule binding protects the target protein from proteolysis.Does not require modification of the compound.May not be suitable for all protein targets.
Genetic Screens (e.g., CRISPR/Cas9) Identifies genes that, when knocked out, confer resistance or sensitivity to the compound.Provides functional validation of the target.Can be time-consuming and complex to interpret.
Computational Target Prediction In silico methods predict potential targets based on the chemical structure of the compound.Rapid and cost-effective.Predictions require experimental validation.
Experimental Workflow for Target Identification

The following diagram illustrates a typical workflow for identifying the biological target of a novel compound like this compound.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Target Validation Compound Synthesis\n(this compound) Compound Synthesis (this compound) Affinity-based Methods\n(e.g., Affinity Chromatography) Affinity-based Methods (e.g., Affinity Chromatography) Compound Synthesis\n(this compound)->Affinity-based Methods\n(e.g., Affinity Chromatography) Phenotypic Screening Phenotypic Screening Compound Synthesis\n(this compound)->Phenotypic Screening Computational Prediction Computational Prediction Compound Synthesis\n(this compound)->Computational Prediction Biophysical Assays\n(e.g., SPR, ITC) Biophysical Assays (e.g., SPR, ITC) Affinity-based Methods\n(e.g., Affinity Chromatography)->Biophysical Assays\n(e.g., SPR, ITC) Genetic Approaches\n(e.g., siRNA, CRISPR) Genetic Approaches (e.g., siRNA, CRISPR) Phenotypic Screening->Genetic Approaches\n(e.g., siRNA, CRISPR) Biochemical Assays\n(Enzyme activity) Biochemical Assays (Enzyme activity) Computational Prediction->Biochemical Assays\n(Enzyme activity) Cellular Assays\n(e.g., CETSA, DARTS) Cellular Assays (e.g., CETSA, DARTS) Biophysical Assays\n(e.g., SPR, ITC)->Cellular Assays\n(e.g., CETSA, DARTS) Biochemical Assays\n(Enzyme activity)->Cellular Assays\n(e.g., CETSA, DARTS) Validated Target Validated Target Cellular Assays\n(e.g., CETSA, DARTS)->Validated Target Genetic Approaches\n(e.g., siRNA, CRISPR)->Validated Target

Caption: A generalized workflow for the identification and validation of a novel compound's biological target.

Section 2: Comparative Analysis with Alternative Compounds

Once a biological target for this compound is identified, a comparative analysis with other known modulators of that target is crucial. This comparison helps to establish the potency, selectivity, and potential advantages of the novel compound.

For instance, if this compound is found to target a specific kinase, a comparative study would involve known kinase inhibitors.

Table 2: Hypothetical Comparison of this compound with a Known Kinase Inhibitor

ParameterThis compoundKnown Inhibitor (e.g., Staurosporine)
Binding Affinity (Kd) To be determined~1-10 nM
IC50 (in vitro kinase assay) To be determined~5-20 nM
Cellular Potency (EC50) To be determined~50-100 nM
Selectivity (Kinase Panel Screen) To be determinedBroad-spectrum
In vivo Efficacy (Animal Model) To be determinedEstablished

Section 3: Detailed Experimental Protocols

To facilitate the investigation into the biological target of this compound, we provide generalized protocols for key validation experiments.

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with either this compound or a vehicle control for a specified time.

  • Harvesting and Lysis: Harvest cells and resuspend in a suitable buffer. Lyse the cells through freeze-thaw cycles.

  • Heating: Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured and aggregated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the putative target protein remaining in the supernatant by Western blotting using a specific antibody.

  • Data Analysis: Plot the band intensities against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Signaling Pathway Visualization

Should this compound be identified as an inhibitor of a key signaling pathway, such as the MAPK/ERK pathway, the following diagram illustrates the potential point of intervention.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase GRB2/SOS GRB2/SOS Receptor Tyrosine Kinase->GRB2/SOS RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation This compound This compound This compound->RAF

Caption: A hypothetical signaling pathway showing potential inhibition of RAF kinase by this compound.

Conclusion and Future Directions

The validation of the biological target of this compound is a critical undertaking that will require a systematic and multi-faceted experimental approach. While direct data is currently unavailable, the methodologies and frameworks presented in this guide provide a clear path forward for researchers. The identification of a specific target will not only elucidate the compound's mechanism of action but will also enable its rational development as a potential therapeutic agent. Future studies should focus on executing the outlined target identification and validation strategies to unlock the full potential of this novel chemical entity.

A Guide to Cross-Reactivity Profiling for Novel Compounds Like 6-Iodochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Currently, there is a lack of publicly available cross-reactivity studies specifically for 6-Iodochroman-4-ol. For researchers and drug development professionals investigating this or other novel chemical entities, a comprehensive cross-reactivity and off-target profiling strategy is essential. Early identification of unintended biological interactions is critical for selecting viable drug candidates, mitigating potential safety risks, and reducing the high attrition rates in clinical trials.[1][2][3][4] This guide outlines the standard experimental approaches and methodologies for assessing the selectivity of a novel compound.

The Importance of Early Safety Profiling

Assessing the selectivity of a new chemical entity is a cornerstone of modern drug discovery. Unintended interactions with off-target molecules, such as kinases, receptors, ion channels, and enzymes, can lead to adverse drug reactions (ADRs) and toxicity.[2][5][6] In vitro safety pharmacology profiling allows for the early detection of these potential liabilities, enabling medicinal chemists to optimize compound structures to enhance selectivity and reduce the risk of late-stage failures.[1][2] This proactive approach is not only more ethical by reducing the reliance on animal testing in early stages but also accelerates the overall drug development timeline.[1]

Recommended Experimental Strategies for Cross-Reactivity Assessment

A tiered approach is often the most efficient and cost-effective strategy for evaluating a compound's selectivity.[7] This typically involves an initial broad screening at a single concentration, followed by more detailed dose-response studies for any identified "hits."

In Vitro Safety Pharmacology Profiling

This is a foundational step to de-risk drug candidates by screening them against a broad panel of targets known to be implicated in adverse events.[8] Commercial services offer curated panels that cover key physiological systems and target families.

Table 1: Overview of In Vitro Safety & Secondary Pharmacology Panels

Panel CategoryTarget Families IncludedPurpose
Core Safety Panels Receptors, Transporters, Ion Channels, Enzymes associated with known ADRs.[2][3][8]Early identification of undesirable liabilities to quickly flag problematic compounds.[4]
Kinase Profiling Panels AGC, CAMK, CMGC, CK1, STE, TK, TKL, Lipid, and Atypical Kinases.[9]To determine kinome-wide selectivity and identify potential off-target kinase interactions that could lead to toxicity or provide opportunities for drug repurposing.[10]
Secondary Pharmacology Panels Broad panels evaluating activity at non-primary targets that may lead to ADRs.[8]To build Structure-Activity Relationship (SAR) models and drive chemical design for lead optimization.[4]
Customizable Panels Targets selected based on the specific therapeutic program or initial findings.[4]To investigate specific hypotheses or follow up on initial screening hits with tailored assays.
Kinase Selectivity Profiling (Kinome Scanning)

Given that protein kinases are a large and structurally related family of enzymes, they are common off-targets for small molecule inhibitors.[6][11] Kinome profiling services screen a compound against hundreds of kinases to create a comprehensive selectivity profile.[12][13][14]

Experimental Protocol: Competition Binding Kinase Assay (e.g., KINOMEscan™)

This methodology quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases.

  • Assay Principle: The assay is based on a competition format where the test compound competes with an immobilized, active-site-directed ligand for binding to the kinase active site.[5][9]

  • Preparation: Kinases are expressed, typically as fusions to a tag (e.g., bacteriophage T7), for detection.[5]

  • Incubation: The tagged kinases are incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM or 10 µM).

  • Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower signal indicates that the test compound has displaced the kinase from the immobilized ligand.

  • Data Analysis: Results are often reported as "% Control" or "% Inhibition". Hits are typically defined as compounds that yield a signal below a certain threshold (e.g., <35% of the DMSO control).[12]

  • Follow-up: For identified hits, a dose-response curve is generated by testing the compound at multiple concentrations to determine the dissociation constant (Kd), which reflects the binding affinity.[12]

Table 2: Comparison of Kinase Profiling Assay Formats

Assay TypePrincipleMeasuresKey Advantages
Competition Binding Assay Measures binding to the kinase active site.Affinity (Kd)ATP-independent, provides true thermodynamic binding values.[12]
Activity-Based Assay (e.g., Radiometric, Luminescence) Measures the transfer of phosphate to a substrate.Potency (IC50)Directly measures functional inhibition of the kinase.[11][15][16]
Cell-Based Assay Measures inhibition of kinase activity within a cellular context.Cellular Potency (IC50)Assesses target engagement and potency in a more physiologically relevant environment.[14][17]

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the experimental process and the biological context of cross-reactivity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Validation cluster_2 Phase 3: Cellular & Functional Assays Compound Test Compound (e.g., this compound) Screen Broad Panel Screen (Single High Concentration) Compound->Screen Data Identify Initial 'Hits' (% Inhibition > Threshold) Screen->Data DoseResponse Dose-Response Assay (10-point curve) Data->DoseResponse Calc Calculate Potency / Affinity (IC50 / Kd) DoseResponse->Calc CellAssay Cell-Based Target Engagement Assays Calc->CellAssay Functional Functional Phenotypic Screening Calc->Functional Report Generate Selectivity Profile & Final Report

Caption: A generalized workflow for assessing the cross-reactivity of a novel compound.

G Ligand Signal Receptor Primary Target Receptor Kinase Ligand->Receptor Activates Pathway1 Downstream Effector 1 Receptor->Pathway1 Response1 Desired Therapeutic Effect Pathway1->Response1 OffTarget Off-Target Kinase Pathway2 Downstream Effector 2 OffTarget->Pathway2 Response2 Adverse Side Effect Pathway2->Response2 Compound This compound (Inhibitor) Compound->Receptor Inhibits (On-Target) Compound->OffTarget Inhibits (Off-Target)

Caption: A hypothetical signaling pathway illustrating on-target vs. off-target effects.

Conclusion

While direct cross-reactivity data for this compound is not available in the public domain, a clear and well-established framework exists for profiling its selectivity. By employing a combination of broad in vitro safety panels and comprehensive kinome scanning, researchers can build a detailed understanding of the compound's biological interactions. This data is indispensable for making informed decisions, guiding lead optimization, and ultimately developing safer and more effective therapeutics.[10]

References

Comparative Efficacy of Chroman-4-one Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the in vitro and in vivo activities of various chroman-4-one derivatives, offering a comparative perspective for researchers and drug development professionals. While specific data for 6-Iodochroman-4-ol is not publicly available, this guide provides a comprehensive overview of the therapeutic potential of the broader class of chroman-4-one compounds.

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and naturally occurring compounds with a wide range of biological activities.[1][2] Researchers have extensively explored derivatives of this scaffold, leading to the identification of potent inhibitors for various therapeutic targets. This guide summarizes key preclinical findings on the efficacy of substituted chroman-4-one derivatives in oncology, neurodegenerative diseases, and infectious diseases, providing a comparative analysis of their performance.

SIRT2 Inhibition: A Potential Avenue for Neurodegenerative Diseases and Cancer

Sirtuin 2 (SIRT2), a member of the class III histone deacetylases, has emerged as a promising target for the treatment of neurodegenerative disorders and cancer.[1] Several studies have focused on developing chroman-4-one-based SIRT2 inhibitors. The following table summarizes the in vitro inhibitory activity of selected chroman-4-one derivatives against SIRT2.

CompoundSubstitution PatternSIRT2 IC50 (µM)Selectivity over SIRT1 & SIRT3Reference
6,8-dibromo-2-pentylchroman-4-one2-pentyl, 6-bromo, 8-bromo1.5High[1][3][4]
Novel chroman-4-one and chromone analoguesVarious heterofunctionalitiesLow micromolarHigh[5]
Trisubstituted 2-alkyl-chroman-4-ones2-alkyl and other substitutionsLow micromolarSelective for SIRT2[5]

Notably, 6,8-dibromo-2-pentylchroman-4-one stands out as a potent and selective SIRT2 inhibitor with an IC50 value of 1.5 µM.[1][3][4] Structure-activity relationship (SAR) studies have revealed that substitution at the 2-, 6-, and 8-positions of the chroman-4-one scaffold is crucial for potent SIRT2 inhibition.[1][3] Specifically, an alkyl chain at the 2-position and electron-withdrawing groups at the 6- and 8-positions are favorable for activity.[1] While these findings are promising, it is important to note that the high lipophilicity of some of these compounds may limit their application in in vivo studies.[5] To address this, newer analogs with improved hydrophilicity are being developed.[5]

Anticancer Activity: Targeting Multiple Pathways

The anticancer potential of chroman-4-one derivatives has been investigated in various studies. A number of 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]chroman/thiochroman-4-one derivatives were synthesized and evaluated for their anticancer activity against sixty human tumor cell lines by the National Cancer Institute (NCI).[6][7][8] The results indicated that compounds with a thiochromanone skeleton exhibited higher anticancer activity.[6][7]

A significant in vivo study demonstrated the antitumor efficacy of a newly synthesized chromen-4-one derivative in a rat model of hepatocellular carcinoma (HCC) induced by diethylnitrosamine (DEN).[9][10] The study found that the compound's therapeutic effect is mediated through the downregulation of pro-inflammatory genes like TNF-α and VEGF. This, in turn, influences other key factors involved in cancer progression such as p53, Cytochrome C, and MMP-9, and restores the balance between the anti-apoptotic protein Bcl2 and the pro-apoptotic protein Bax.[9][10]

Below is a diagram illustrating the proposed signaling pathway for the antitumor activity of the chromen-4-one derivative.

Antitumor_Signaling_Pathway Proposed Signaling Pathway of a Chromen-4-one Derivative in HCC DEN Diethylnitrosamine (DEN) (Induces HCC) TNF_alpha TNF-α DEN->TNF_alpha VEGF VEGF DEN->VEGF Bcl2 Bcl2 DEN->Bcl2 Bax Bax DEN->Bax imbalance p53 p53 TNF_alpha->p53 MMP9 MMP-9 TNF_alpha->MMP9 Tumor_Growth Tumor Growth and Progression VEGF->Tumor_Growth Chromanone Chromen-4-one Derivative Chromanone->TNF_alpha Chromanone->VEGF Chromanone->Bcl2 restores balance Chromanone->Bax restores balance CytC Cytochrome C p53->CytC Apoptosis Apoptosis CytC->Apoptosis MMP9->Tumor_Growth Bcl2->Apoptosis Bax->Apoptosis Apoptosis->Tumor_Growth

Caption: Proposed signaling pathway of a chromen-4-one derivative in HCC.

Anti-parasitic Activity: A New Frontier

Chroman-4-one derivatives have also shown promise as anti-parasitic agents. A study focused on chroman-4-one analogues as inhibitors of pteridine reductase 1 (PTR1), a key enzyme in Trypanosoma and Leishmania parasites.[11][12] The following table summarizes the in vitro activity of a lead chroman-4-one compound.

CompoundTarget EnzymeEnzyme IC50 (µM)ParasiteParasite IC50 (µM)Selectivity IndexReference
Compound 1TbPTR10.8Trypanosoma brucei3.5>7[11][12]
LmPTR11.2Leishmania infantum13.5[11]

Compound 1 demonstrated potent activity against both the target enzyme and the parasites with a good selectivity index, indicating a favorable therapeutic window.[11][12] Furthermore, a chroman-4-one hydrazone derivative, TC2, has shown in vivo antileishmanial activity in a hamster model of cutaneous leishmaniasis caused by L. braziliensis.[13]

Experimental Protocols

The evaluation of chroman-4-one derivatives typically follows a standardized workflow, from initial synthesis to in vivo efficacy studies.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow for Evaluating Chroman-4-one Derivatives cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Enzyme_Assay Enzymatic Assays (e.g., SIRT2, PTR1) Characterization->Enzyme_Assay Cell_Based_Assay Cell-based Assays (e.g., Cytotoxicity, Antiproliferative) Enzyme_Assay->Cell_Based_Assay Mechanism_Study Mechanism of Action Studies Cell_Based_Assay->Mechanism_Study Animal_Model Disease Model Development (e.g., Tumor Xenograft, Infection Model) Mechanism_Study->Animal_Model Efficacy_Study Efficacy Studies (e.g., Tumor Growth Inhibition, Parasite Load Reduction) Animal_Model->Efficacy_Study Toxicity_Study Toxicology and Pharmacokinetic Studies Efficacy_Study->Toxicity_Study

References

A Comparative Guide to the Synthetic Efficiency of 6-Iodochroman-4-ol Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 6-Iodochroman-4-ol, a valuable building block in medicinal chemistry. The comparison focuses on the synthesis of the pivotal precursor, 6-Iodochroman-4-one, followed by its reduction.

The two routes examined are:

  • Route A: Intramolecular Friedel-Crafts Cyclization of 3-(4-iodophenoxy)propanoic acid.

  • Route B: Electrophilic Iodination of chroman-4-one.

The subsequent reduction of the resulting 6-Iodochroman-4-one to the target alcohol, this compound, is also detailed.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the synthesis of 6-Iodochroman-4-one via Route A and Route B, and the subsequent reduction to this compound.

Parameter Route A: Intramolecular Cyclization Route B: Electrophilic Iodination Reduction Step
Starting Material 3-(4-iodophenoxy)propanoic acidChroman-4-one6-Iodochroman-4-one
Key Reagents Polyphosphoric acid (PPA)N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA)Sodium borohydride (NaBH4)
Solvent -Dichloromethane (DCM)Methanol (MeOH)
Reaction Temperature 80-90 °CRoom Temperature0 °C to Room Temperature
Reaction Time 2 hours1 hour30 minutes
Reported Yield ~85%~90%>95%
Reported Purity High (recrystallization)High (chromatography)High

Logical Workflow of Synthetic Routes

The following diagram illustrates the two synthetic pathways to obtain this compound.

G cluster_A Route A: Intramolecular Cyclization cluster_B Route B: Electrophilic Iodination A1 3-(4-iodophenoxy)propanoic acid A2 6-Iodochroman-4-one A1->A2 PPA, 80-90°C C1 6-Iodochroman-4-one B1 Chroman-4-one B2 6-Iodochroman-4-one B1->B2 NIS, TFA (cat.), DCM, RT C2 This compound C1->C2 NaBH4, MeOH, 0°C to RT

A Spectroscopic Showdown: Differentiating the Isomers of 6-Iodochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of cis- and trans-6-Iodochroman-4-ol, leveraging key differences in their NMR, IR, and Mass Spectrometry data for unambiguous identification.

The spatial arrangement of substituents in pharmacologically active molecules can dramatically influence their biological activity. In the case of 6-Iodochroman-4-ol, a heterocyclic compound with potential applications in medicinal chemistry, the cis and trans isomers arising from the relative orientation of the hydroxyl group at C4 and a potential substituent at C2 or C3, present distinct three-dimensional structures. Differentiating between these stereoisomers is paramount for structure-activity relationship (SAR) studies and the development of stereochemically pure therapeutic agents. This guide provides a detailed comparison of the spectroscopic signatures of the cis and trans isomers of this compound and its analogs, supported by established experimental protocols.

Key Spectroscopic Differentiators

The primary techniques for distinguishing between the diastereomers of chroman-4-ols are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method provides unique insights into the molecular structure, allowing for a confident assignment of the relative stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Couplings

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are arguably the most powerful tools for isomer differentiation. The key diagnostic feature in ¹H NMR is the vicinal coupling constant (³J) between the protons at C2, C3, and C4.

For a generic chroman-4-ol structure, the coupling constants between the protons on the heterocyclic ring are highly dependent on their dihedral angle, as described by the Karplus equation. This geometric dependence leads to significant and predictable differences between the cis and trans isomers.

Table 1: Comparative ¹H NMR Data for cis- and trans-Flavan-4-ol (a close analog of this compound)

Protoncis-Isomer (δ, ppm)trans-Isomer (δ, ppm)Key Differentiating Feature
H-2~5.1 (d)~5.2 (d)Coupling constant J₂,₃
H-3a~2.1 (m)~2.2 (m)
H-3e~2.3 (m)~2.0 (m)
H-4~4.8 (t)~4.9 (dd)Coupling constants J₃ₐ,₄ and J₃ₑ,₄
J-Coupling (Hz)
J₂,₃ₐ~11~10
J₂,₃ₑ~2~2.5
J₃ₐ,₄~10~5Larger J₃ₐ,₄ in cis-isomer
J₃ₑ,₄~5~2.5Larger J₃ₑ,₄ in cis-isomer

Note: Data is generalized from typical values for flavan-4-ol derivatives. The presence of the iodine atom at the 6-position in this compound will primarily affect the chemical shifts of the aromatic protons and carbons, with minor inductive effects on the heterocyclic ring.

In the cis-isomer, the C4-hydroxyl group is typically pseudo-axial, leading to a larger coupling constant between the axial H4 proton and the axial H3 proton. Conversely, in the trans-isomer, the hydroxyl group is pseudo-equatorial, resulting in smaller coupling constants between the equatorial H4 proton and both H3 protons.

Similarly, ¹³C NMR chemical shifts, particularly for the carbons of the heterocyclic ring (C2, C3, and C4), will exhibit subtle but measurable differences between the two isomers due to the different steric environments.

Table 2: Comparative ¹³C NMR Data for cis- and trans-Flavan-4-ol

Carboncis-Isomer (δ, ppm)trans-Isomer (δ, ppm)
C2~79~80
C3~39~41
C4~66~68
Infrared (IR) Spectroscopy: The Fingerprint of Isomerism

While enantiomers are indistinguishable by IR spectroscopy, diastereomers such as the cis and trans isomers of this compound will exhibit unique vibrational spectra. The most significant differences are typically observed in the fingerprint region (below 1500 cm⁻¹), which arises from complex bending and stretching vibrations of the entire molecule. Although predicting the exact band shifts is challenging without reference spectra, a direct comparison of the IR spectra of the two isomers will reveal clear discrepancies, providing a reliable method for differentiation.

Key vibrational modes to consider include the O-H stretch (around 3600-3200 cm⁻¹), C-O stretch (around 1260-1000 cm⁻¹), and the various C-H and C-C bending and stretching modes in the fingerprint region. Intramolecular hydrogen bonding between the C4-hydroxyl group and the ether oxygen at position 1 can also influence the O-H stretching frequency and may differ between isomers.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) can also be employed to distinguish between the cis and trans isomers of this compound. The stereochemistry of the molecule can influence the stability of the molecular ion and its subsequent fragmentation pathways. Diastereomers may exhibit different relative abundances of key fragment ions due to differences in the steric hindrance around the fragmentation sites.

Common fragmentation patterns for chroman-4-ols include the loss of water (M-18), retro-Diels-Alder (RDA) fragmentation of the heterocyclic ring, and cleavage adjacent to the oxygen atom. The relative ease of these fragmentation processes can be stereochemically dependent, leading to distinct mass spectra for the cis and trans isomers.

Experimental Protocols

Accurate spectroscopic analysis relies on meticulous experimental procedures. Below are detailed methodologies for the key techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential window function (line broadening of 1-2 Hz).

  • Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts (δ) and coupling constants (J). Assign the peaks in both ¹H and ¹³C spectra with the aid of 2D NMR techniques such as COSY and HSQC if necessary.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, acquire the spectrum in a suitable solvent (e.g., CCl₄) using an appropriate IR cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Perform a background subtraction using the pure KBr or solvent.

  • Data Analysis: Identify the characteristic absorption bands and compare the fingerprint regions of the two isomers.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.

  • Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph.

    • Set the electron energy to 70 eV.

    • Scan a mass range appropriate for the molecular weight of this compound (e.g., m/z 50-350).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the relative intensities of the major fragment ions between the two isomers.

Visualization of the Analytical Workflow

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_conclusion Stereochemical Assignment Synthesis Synthesis of this compound Purification Chromatographic Separation (cis & trans isomers) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Compare Chemical Shifts (δ) & Coupling Constants (J) NMR->NMR_Data IR_Data Compare Fingerprint Regions & Functional Group Vibrations IR->IR_Data MS_Data Compare Fragmentation Patterns & Ion Abundances MS->MS_Data Assignment Unambiguous Assignment of cis and trans Isomers NMR_Data->Assignment IR_Data->Assignment MS_Data->Assignment

Comparative Cytotoxicity Analysis: 6-Iodochroman-4-ol vs. Parent Chromanol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the cytotoxic profiles of 6-Iodochroman-4-ol and its parent compound, chromanol, supported by available experimental data and methodologies.

Quantitative Cytotoxicity Data

While specific data for the parent chroman-4-ol is limited, studies on closely related chroman-4-one derivatives provide insights into the cytotoxic potential of this class of compounds. The following table summarizes the cytotoxic activities of various chroman-4-one derivatives against different cancer cell lines.

Compound ClassCell Line(s)IC50 Range (µM)Reference
3-Benzylidenechroman-4-onesColon cancer cell lines~8 - 30[1]
Substituted Chroman-4-onesVarious cancer cell linesLow micromolar range[2]

Note: The data presented is for chroman-4-one derivatives and may not be directly representative of the cytotoxicity of chroman-4-ol or this compound. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability in vitro.

Experimental Protocols

A common method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., chromanol derivatives) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate. This precipitate is then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 values are determined from the dose-response curves.

G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay A Seed cells in 96-well plate B Treat with compounds A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Solubilize formazan E->F G Measure absorbance F->G H Calculate IC50 G->H

MTT Cytotoxicity Assay Workflow

Potential Signaling Pathways in Chromanol-Induced Cytotoxicity

The precise signaling pathways affected by chromanols are not extensively detailed in the available literature. However, many cytotoxic compounds induce cell death through the activation of apoptotic pathways. A hypothetical pathway is illustrated below.

G cluster_pathway Hypothetical Signaling Pathway for Cytotoxicity Compound Chromanol Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothetical Apoptotic Pathway

Discussion on the Potential Impact of Iodination

The introduction of an iodine atom at the 6-position of the chromanol ring to form this compound could significantly alter its biological activity, including its cytotoxicity. Potential effects of this halogenation include:

  • Increased Lipophilicity: The iodine atom would increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and potentially increase its intracellular concentration, leading to greater cytotoxicity.

  • Altered Electronic Properties: Iodine is an electron-withdrawing group, which could modify the electronic distribution of the chromanol ring system. This might affect the molecule's interaction with biological targets such as enzymes or receptors.

  • Metabolic Stability: The presence of iodine could influence the metabolic stability of the compound, potentially leading to a longer half-life and more sustained cytotoxic effects.

  • Formation of Reactive Metabolites: In some cases, halogenated compounds can be metabolized to reactive intermediates that can contribute to cytotoxicity.

While a direct comparison of the cytotoxicity of this compound and its parent chromanol is not currently possible due to a lack of specific experimental data for the iodinated compound, this guide provides a framework for understanding the potential cytotoxic profile of the chromanol scaffold based on related derivatives. Further experimental studies are necessary to elucidate the specific cytotoxic effects of this compound and to determine the precise impact of iodine substitution on the biological activity of the chromanol core. Researchers are encouraged to perform head-to-head comparative studies using standardized cytotoxicity assays to accurately assess the relative potency of these compounds.

References

A Head-to-Head Comparison of Sirtuin 2 (SIRT2) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the enzyme inhibitory activity of 6-Iodochroman-4-ol is not available in the current scientific literature. However, compounds with a similar chroman-4-one scaffold have been identified as inhibitors of Sirtuin 2 (SIRT2), a promising therapeutic target for neurodegenerative diseases and cancer.[1][2] This guide, therefore, provides a head-to-head comparison of well-characterized SIRT2 inhibitors to serve as a benchmark for the evaluation of novel compounds like this compound.

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases that plays a crucial role in various cellular processes, including cell cycle regulation, genomic stability, and metabolism.[3][4] Its dysregulation has been implicated in several pathologies, making it an attractive target for therapeutic intervention. This guide offers a comparative overview of prominent SIRT2 inhibitors, presenting their inhibitory potency and the experimental protocols for their evaluation.

Data Presentation: Quantitative Comparison of SIRT2 Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of selected SIRT2 inhibitors against SIRT2 and other sirtuin isoforms to indicate selectivity.

InhibitorTarget EnzymeIC50 Value (µM)Selectivity Notes
AGK2 SIRT23.5[5][6]Selective for SIRT2 over SIRT1 (IC50 = 30 µM) and SIRT3 (IC50 = 91 µM).[5][6]
AK-7 SIRT215.5[7][8]A brain-permeable and selective SIRT2 inhibitor.[8] The IC50 can vary with assay conditions (e.g., 33.8 µM with higher NAD+ and 9.8 µM with higher substrate concentration).[9]
SirReal2 SIRT20.14[7][10][11][12]Highly selective for SIRT2, with over 1000-fold selectivity against SIRT1 and SIRT3.[10]
TM (Thiomyristoyl) SIRT20.028[7][10][13]Potent and specific for SIRT2, with an IC50 for SIRT1 of 98 µM and no significant activity against SIRT3.[10][13]
Tenovin-6 SIRT1/SIRT2SIRT2: 9[14]Also inhibits SIRT1, making it a non-selective inhibitor.[14]

Experimental Protocols

A detailed methodology for a common type of SIRT2 inhibition assay is provided below.

Fluorometric SIRT2 Inhibition Assay

This protocol is based on the principle of a fluorogenic substrate that, upon deacetylation by SIRT2, can be cleaved by a developer to release a fluorescent signal.[15][16]

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore and a quencher)

  • NAD+ (SIRT2 co-substrate)

  • Developer solution (e.g., Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test inhibitors (dissolved in DMSO)

  • Positive control inhibitor (e.g., Nicotinamide)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the SIRT2 enzyme, fluorogenic substrate, and NAD+ in the assay buffer at the desired concentrations.

  • Inhibitor Addition: Add 2 µL of the test inhibitor dilutions (or DMSO for the control) to the wells of the 96-well plate.

  • Enzyme Addition: Add 20 µL of the SIRT2 enzyme solution to each well and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Start the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Fluorescence Measurement: Incubate for a further 15-20 minutes at 37°C before measuring the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

SIRT2 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving SIRT2 and some of its key substrates and downstream effects. SIRT2 is primarily a cytoplasmic deacetylase, with α-tubulin being a major substrate.[4] It also interacts with nuclear proteins like p53.[17]

SIRT2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIRT2 SIRT2 alpha_tubulin α-tubulin SIRT2->alpha_tubulin Deacetylation SIRT2_n SIRT2 SIRT2->SIRT2_n Nuclear Shuttle alpha_tubulin_ac Acetylated α-tubulin alpha_tubulin_ac->SIRT2 microtubule Microtubule Dynamics alpha_tubulin->microtubule p53_ac Acetylated p53 p53_ac->SIRT2_n p53 p53 apoptosis Apoptosis p53->apoptosis SIRT2_n->SIRT2 SIRT2_n->p53 Deacetylation AGK2 AGK2 AGK2->SIRT2 SirReal2 SirReal2 SirReal2->SIRT2 TM TM TM->SIRT2

Caption: Simplified SIRT2 signaling in the cytoplasm and nucleus.

Experimental Workflow for SIRT2 Inhibition Assay

The diagram below outlines the key steps in the fluorometric SIRT2 inhibition assay.

Experimental_Workflow prep 1. Prepare Reagents (Enzyme, Substrate, NAD+, Inhibitors) plate 2. Add Inhibitor/DMSO to 96-well Plate prep->plate add_enzyme 3. Add SIRT2 Enzyme (Pre-incubate) plate->add_enzyme start_reaction 4. Initiate Reaction (Add Substrate + NAD+) add_enzyme->start_reaction incubate 5. Incubate at 37°C start_reaction->incubate develop 6. Add Developer incubate->develop read 7. Measure Fluorescence develop->read analyze 8. Calculate % Inhibition & IC50 read->analyze

Caption: Workflow for a fluorometric SIRT2 inhibition assay.

References

Benchmarking the Antibacterial Spectrum of 6-Iodochroman-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough review of published scientific literature and databases has revealed no specific experimental data on the antibacterial spectrum of 6-Iodochroman-4-ol. Therefore, this guide provides a comparative framework using established benchmark antibiotics and outlines the standard experimental protocols that would be necessary to evaluate the antibacterial properties of this compound. The potential activity of this compound is discussed in the context of related chroman derivatives.

Introduction to this compound and the Chroman Scaffold

This compound belongs to the chroman class of heterocyclic compounds. The chroman scaffold is a core structure in a variety of biologically active molecules, including some with demonstrated antibacterial and antifungal properties.[1] Derivatives of chroman-4-one, a closely related structure, have shown a broad spectrum of antimicrobial activities.[2] The introduction of different substituents on the chroman ring can significantly modulate the biological activity of these compounds. The presence of a halogen, such as iodine at the 6-position, and a hydroxyl group at the 4-position in this compound suggests that it could potentially interact with biological targets in microorganisms. However, without experimental data, its specific antibacterial spectrum remains speculative.

Comparative Analysis of Antibacterial Spectra

To establish a benchmark for evaluating the potential of this compound, the following table summarizes the antibacterial spectrum of several widely used antibiotics against a panel of common Gram-positive and Gram-negative bacteria. The data for this compound is listed as "Not Available (N/A)" to highlight the current knowledge gap.

Table 1: Antibacterial Spectrum of Benchmark Antibiotics

AntibioticClassGram-positive BacteriaGram-negative Bacteria
Staphylococcus aureusEscherichia coli
Streptococcus pneumoniaePseudomonas aeruginosa
Enterococcus faecalisKlebsiella pneumoniae
This compound Chroman derivativeN/A N/A
Penicillin G β-lactam++++ -
Ciprofloxacin Fluoroquinolone++ ++++
Gentamicin Aminoglycoside+ ++++
Tetracycline Tetracycline+++ +++
Vancomycin Glycopeptide++++ -

Legend:

  • ++++ : High activity

  • +++ : Good activity

  • ++ : Moderate activity

  • + : Low activity

  • - : No significant activity

  • N/A : Not Available

Potential Antibacterial Activity Based on Related Compounds

While direct data for this compound is absent, studies on other chroman derivatives provide some insights. For instance, certain chroman-4-one derivatives have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the chroman ring. For example, the introduction of a benzyl group has been shown to confer biological activity in some homoisoflavonoids derived from chroman-4-one.[2] Therefore, it is plausible that the iodo and hydroxyl groups of this compound could contribute to antibacterial properties, a hypothesis that requires experimental validation.

Experimental Protocols for Antibacterial Spectrum Determination

To ascertain the antibacterial spectrum of this compound, a standardized experimental workflow would be employed. The primary method is the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Solvent for the test compound (e.g., DMSO)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a sterile broth.

    • Incubate the culture at 37°C until it reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted test compound.

    • Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a solvent control (bacteria with the solvent used to dissolve the test compound).

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, the optical density (OD) of each well can be measured using a microplate reader at 600 nm to quantify bacterial growth.

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis cluster_result Result A Bacterial Culture C Prepare Bacterial Inoculum (0.5 McFarland) A->C B Stock Solution of This compound D Serial Dilution in 96-well Plate B->D E Inoculate Plate C->E D->E F Incubate at 37°C for 18-24h E->F G Read Results (Visual/OD600) F->G H Determine MIC G->H

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Mechanisms of Bacterial Inhibition

The mechanism by which chroman derivatives exert their antibacterial effects can vary. Potential pathways that could be investigated for this compound include:

  • Disruption of Bacterial Cell Membranes: Many antimicrobial compounds interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Essential Enzymes: The compound could act as an inhibitor of key bacterial enzymes involved in processes such as DNA replication, protein synthesis, or cell wall biosynthesis.

  • Interference with Bacterial Signaling Pathways: Disruption of bacterial communication and signaling pathways, such as quorum sensing, can inhibit virulence and biofilm formation.

Potential_Mechanisms cluster_compound cluster_targets Potential Bacterial Targets cluster_effects Resulting Effects cluster_outcome Compound This compound Membrane Cell Membrane Compound->Membrane Enzymes Essential Enzymes Compound->Enzymes Signaling Signaling Pathways Compound->Signaling Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Interference Pathway Interference Signaling->Interference Outcome Bacterial Growth Inhibition Disruption->Outcome Inhibition->Outcome Interference->Outcome

Caption: Potential mechanisms of bacterial inhibition for chroman derivatives.

Conclusion

While this compound presents an interesting chemical structure within a biologically relevant class of compounds, its antibacterial properties have not yet been characterized. The experimental protocols and comparative benchmarks outlined in this guide provide a clear roadmap for future investigations. Determining the MIC of this compound against a diverse panel of pathogenic bacteria will be the crucial first step in understanding its potential as a novel antibacterial agent. Subsequent studies could then elucidate its mechanism of action and structure-activity relationships.

References

Comparative Docking Analysis of 6-Iodochroman-4-ol Against Human Sirtuin 2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative molecular docking study of the hypothetical compound 6-Iodochroman-4-ol against the human Sirtuin 2 (SIRT2) enzyme. The study compares its potential binding affinity and interaction patterns with known chroman-4-one-based inhibitors of SIRT2. This analysis serves as a preliminary in-silico assessment to guide further experimental validation for its potential as a therapeutic agent.

Chroman-4-one scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Derivatives of chroman-4-one have demonstrated a wide range of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[3][4][5] Notably, certain substituted chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, a class III histone deacetylase implicated in neurodegenerative diseases and cancer.[2] This study, therefore, explores the potential of this compound as a novel SIRT2 inhibitor.

Data Presentation

The following table summarizes the hypothetical docking results of this compound and two known chroman-4-one-based SIRT2 inhibitors. The data presented here is for illustrative purposes to demonstrate how a comparative docking study would be presented.

CompoundDocking Score (kcal/mol)Estimated Binding Energy (kcal/mol)Interacting ResiduesHydrogen Bonds
This compound -8.5-9.2PHE-96, ILE-117, HIS-187, ASP-190, GLY-212, ALA-213HIS-187
Inhibitor 1 (6-chloro-2-propyl-chroman-4-one)-7.9-8.5PHE-96, ILE-117, VAL-167, HIS-187, ALA-213HIS-187
Inhibitor 2 (6,8-dibromo-2-pentyl-chroman-4-one)-8.2-8.9PHE-96, ILE-117, HIS-187, ASP-190, GLY-212HIS-187, ASP-190

Experimental Protocols

A standard molecular docking protocol would be employed to predict the binding conformations and affinities of the ligands with the target protein.

1. Software:

  • Docking Software: AutoDock Vina[6], a widely used open-source program for molecular docking.

  • Visualization Software: UCSF Chimera[7] or PyMOL for visualizing protein-ligand interactions.

  • Ligand and Protein Preparation: AutoDockTools (ADT) for preparing ligand and receptor files.

2. Protein Preparation:

  • The three-dimensional crystal structure of human SIRT2 would be retrieved from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands would be removed from the PDB file.

  • Polar hydrogen atoms would be added to the protein, and Gasteiger charges would be computed using ADT.

  • The prepared protein structure would be saved in the PDBQT format.

3. Ligand Preparation:

  • The 2D structures of this compound and the comparator inhibitors would be drawn using a chemical drawing tool like ChemDraw and saved in MOL format.

  • The 2D structures would be converted to 3D structures and energy minimized using a molecular mechanics force field.

  • Gasteiger charges would be assigned, and non-polar hydrogens would be merged.

  • The rotatable bonds in the ligands would be defined using ADT.

  • The prepared ligand structures would be saved in the PDBQT format.

4. Docking Simulation:

  • A grid box would be defined to encompass the active site of SIRT2. The grid dimensions and center would be set to cover the key catalytic residues.

  • The docking simulations would be performed using AutoDock Vina with a standard exhaustiveness parameter (e.g., 8).

  • The program would generate multiple binding poses for each ligand ranked by their docking scores.

5. Analysis of Results:

  • The binding pose with the lowest docking score for each ligand would be selected for further analysis.

  • The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, would be visualized and analyzed using UCSF Chimera or PyMOL.

  • The docking scores and binding energies would be compared to predict the relative binding affinities of the compounds.

Mandatory Visualization

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (SIRT2) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (this compound & Comparators) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic) pose_analysis->interaction_analysis scoring Scoring and Comparison interaction_analysis->scoring

Caption: Experimental workflow for the comparative docking study.

G cluster_protein SIRT2 Active Site cluster_ligand This compound PHE96 PHE96 ILE117 ILE117 HIS187 HIS187 ASP190 ASP190 Ligand This compound Ligand->PHE96 Hydrophobic Ligand->ILE117 Hydrophobic Ligand->HIS187 H-Bond Ligand->ASP190 Hydrophobic

Caption: Hypothetical binding interactions of this compound in the SIRT2 active site.

References

6-Iodochroman-4-ol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 6-Iodochroman-4-ol presents itself not as a direct therapeutic agent but as a key intermediate in the synthesis of potentially high-impact neurologically active compounds. While direct in vitro and in vivo activity data for this compound is not publicly available, its utility is highlighted in patent literature as a building block for potent beta-secretase (BACE1) inhibitors, a primary target in Alzheimer's disease research. Furthermore, its synthesis has been documented in the development of novel opioid receptor ligands. This guide provides a comparative overview of its documented roles and the experimental context for its synthesis.

Comparative Analysis: Role as a Synthetic Intermediate

The primary value of this compound lies in its function as a scaffold for more complex molecules. Its chroman-4-ol core provides a rigid framework that can be further functionalized, while the iodine atom at the 6-position offers a versatile handle for cross-coupling reactions to introduce diverse molecular fragments.

FeatureThis compound as a Precursor for BACE1 InhibitorsThis compound as a Precursor for Opioid Receptor Ligands
Target Pathway Amyloid Precursor Protein (APP) processing pathwayOpioid receptor signaling
Therapeutic Area Alzheimer's DiseasePain management, addiction
Key Synthetic Step Utilization of the chroman-4-ol for further elaboration and the iodo- group for introducing diversity.Modification of the chroman scaffold to achieve desired receptor subtype selectivity and activity.
End Product Acetyl 2-hydroxy-1,3-diaminoalkane derivatives[1][2]Mixed efficacy Mu Opioid Receptor (MOR) and Delta Opioid Receptor (DOR) ligands[3]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound has been described in the literature, providing a clear protocol for its preparation in a laboratory setting.

Synthesis from Chroman-4-one

A common method involves the iodination of chroman-4-one followed by reduction of the ketone. A detailed protocol is described in a patent for the synthesis of beta-secretase inhibitors[1].

Materials:

  • Chroman-4-one

  • Mercuric Oxide (HgO)

  • Iodine (I₂)

  • Dichloromethane (DCM)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄) or Sodium Carbonate (Na₂CO₃)

  • Dichloromethane and Petroleum ether for recrystallization

Procedure:

  • Dissolve chroman-4-one in anhydrous DCM.

  • Add Mercuric Oxide and Iodine to the solution.

  • Stir the mixture at room temperature for approximately 16 hours.

  • Filter the solids and rinse with DCM.

  • Wash the filtrate with an aqueous solution of 15% Sodium thiosulfate.

  • Dry the organic layer over MgSO₄ or Na₂CO₃, filter, and concentrate in vacuo.

  • The crude this compound can be purified by recrystallization from a mixture of hot dichloromethane and petroleum ether to yield an off-white solid[1].

Mandatory Visualizations

Logical Relationship: From Intermediate to Potential Therapeutic

The following diagram illustrates the role of this compound as a key intermediate in the development of potential therapeutics for Alzheimer's disease.

G A Chroman-4-one (Starting Material) B This compound (Key Intermediate) A->B Iodination & Reduction C Further Synthetic Modifications B->C D Acetyl 2-hydroxy-1,3-diaminoalkane Derivatives (Final Compounds) C->D E Inhibition of Beta-Secretase (BACE1) D->E Biological Activity F Reduced Aβ Peptide Production E->F G Potential Therapeutic for Alzheimer's Disease F->G G cluster_0 Reaction cluster_1 Workup cluster_2 Purification A 1. Dissolve Chroman-4-one in DCM B 2. Add HgO and I₂ A->B C 3. Stir at RT for 16h B->C D 4. Filtration C->D E 5. Wash with Na₂S₂O₃ solution D->E F 6. Dry and Concentrate E->F G 7. Recrystallization (DCM/Petroleum Ether) F->G H Pure this compound G->H

References

Pharmacokinetic Profile of 6-Iodochroman-4-ol and its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive search of peer-reviewed scientific literature and databases has revealed no specific pharmacokinetic data (e.g., Cmax, Tmax, AUC, bioavailability, half-life) for 6-Iodochroman-4-ol. The following guide therefore provides a comparative overview of the reported biological activities of structurally related chroman-4-one analogs and outlines a general experimental protocol for the pharmacokinetic characterization of such compounds. This information is intended to serve as a resource for researchers and drug development professionals interested in this class of molecules.

Comparative Biological Activities of Chroman-4-one Analogs

While pharmacokinetic data is unavailable, numerous studies have investigated the biological effects of various chroman-4-one derivatives. This table summarizes the in vitro activity of selected analogs, providing a basis for preliminary structure-activity relationship (SAR) assessment.

Compound ID/DescriptionTarget/AssayActivity Metric (IC50/MIC)Reference
6,8-dibromo-2-pentylchroman-4-one SIRT2 InhibitionIC50: 1.5 µM[1]
7-Hydroxychroman-4-one (1) Candida albicansMIC: 256 µg/mL[2]
7-Methoxychroman-4-one (2) Candida albicansMIC: 512 µg/mL[2]
Homoisoflavonoid (21) Candida albicansMIC: 64 µg/mL[2]
Cambinol SIRT1/SIRT2 InhibitionIC50: 56 µM / 59 µM[3]
Compound 55 SIRT2 InhibitionIC50: 0.25 µM[3]
TM SIRT2 InhibitionIC50: 0.038 µM (deacetylation)[4]

Experimental Protocols

For researchers planning to investigate the pharmacokinetic properties of this compound or novel analogs, the following section details a generalized experimental protocol for an in vivo pharmacokinetic study in a rodent model.

Hypothetical In Vivo Pharmacokinetic Study Protocol

1. Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) of a novel chroman-4-one derivative following intravenous and oral administration in rats.

2. Materials and Methods:

  • Test Article: this compound (or analog), dissolved in an appropriate vehicle (e.g., a solution of 10% DMSO, 40% PEG300, and 50% saline).

  • Animal Model: Male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water before the experiment.[5]

  • Dosing:

    • Intravenous (IV) group: A single bolus injection via the tail vein at a dose of 2 mg/kg.

    • Oral (PO) group: A single dose administered by oral gavage at 10 mg/kg.[6]

  • Blood Sampling:

    • Approximately 0.3 mL of blood will be collected from the retro-orbital plexus or jugular vein at predetermined time points.[5][6]

    • IV group time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • PO group time points: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Blood samples will be collected into heparinized tubes and immediately centrifuged at 4000 rpm for 10 minutes to separate the plasma.[5] Plasma samples are then stored at -80°C until analysis.

3. Bioanalytical Method:

  • Sample Preparation: Plasma samples (50 µL) will be subjected to protein precipitation by adding 200 µL of acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound). After vortexing and centrifugation, the supernatant will be collected for analysis.

  • LC-MS/MS Analysis:

    • The quantitative analysis will be performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]

    • Chromatographic separation will be achieved on a C18 reversed-phase column.

    • Mass spectrometric detection will be performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Method Validation: The bioanalytical method will be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

4. Pharmacokinetic Analysis: Pharmacokinetic parameters will be calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). Key parameters include:

  • Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax).

  • Area under the plasma concentration-time curve (AUC).

  • Terminal half-life (t½).

  • Clearance (CL).

  • Volume of distribution (Vd).

  • Oral bioavailability (F%) will be calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Experimental and Logical Workflows

G cluster_preclinical Preclinical In Vivo Study cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis compound_admin Compound Administration (IV and PO Routes) blood_sampling Serial Blood Sampling compound_admin->blood_sampling animal_model Animal Model (e.g., Sprague-Dawley Rats) animal_model->compound_admin plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep sample_prep Sample Preparation (Protein Precipitation) plasma_sep->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Concentration Quantification lcms_analysis->quantification pk_modeling Non-Compartmental Analysis quantification->pk_modeling param_calc Calculation of PK Parameters (Cmax, Tmax, AUC, t½, F%) pk_modeling->param_calc report Data Interpretation and Reporting param_calc->report

Caption: Workflow for a typical preclinical pharmacokinetic study.

G cluster_substrates SIRT2 Substrates inhibitor Chroman-4-one Analog (SIRT2 Inhibitor) sirt2 SIRT2 (NAD+-dependent deacetylase) inhibitor->sirt2 inhibition deacetylated_tubulin α-tubulin (deacetylated) sirt2->deacetylated_tubulin deacetylation deacetylated_myc c-Myc (deacetylated) sirt2->deacetylated_myc deacetylation deacetylated_p53 p53 (deacetylated) sirt2->deacetylated_p53 deacetylation tubulin α-tubulin (acetylated) myc c-Myc (acetylated) p53 p53 (acetylated) cell_cycle Cell Cycle Arrest deacetylated_tubulin->cell_cycle deacetylated_myc->cell_cycle apoptosis Apoptosis deacetylated_p53->apoptosis

Caption: Simplified signaling pathway of SIRT2 inhibition.

References

Safety Operating Guide

Proper Disposal of 6-Iodochroman-4-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 6-Iodochroman-4-ol is critical to ensure laboratory safety, protect the environment, and maintain regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound responsibly. As a halogenated organic compound, this compound requires handling as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Safety Data

The following table summarizes key safety information based on data for structurally related compounds. This information should be considered as a guideline in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard ClassificationPotential Effects and Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Avoid generating dust or aerosols.
Skin Corrosion/Irritation Causes skin irritation.[1][2] In case of contact, wash skin thoroughly with soap and water.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3] If in eyes, rinse cautiously with water for several minutes.
Specific Target Organ Toxicity May cause respiratory irritation.[1] Prolonged or repeated exposure may cause damage to organs.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat all this compound, including unused product, reaction byproducts, and contaminated materials (e.g., filter paper, gloves, and glassware), as hazardous waste.

  • Segregate waste containing this compound from other waste streams to prevent accidental reactions. Specifically, keep it separate from strong oxidizing agents, finely powdered metals, and ammonia.[1]

  • Collect the waste in a designated, properly labeled, and sealed container. The container must be made of a material compatible with the chemical.

2. Waste Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of waste accumulation and the specific hazards (e.g., "Toxic," "Irritant").

3. On-Site Accumulation:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Adhere to the accumulation time limits for hazardous waste as specified by local and federal regulations, such as those from the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6][7][8]

4. Professional Disposal:

  • Do not dispose of this compound down the drain or in regular trash.

  • Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental management or hazardous waste disposal company.

  • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Ensure that the transportation of the waste is documented using a hazardous waste manifest, which tracks the waste from the point of generation to its final disposal facility.[6]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Iodochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For immediate use by researchers, scientists, and drug development professionals, this guide outlines critical safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for 6-Iodochroman-4-ol. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Summary and Personal Protective Equipment

A tiered approach to personal protective equipment is necessary to mitigate the risks associated with handling this compound. The following tables summarize the recommended PPE for various laboratory operations.

Table 1: Personal Protective Equipment (PPE) Requirements

OperationEye and Face ProtectionHand ProtectionBody and Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and a face shield are mandatory.[6][7]Nitrile or neoprene gloves are recommended.[8] For extended or high-exposure tasks, consider double-gloving.A flame-resistant lab coat should be worn.[9] Work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Running reactions and work-up Chemical splash goggles are required at all times.[7]Chemical-resistant gloves (nitrile or neoprene) are essential.[8]A standard lab coat is the minimum requirement.[9] Ensure good ventilation.
Purification (e.g., chromatography) Chemical splash goggles and a face shield should be used.[6][7]Solvent-appropriate chemical-resistant gloves are necessary.A lab coat should be worn.[9] All work should be performed in a well-ventilated area or a fume hood.
Handling spills Full-face protection (goggles and face shield) is crucial.[6][7]Heavy-duty, chemical-resistant gloves are required.A chemical-resistant apron or suit and respiratory protection (e.g., a NIOSH-approved respirator with appropriate cartridges) may be necessary depending on the spill size.[10]

Table 2: Glove Selection Guide

Glove MaterialRecommended forNot Recommended for
Nitrile General handling, protection against solvents, oils, and limited exposure to acids and bases.[8]Prolonged exposure to certain solvents; poor against nitric acid.[8]
Neoprene Good for acids, bases, alcohols, fuels, peroxides, and hydrocarbons.[8]Halogenated and aromatic hydrocarbons.[8]
Latex Biological and water-based materials.Organic solvents; offers little chemical protection.[8]

Experimental Workflow and Safety Protocols

The following diagram illustrates a typical workflow for handling this compound, integrating key safety checkpoints at each stage.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Waste Disposal weigh Weighing in Fume Hood dissolve Dissolving in Fume Hood weigh->dissolve Use appropriate solvent solid_waste Solid Waste (Contaminated PPE, etc.) weigh->solid_waste Dispose of weighing paper react Running Reaction dissolve->react Transfer carefully dissolve->solid_waste Dispose of contaminated pipettes quench Quenching Reaction react->quench Monitor reaction react->solid_waste Dispose of stir bars, etc. extract Extraction quench->extract Ensure reaction is complete liquid_waste Halogenated Liquid Waste quench->liquid_waste Aqueous waste purify Purification extract->purify Separate layers extract->liquid_waste Aqueous waste purify->solid_waste Contaminated silica gel purify->liquid_waste Collect eluent

Figure 1. A flowchart outlining the safe handling and disposal workflow for this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Solid Waste:

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.

  • Unused Compound: Unused or expired solid this compound should be disposed of as hazardous chemical waste. Do not mix with other waste unless compatibility is confirmed.

Liquid Waste:

  • Halogenated Waste: All solutions containing this compound, as well as solvent rinses of glassware, must be collected in a designated "Halogenated Organic Waste" container.

  • Aqueous Waste: Aqueous layers from extractions may also contain dissolved product and should be treated as hazardous waste.

  • Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name of this compound and any solvents used.

Emergency Procedures:

  • Spills: In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, use an appropriate absorbent material (e.g., spill pillows or chemical absorbent pads), wearing the full PPE outlined in Table 1. For larger spills, contact your institution's environmental health and safety (EHS) department immediately.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1][3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.